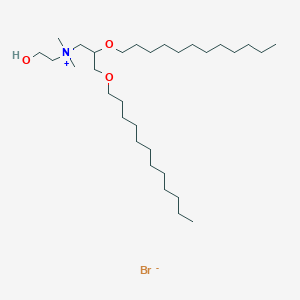
DLRIE
Description
Properties
Molecular Formula |
C31H66BrNO3 |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
2,3-didodecoxypropyl-(2-hydroxyethyl)-dimethylazanium bromide |
InChI |
InChI=1S/C31H66NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-32(3,4)25-26-33)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31,33H,5-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LBYIQAJLTHFLEB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Principles of Anisotropic Etching in Silicon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of anisotropic etching in silicon, a critical process in the fabrication of microelectromechanical systems (MEMS) and microfluidic devices. Understanding these principles is essential for the precise engineering of microstructures with applications ranging from drug delivery systems to diagnostic biosensors.
Fundamental Principles: Anisotropic vs. Isotropic Etching
Silicon wet etching is a process that utilizes chemical solutions to remove silicon material. This process can be broadly categorized into two types: isotropic and anisotropic etching.[1]
-
Isotropic Etching: This method removes silicon at an equal rate in all directions, resulting in rounded features and undercutting beneath a mask.[1][2] Isotropic etchants, such as mixtures of hydrofluoric acid (HF) and nitric acid (HNO3), are useful for applications requiring smooth surfaces or the rapid removal of large volumes of material.[1]
-
Anisotropic Etching: In contrast, anisotropic etching exhibits different etch rates depending on the crystallographic orientation of the silicon.[1][3] This orientation-dependent etching allows for the creation of well-defined structures with sharp corners and angled sidewalls, making it indispensable for the fabrication of precise MEMS devices.[1][4]
The fundamental difference in their mechanisms dictates their respective applications. While isotropic etching is faster, anisotropic etching provides superior control over the final geometry of the etched structures.[3]
The Role of Crystallographic Orientation
The anisotropic nature of the etching process is intrinsically linked to the crystal structure of silicon, which has a diamond cubic lattice.[5] The arrangement and density of atoms on different crystal planes lead to significant variations in etch rates.[3][5] The most common crystal planes referenced in silicon micromachining are the (100), (110), and (111) planes.[5]
-
(111) Planes: These are the most densely packed planes in the silicon crystal lattice.[5] Consequently, they exhibit the slowest etch rate and act as etch-stop planes in many anisotropic etchants.[6][7]
-
(100) and (110) Planes: These planes have a less dense atomic arrangement, making them more susceptible to chemical attack and therefore exhibiting faster etch rates.[5]
This differential etch rate is the cornerstone of anisotropic etching, enabling the formation of V-shaped grooves, trenches with vertical sidewalls, and other complex three-dimensional microstructures.[8][9] For instance, etching a square opening on a (100)-oriented silicon wafer with an anisotropic etchant will result in a pyramidal pit bounded by the slow-etching {111} planes, which form an angle of 54.74° with the (100) surface.[3][10]
Common Anisotropic Etchants and Their Properties
The most widely used anisotropic etchants are alkaline solutions, primarily Potassium Hydroxide (B78521) (KOH) and Tetramethylammonium Hydroxide (TMAH).[1]
Potassium Hydroxide (KOH)
KOH is a popular etchant due to its low cost, high etch rate, and excellent anisotropy.[3][11] It exhibits a very high etch rate selectivity between the {100} and {111} crystal planes, often reported to be as high as 400:1.[5][12]
The etching process in KOH is a chemical reaction where silicon is oxidized and then dissolved by hydroxide ions.[4][12] The overall reaction can be simplified as:
Si + 2OH⁻ + 2H₂O → SiO₂(OH)₂²⁻ + 2H₂[9]
Tetramethylammonium Hydroxide (TMAH)
TMAH is another widely used anisotropic etchant, particularly favored in applications where CMOS compatibility is crucial, as it does not introduce mobile ions like potassium.[13][14] TMAH offers good anisotropy and is less hazardous than other etchants like ethylenediamine (B42938) pyrocatechol (B87986) (EDP) and hydrazine.[3][13]
The etching mechanism in TMAH is similar to that of KOH, involving the reaction of hydroxide ions with silicon.[15] However, the etching characteristics, such as the exact etch rates and surface morphology, can differ significantly between the two etchants.[16]
Factors Influencing Anisotropic Etching
Several parameters must be carefully controlled to achieve reproducible and precise etching results.[1][3]
-
Etchant Concentration: The concentration of the alkaline solution significantly affects the etch rate and the anisotropy. For KOH, the etch rate of (100) silicon generally decreases with increasing concentration above a certain point.[17][18] Higher concentrations of KOH can also lead to smoother etched surfaces.[5][17] In TMAH, the etch rate of the (100) plane typically decreases as the concentration increases.[13]
-
Temperature: The etch rate is highly dependent on the temperature of the etchant solution.[5][11] Increasing the temperature generally increases the etch rate for all crystal planes.[11][18] However, the selectivity between different planes can also be affected by temperature changes.[13]
-
Doping Concentration: The etch rate can be significantly influenced by the concentration of dopants in the silicon. High concentrations of boron (p-type doping) can dramatically reduce the etch rate, a phenomenon known as an etch-stop.[10][17][19] This effect is utilized to create thin membranes and other microstructures.
-
Additives: Additives can be introduced to the etchant solution to modify its properties. For example, isopropyl alcohol (IPA) is often added to KOH to improve the surface smoothness of the etched silicon.[10][17] In TMAH, dissolving silicon into the solution can reduce the etch rate of aluminum, which is important for post-CMOS processing.[13][14]
Data Presentation: Etch Rates and Selectivity
The following tables summarize typical etch rates and selectivity for common anisotropic etchants. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Etch Rates of Silicon in KOH Solutions
| Crystal Plane | KOH Concentration (wt%) | Temperature (°C) | Etch Rate (µm/min) |
| (100) | 30 | 80 | ~1.0[10] |
| (111) | 30 | 80 | ~0.025 (based on 40:1 ratio) |
| (110) | - | - | Etches faster than (100)[6] |
Note: The etch rate selectivity of (100) to (111) in KOH is often cited as being around 400:1, though it can vary.[5][12]
Table 2: Etch Rates of Silicon in TMAH Solutions
| Crystal Plane | TMAH Concentration (wt%) | Temperature (°C) | Etch Rate (µm/min) |
| (100) | 25 | 85 | ~0.5[20] |
| (100) | 20 | 80 | 0.3 - 1.28[21] |
| (111) | 20 | 80 | 0.013 - 0.061[21] |
| (110) | - | - | ~1.4 times faster than (100)[13] |
Table 3: Etch Selectivity of Common Masking Materials
| Etchant | Masking Material | Etch Rate | Selectivity to Si (100) |
| KOH | Silicon Dioxide (SiO₂) | Slow etching occurs[8][10] | ~465:1[22] |
| KOH | Silicon Nitride (Si₃N₄) | Very slow etching[8][10] | High |
| TMAH | Silicon Dioxide (SiO₂) | Very low etch rate[13] | High |
| TMAH | Silicon Nitride (Si₃N₄) | Almost no etching[13] | Very High |
Experimental Protocols
The following provides a generalized methodology for a typical anisotropic etching experiment using KOH.
Masking Layer Deposition and Patterning
-
Substrate Preparation: Start with a clean, single-crystal silicon wafer of the desired orientation (e.g., <100>).
-
Mask Deposition: Deposit a hard mask layer, such as silicon nitride (Si₃N₄) or silicon dioxide (SiO₂), on the wafer surface. Silicon nitride is often preferred for its lower etch rate in KOH.[10]
-
Photolithography:
-
Apply a layer of photoresist over the mask.
-
Expose the photoresist to UV light through a photomask with the desired pattern.
-
Develop the photoresist to reveal the pattern.
-
-
Mask Etching: Use a suitable etching method (e.g., reactive ion etching - RIE) to transfer the pattern from the photoresist to the hard mask layer, exposing the underlying silicon in the desired areas.[10]
-
Photoresist Removal: Remove the remaining photoresist using a solvent like acetone.[10]
Anisotropic Etching Process
-
Etchant Preparation: Prepare the KOH solution of the desired concentration (e.g., 30% by weight) by dissolving KOH pellets in deionized water.[10] Isopropyl alcohol (IPA) can be added to improve surface finish.[10]
-
Heating: Heat the KOH solution to the desired temperature (e.g., 80°C) in a temperature-controlled bath.[8][10]
-
Wafer Immersion: Immerse the patterned silicon wafer into the heated KOH solution.[10] Hydrogen bubbles will be generated at the exposed silicon surfaces during etching.[10][18]
-
Etching: Allow the etching to proceed for the calculated time required to achieve the desired etch depth. The etch rate is typically around 1 µm/minute under these conditions.[10]
-
Rinsing and Drying: After the desired etch time, remove the wafer from the KOH solution and rinse it thoroughly with deionized water, followed by drying with nitrogen.[10]
Characterization
-
Etch Depth Measurement: Measure the etch depth using a profilometer or a scanning electron microscope (SEM).
-
Surface Morphology Analysis: Inspect the quality of the etched surfaces and the geometry of the microstructures using optical microscopy and SEM.[9][18]
Visualizations of Key Concepts
Anisotropic Etching of (100) Silicon
Caption: Anisotropic etching of a (100) silicon wafer.
Experimental Workflow for Anisotropic Etching
Caption: A typical workflow for silicon anisotropic etching.
Advanced Topics: Corner Undercutting and Surface Roughness
Corner Undercutting
A significant challenge in anisotropic etching is the undercutting of convex corners.[23][24] While concave corners formed by the intersection of {111} planes are stable, convex corners are attacked by the etchant, leading to the exposure of faster-etching planes and a deviation from the desired geometry.[23][24] Various compensation techniques, involving the addition of specific geometric patterns to the mask at the corners, have been developed to mitigate this effect.[24][25]
Surface Roughness
The surface roughness of the etched silicon is a critical parameter for many applications.[26][27] Roughness can be influenced by factors such as etchant concentration, temperature, and the presence of impurities.[26][28] For instance, in KOH etching, higher concentrations and the addition of IPA can lead to smoother surfaces.[17][27] The formation of microscopic pyramids or hillocks on the etched surface can also occur, which is often attributed to factors like the evolution of hydrogen bubbles or material defects.[13][18][28]
References
- 1. modutek.com [modutek.com]
- 2. modutek.wordpress.com [modutek.wordpress.com]
- 3. classweb.ece.umd.edu [classweb.ece.umd.edu]
- 4. researchgate.net [researchgate.net]
- 5. sibranchwafer.com [sibranchwafer.com]
- 6. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. microtechprocess.com [microtechprocess.com]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. inrf.uci.edu [inrf.uci.edu]
- 11. modutek.com [modutek.com]
- 12. scispace.com [scispace.com]
- 13. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. microchemicals.com [microchemicals.com]
- 16. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 17. contents.kocw.or.kr [contents.kocw.or.kr]
- 18. tsijournals.com [tsijournals.com]
- 19. Anisotropic and selective etching - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 20. filelist.tudelft.nl [filelist.tudelft.nl]
- 21. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 22. Anisotropic and selective etching - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 23. A New Model for the Etching Characteristics of Corners Formed by Si{111} Planes on Si{110} Wafer Surface [scirp.org]
- 24. scispace.com [scispace.com]
- 25. Compensating corner undercutting in anisotropic etching of (100) silicon for chip separation | Semantic Scholar [semanticscholar.org]
- 26. Characterization of anisotropic etching properties of single-crustal silicon: surface roughening as a function of crystallographic orientation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 27. researchgate.net [researchgate.net]
- 28. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Cryogenic Deep Reactive-Ion Etching: A Technical Guide for Researchers and Professionals
Cryogenic Deep Reactive-Ion Etching (DRIE) is a highly anisotropic plasma etching technique used to fabricate high-aspect-ratio micro and nanostructures. This method is particularly crucial in the fields of microelectromechanical systems (MEMS), photonics, biomedical devices, and drug delivery systems. By operating at extremely low temperatures, typically around -110°C, cryogenic DRIE offers distinct advantages over other etching techniques, most notably the Bosch process, by producing exceptionally smooth and vertical sidewalls without the characteristic "scalloping" effect.
This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and key parameters of cryogenic DRIE, tailored for researchers, scientists, and professionals in drug development who seek to leverage this powerful fabrication technology.
Fundamental Principles
Cryogenic DRIE is a continuous, non-switching etching process that takes place in an inductively coupled plasma (ICP) reactor. The fundamental principle lies in the precise balance between etching and passivation at cryogenic temperatures. The process typically utilizes a gas mixture of sulfur hexafluoride (SF6) and oxygen (O2).
The key mechanisms at play are:
-
Etching: In the plasma, SF6 decomposes to produce fluorine radicals (F*). These highly reactive radicals chemically etch the silicon substrate, forming volatile silicon tetrafluoride (SiF4) as a byproduct.[1]
-
Passivation: Simultaneously, oxygen radicals (O*) react with the silicon and fluorine radicals on the surfaces to form a thin passivation layer of silicon oxyfluoride (SiOxFy).[1][2] At cryogenic temperatures, the deposition of this passivation layer is enhanced.[1]
-
Anisotropy: The directionality of the etch is achieved through ion bombardment. Ions from the plasma, such as SF5+, are accelerated towards the substrate.[1] This ion bombardment is energetic enough to remove the SiOxFy passivation layer at the bottom of the trench, exposing the silicon to the fluorine radicals for further etching.[1] The sidewalls, however, are shielded from this direct ion bombardment and remain protected by the passivation layer, thus preventing lateral etching and ensuring a highly vertical etch profile.[1][2]
This continuous interplay between etching and passivation at low temperatures is what enables the fabrication of deep, smooth, and vertically etched structures.
Process Workflow and Mechanisms
The logical flow of the cryogenic DRIE process involves several critical steps, from wafer preparation to the final etched structure. The underlying physicochemical mechanisms occur simultaneously within the plasma reactor.
The core of the process relies on a delicate balance of chemical reactions and physical bombardment within the plasma.
Key Process Parameters
The success of cryogenic DRIE is highly dependent on the precise control of several process parameters. These parameters influence the etch rate, selectivity, and the final profile of the etched features.
| Parameter | Typical Range | Primary Effects |
| Substrate Temperature | -80°C to -120°C | Affects the formation and stability of the SiOxFy passivation layer. Lower temperatures generally lead to more passivation.[3] |
| SF6 Flow Rate | 20 - 100 sccm | Primary source of fluorine radicals for etching. Higher flow rates can increase the etch rate. |
| O2 Flow Rate | 5 - 25 sccm | Controls the formation of the SiOxFy passivation layer. The O2/SF6 ratio is critical for profile control.[4] |
| ICP Power | 800 - 2500 W | Controls the plasma density and the generation of reactive species. Higher power generally increases the etch rate. |
| RF Bias Power | 3 - 40 W | Controls the energy of ion bombardment, which is crucial for removing the passivation layer at the trench bottom. |
| Chamber Pressure | 5 - 20 mTorr | Influences the mean free path of ions and radicals, affecting the directionality of the etch. |
Experimental Protocols
While specific process parameters will vary depending on the equipment, desired feature geometry, and mask material, a general experimental protocol for cryogenic DRIE of silicon can be outlined. The following provides a foundational methodology.
Objective: To achieve a vertical etch profile in a silicon substrate using a patterned mask.
Materials and Equipment:
-
Silicon wafer with a patterned etch mask (e.g., photoresist, silicon dioxide, or a metal mask).
-
Inductively Coupled Plasma Reactive Ion Etching (ICP-RIE) system with cryogenic capabilities (e.g., Oxford Instruments PlasmaPro 100).[3][5]
-
Process gases: SF6, O2.
-
Scanning Electron Microscope (SEM) for profile analysis.
Methodology:
-
Sample Preparation:
-
System Preparation and Wafer Loading:
-
Load the wafer into the ICP-RIE chamber.
-
Initiate the cooling of the substrate stage to the target temperature, typically between -100°C and -120°C.[3]
-
-
Etching Process:
-
Once the target temperature is stable, introduce the process gases (SF6 and O2) into the chamber at the desired flow rates. A common starting point is an SF6 flow of 60-80 sccm and an O2 flow of 8-15 sccm.[5][7]
-
Set the chamber pressure to the desired level, for instance, 7.5 mTorr.[7]
-
Ignite the plasma by applying ICP power (e.g., 1200-1250 W).[5][7]
-
Apply a low RF bias power to the substrate stage (e.g., 3-10 W) to initiate anisotropic etching.[5][7]
-
The etching time will depend on the desired etch depth and the calibrated etch rate of the specific recipe.
-
-
Process Termination and Wafer Unloading:
-
After the designated etch time, turn off the plasma and gas flows.
-
Warm the substrate stage back to room temperature.
-
Vent the chamber and unload the wafer.
-
-
Post-Etch Analysis:
-
The remaining mask material can be removed using an appropriate stripping process.
-
Cleave the wafer and analyze the etch profile, depth, and sidewall smoothness using an SEM.
-
Parameter Tuning for Profile Control:
-
Vertical Sidewalls: Achieving a 90° sidewall requires a precise balance of the O2/SF6 ratio at a given temperature.
-
Positive Taper (sloped outwards): This can be induced by increasing the O2 flow, leading to "over-passivation".[4]
-
Negative Taper (undercut): A reduction in O2 flow can lead to insufficient passivation and a more isotropic etch profile.[4]
| Parameter Variation | Effect on Etch Profile | Reference |
| Increasing Temperature (-120°C to -80°C) | Shifts profile from negative to positive taper. | [3] |
| Increasing O2 Flow Rate | Shifts profile from negative to positive taper. | [3] |
| Increasing RF Bias Power | Can help to make the profile more vertical by enhancing the removal of the bottom passivation layer. | [5] |
Comparison with the Bosch Process
The primary alternative to cryogenic DRIE for deep silicon etching is the Bosch process. The choice between the two depends on the specific application requirements.
| Feature | Cryogenic DRIE | Bosch Process |
| Process Type | Continuous, single-step etching and passivation. | Cyclical, alternating between etching (SF6) and passivation (C4F8) steps.[6] |
| Sidewall Quality | Very smooth, no scalloping.[8] | Exhibits characteristic "scalloping" or ripples on the sidewalls due to the cyclical nature.[8] |
| Etch Rate | Generally lower than the Bosch process. | Higher etch rates are typically achievable.[9] |
| Operating Temperature | Cryogenic (~ -110°C).[10] | Near room temperature. |
| Passivation Layer | SiOxFy, which evaporates at room temperature.[11] | Fluorocarbon polymer (PTFE-like), which often requires a separate removal step.[2] |
| Complexity | Requires a liquid nitrogen cooling system.[8] | Requires fast-switching gas injection and heated chamber walls to prevent polymer buildup.[8] |
| Applications | Ideal for applications requiring extremely smooth sidewalls, such as photonics and nano-etching.[2] | Widely used for MEMS and other applications where high etch rates are prioritized and some sidewall roughness is tolerable.[2] |
Applications in Research and Drug Development
The unique capabilities of cryogenic DRIE make it a valuable tool for a range of advanced applications:
-
Microfluidics: Fabrication of micro-molds and channels with smooth surfaces for lab-on-a-chip devices and drug delivery systems.[2]
-
Microneedles: Creation of high-aspect-ratio microneedles for transdermal drug delivery, requiring smooth surfaces to minimize tissue damage.[5]
-
Biosensors: Manufacturing of silicon-based sensors with high surface area and precise geometries for detecting biological molecules.
-
Photonics: Etching of silicon waveguides and other optical components where smooth sidewalls are critical to minimize light scattering and loss.[2]
-
MEMS: Production of high-precision MEMS devices where dimensional control and smooth surfaces are paramount.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| "Black Silicon" or Grass Formation | Over-passivation due to excessive O2 flow or temperature being too low. | Decrease the O2/SF6 ratio or slightly increase the substrate temperature. |
| Negative Sidewall Taper (Undercut) | Insufficient passivation. | Increase the O2/SF6 ratio or decrease the substrate temperature. |
| Positive Sidewall Taper | Excessive passivation. | Decrease the O2/SF6 ratio or increase the substrate temperature. |
| Mask Cracking | Thermal stress on the mask material at cryogenic temperatures. | Use a more robust mask material like silicon dioxide, aluminum oxide, or a metal mask.[4][6] |
| Low Etch Rate | Low ICP power, low SF6 flow, or excessive passivation. | Increase ICP power and/or SF6 flow. Optimize the O2/SF6 ratio to avoid over-passivation. |
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. Cryogenic deep reactive ion etching of silicon micro and nanostructures [aaltodoc.aalto.fi]
- 5. Cryogenic Etching of Silicon: An Alternative Method For Fabrication of Vertical Microcantilever Master Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mtl.mit.edu [mtl.mit.edu]
- 7. 2.4. Cryogenic Deep Reactive Ion Etching [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Reactive Ion Etching and Applications of High-Aspect-Ratio Microfabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 11. ispc-conference.org [ispc-conference.org]
An In-depth Technical Guide to Deep Reactive Ion Etching (DRIE) for MEMS Fabrication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Deep Reactive Ion Etching (DRIE) process, a cornerstone technology in the fabrication of Micro-Electro-Mechanical Systems (MEMS). It is intended for beginners in the field, offering a detailed exploration of the fundamental principles, key process technologies, experimental protocols, and troubleshooting strategies.
Introduction to Deep Reactive Ion Etching (DRIE)
Deep Reactive Ion Etching (DRIE) is a highly anisotropic plasma etching process used to create deep, steep-sided features in a substrate, typically silicon.[1] Unlike conventional Reactive Ion Etching (RIE), which is generally limited to shallower etches, DRIE can produce structures with depths of hundreds of microns and high aspect ratios (the ratio of height to width).[1] This capability is critical for the fabrication of a wide array of MEMS devices, including sensors, actuators, and microfluidic systems.
The core principle of DRIE involves the use of a high-density plasma to generate reactive ions and neutral species. These particles interact with the substrate material, leading to both chemical and physical removal of the material. The key to DRIE's anisotropy lies in the simultaneous or alternating application of a sidewall passivation mechanism that protects the vertical walls of the feature from being etched, while the bottom of the feature continues to be etched downwards.
There are two primary DRIE technologies: the Bosch process and the Cryogenic process. The Bosch process, the most widely used technique, employs a time-multiplexed approach that alternates between etching and passivation steps.[2] The Cryogenic process, on the other hand, achieves anisotropy by cooling the substrate to very low temperatures, which inhibits the chemical etching on the sidewalls.[1]
Core Principles of DRIE
The DRIE process takes place within a vacuum chamber where a plasma is generated from a source gas, typically containing fluorine compounds for silicon etching. An Inductively Coupled Plasma (ICP) source is commonly used to generate a high-density plasma. A separate radio-frequency (RF) bias is applied to the substrate holder to control the energy of the ions bombarding the substrate.[3]
The overall process can be broken down into three key phenomena:
-
Plasma Generation: An RF power source ionizes a gas (e.g., SF6) to create a plasma containing a mixture of ions, electrons, and reactive neutral species (radicals).
-
Ion Bombardment: An electric field accelerates the ions towards the substrate. This physical bombardment helps to remove material and break chemical bonds on the surface.
-
Chemical Reaction: Reactive neutral species diffuse to the substrate surface and react with it to form volatile byproducts that are then pumped out of the chamber.
Anisotropy, the ability to etch vertically with minimal lateral etching, is achieved by protecting the sidewalls of the etched feature. This is the defining characteristic of DRIE and is accomplished through different mechanisms in the Bosch and Cryogenic processes.
Key DRIE Technologies
The Bosch Process
The Bosch process, named after the German company Robert Bosch GmbH where it was developed, is a pulsed or time-multiplexed etching technique.[4] It cycles between two distinct phases: a deposition (passivation) step and an etching step.
-
Passivation Step: A fluorocarbon gas, typically Octafluorocyclobutane (C4F8), is introduced into the chamber. The plasma breaks down the C4F8 molecules, which then polymerize on all surfaces of the substrate, forming a thin, protective film.[5]
-
Etching Step: An etching gas, usually Sulfur Hexafluoride (SF6), is then introduced. The plasma generates fluorine radicals that isotropically etch the silicon. Simultaneously, the RF bias applied to the substrate creates a directional ion bombardment that preferentially removes the protective polymer layer at the bottom of the trench, exposing the silicon to the fluorine radicals. The polymer on the sidewalls remains largely intact, preventing lateral etching.[2][6]
This cycle of passivation and etching is repeated hundreds or even thousands of times, allowing for the creation of very deep, vertical trenches. A characteristic feature of the Bosch process is the presence of "scallops" on the sidewalls, which are ripples formed by the alternating etching and passivation steps. The size of these scallops can be controlled by adjusting the process parameters.[7]
The Cryogenic Process
The Cryogenic DRIE process offers an alternative to the Bosch process for achieving high anisotropy, particularly for features requiring very smooth sidewalls. In this method, the substrate is cooled to cryogenic temperatures, typically below -100°C.[1]
The low temperature significantly reduces the rate of the spontaneous chemical reaction between the fluorine radicals and the silicon on the sidewalls. At the same time, a mixture of SF6 and Oxygen (O2) is used as the etchant gas. The oxygen reacts with the silicon and fluorine radicals to form a thin layer of silicon oxyfluoride (SiOxFy) on the sidewalls. This layer acts as a passivation agent, protecting the sidewalls from the etchant.[2]
The ion bombardment at the bottom of the trench is still effective at removing this passivation layer, allowing the etch to proceed downwards. The result is a highly anisotropic etch with very smooth sidewalls, as the continuous passivation and etching process avoids the scalloping effect seen in the Bosch process. However, cryogenic DRIE can be more challenging to control and is sensitive to the type of mask material used, as some photoresists can crack at very low temperatures.[8]
Data Presentation: Key Process Parameters and Their Effects
The outcome of a DRIE process is highly dependent on a number of key parameters. The following tables summarize the typical ranges and effects of these parameters for both the Bosch and Cryogenic processes.
Table 1: Key Process Parameters for the Bosch DRIE Process
| Parameter | Typical Range | Effect on Etch Profile |
| Etch Gas (SF6) Flow Rate | 50 - 300 sccm | Higher flow rates generally increase the etch rate but can lead to more isotropic profiles if not balanced with passivation.[9] |
| Passivation Gas (C4F8) Flow Rate | 50 - 200 sccm | Higher flow rates increase the thickness of the passivation layer, leading to more vertical sidewalls but can also cause "grass" formation.[9] |
| ICP Power | 600 - 2500 W | Higher ICP power increases the plasma density, leading to higher etch rates. It can also affect the uniformity of the etch. |
| Platen (Bias) Power | 5 - 100 W | Higher platen power increases the ion energy, which enhances the removal of the passivation layer at the bottom of the trench, leading to a higher etch rate and more vertical profiles. However, excessive power can damage the mask and cause sputtering. |
| Chamber Pressure | 5 - 50 mTorr | Pressure affects the mean free path of the ions and radicals. Lower pressure leads to more directional ion bombardment and more anisotropic profiles. |
| Etch/Passivation Cycle Time | 1 - 10 seconds | The ratio of etch to passivation time is critical for controlling the sidewall profile. A longer passivation time leads to a thicker protective layer and more vertical walls, while a longer etch time increases the etch rate but can cause undercutting.[5] |
Table 2: Key Process Parameters for the Cryogenic DRIE Process
| Parameter | Typical Range | Effect on Etch Profile |
| Substrate Temperature | -80°C to -120°C | Lower temperatures enhance the formation of the SiOxFy passivation layer, leading to more anisotropic etching and smoother sidewalls.[10] |
| SF6 Flow Rate | 50 - 200 sccm | The primary etchant gas; higher flow rates increase the etch rate. |
| O2 Flow Rate | 5 - 20 sccm | The passivation gas; the ratio of O2 to SF6 is crucial for controlling the sidewall angle. Higher O2 concentration leads to a thicker passivation layer and can result in a positive taper.[10] |
| ICP Power | 600 - 2000 W | Increases plasma density and etch rate. |
| Platen (Bias) Power | 2 - 20 W | Controls ion energy. Lower power is generally used to minimize mask erosion and maintain smooth sidewalls. |
| Chamber Pressure | 5 - 20 mTorr | Affects ion directionality and uniformity. |
Table 3: Typical Performance Metrics for DRIE Processes
| Metric | Bosch Process | Cryogenic Process |
| Etch Rate | 5 - 20 µm/min | 2 - 8 µm/min |
| Selectivity to Photoresist | 50:1 to 200:1 | 40:1 to 100:1[10] |
| Selectivity to Silicon Dioxide | 150:1 to 500:1 | 100:1 to 300:1 |
| Aspect Ratio | Up to 100:1 | Up to 50:1 |
| Sidewall Angle | 88° - 92° | ~90° (highly vertical) |
| Sidewall Roughness (Scalloping) | 10 - 200 nm | < 10 nm |
Experimental Protocols
Bosch Process Experimental Protocol
This protocol outlines a typical Bosch DRIE process for creating high-aspect-ratio trenches in a silicon wafer using a photoresist mask.
1. Wafer Preparation:
- Start with a clean, dry silicon wafer.
- Apply a photoresist layer of appropriate thickness for the desired etch depth.
- Pattern the photoresist using standard photolithography techniques to define the areas to be etched.
- Hard-bake the photoresist to improve its resistance to the plasma.
2. Chamber Preparation and Wafer Loading:
- Perform a chamber clean recipe to remove any residues from previous runs.
- Vent the load-lock and load the patterned wafer onto the carrier.
- Pump down the load-lock to the base pressure.
- Transfer the wafer into the process chamber.
3. Process Execution:
- Set the substrate temperature, typically between 10°C and 40°C.
- Initiate the Bosch process recipe with the desired parameters (e.g., from Table 1). The process will alternate between the passivation and etch steps for a predetermined number of cycles or time.
- Passivation Step Example:
- C4F8 flow: 100 sccm
- ICP Power: 1500 W
- Platen Power: 10 W
- Pressure: 20 mTorr
- Time: 5 seconds
- Etch Step Example:
- SF6 flow: 200 sccm
- ICP Power: 2000 W
- Platen Power: 50 W
- Pressure: 30 mTorr
- Time: 7 seconds
4. Wafer Unloading and Post-Processing:
- After the process is complete, vent the process chamber and transfer the wafer back to the load-lock.
- Vent the load-lock and unload the wafer.
- Inspect the etched features using a scanning electron microscope (SEM) to verify the depth, sidewall profile, and aspect ratio.
- Remove the remaining photoresist using a suitable solvent or plasma ashing.
Cryogenic Process Experimental Protocol
This protocol describes a typical Cryogenic DRIE process for fabricating deep, smooth-sidewalled structures in silicon.
1. Wafer and Mask Preparation:
- Start with a clean, dry silicon wafer.
- Due to the low temperatures, a hard mask such as silicon dioxide or a specialized cryogenic photoresist is often preferred to avoid cracking.[8]
- Pattern the mask using appropriate lithography and etching techniques.
2. Chamber Preparation and Wafer Loading:
- Perform a chamber clean.
- Cool down the substrate holder to the desired cryogenic temperature (e.g., -110°C).
- Load the wafer into the pre-cooled chamber.
3. Process Execution:
- Initiate the Cryogenic DRIE recipe with the desired parameters (e.g., from Table 2). The process will run continuously until the desired etch depth is reached.
- Cryogenic Etch Step Example:
- Substrate Temperature: -110°C
- SF6 flow: 100 sccm
- O2 flow: 10 sccm
- ICP Power: 1800 W
- Platen Power: 15 W
- Pressure: 10 mTorr
4. Wafer Unloading and Post-Processing:
- After the etch is complete, slowly warm up the chamber and wafer to room temperature to prevent thermal shock.
- Vent the chamber and unload the wafer.
- Characterize the etched features using SEM.
- Remove the hard mask using an appropriate wet or dry etching process.
Mandatory Visualizations
Troubleshooting Common DRIE Issues
Table 4: Troubleshooting Guide for Common DRIE Problems
| Problem | Possible Causes | Potential Solutions |
| Sidewall Scalloping (Bosch Process) | - Etch/passivation cycle times are too long.[11] - Imbalance between etch and passivation steps. | - Decrease the cycle times for both etching and passivation.[11] - Adjust the ratio of etch to passivation time to achieve a better balance. |
| Notching at the bottom of features (especially on SOI wafers) | - Charging of the buried oxide layer deflects ions towards the sidewalls.[12] - Over-etching into the stop layer. | - Use a pulsed RF bias to neutralize charge buildup. - Optimize the over-etch time. - Introduce a conductive layer beneath the device layer.[7] |
| Aspect Ratio Dependent Etching (ARDE) or RIE Lag | - Depletion of reactive species at the bottom of high-aspect-ratio features.[6] - Reduced ion flux reaching the bottom of deep trenches. | - Increase the source power to generate more reactive species. - Decrease the chamber pressure to increase the mean free path of ions.[6] - Adjust the etch and passivation times to compensate for the lag.[13] |
| "Grass" or Micromasking | - Incomplete removal of the passivation layer at the bottom of the trench. - Sputtering of the mask material, which then redeposits on the surface. - Contamination in the chamber. | - Increase the bias power or the etch time to ensure complete removal of the passivation layer. - Use a more robust mask material with higher selectivity. - Perform a thorough chamber clean. |
| Tapered or Bowed Sidewalls | - Imbalance between ion bombardment and chemical etching. - Insufficient passivation. | - Adjust the bias power and pressure to control the directionality of the ions. - Increase the passivation gas flow or the passivation step time in the Bosch process. - In the cryogenic process, adjust the O2/SF6 ratio and temperature.[10] |
| Mask Cracking (Cryogenic Process) | - Thermal stress due to the large temperature difference between the wafer and the mask material.[8] | - Use a hard mask (e.g., SiO2, Si3N4) instead of a photoresist. - Use a specialized photoresist designed for cryogenic applications. - Ramp the temperature down and up slowly to minimize thermal shock. |
Conclusion
Deep Reactive Ion Etching is a powerful and versatile technology that has been instrumental in the advancement of MEMS and other micro- and nano-scale devices. The choice between the Bosch and Cryogenic processes depends on the specific requirements of the application, such as the desired sidewall smoothness, aspect ratio, and etch rate. A thorough understanding of the key process parameters and their interplay is essential for achieving the desired etch results. This guide provides a foundational understanding for researchers and professionals new to the field, enabling them to effectively utilize DRIE in their fabrication processes.
References
- 1. researchgate.net [researchgate.net]
- 2. samcointl.com [samcointl.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
The Heart of Miniaturization: A Technical Guide to the Fundamental Mechanisms of Deep Silicon Etching
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of deep silicon etching (DSE), a cornerstone technology in the fabrication of microelectromechanical systems (MEMS), microfluidics, and advanced drug delivery devices. Understanding the fundamental mechanisms of DSE is paramount for researchers and scientists seeking to design and fabricate novel micro- and nano-scale structures with high precision and repeatability. This document provides a comprehensive overview of the two primary DSE techniques—the Bosch process and cryogenic etching—supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Introduction to Deep Silicon Etching
Deep silicon etching, often referred to as Deep Reactive Ion Etching (DRIE), is a highly anisotropic plasma-based etching process used to create deep, steep-sided features in silicon wafers.[1] Unlike conventional etching techniques that are often isotropic (etching in all directions), DRIE enables the fabrication of high-aspect-ratio structures, which are critical for a wide range of applications, from sensors and actuators in MEMS to micro-needles and lab-on-a-chip devices in the biomedical field.[2]
The key to achieving high anisotropy in DSE lies in the careful balance between etching and sidewall passivation. Two dominant industrial processes have emerged to achieve this: the time-multiplexed Bosch process and the continuous cryogenic etching process.
The Bosch Process: A Cyclical Approach to Anisotropy
The Bosch process, named after the German company Robert Bosch GmbH where it was patented, is a time-multiplexed etching technique that alternates between two distinct steps: an etching step and a passivation (deposition) step.[2][3] This cyclical nature allows for the creation of nearly vertical sidewalls, although it characteristically produces scalloped or corrugated sidewall textures with an amplitude of 100-500 nm.[3]
The Bosch Process Cycle
The process consists of two main phases that are repeated hundreds to thousands of times to achieve the desired etch depth.[3]
-
Passivation Step: A chemically inert passivation layer, typically a fluorocarbon polymer similar to Teflon, is deposited over the entire surface of the silicon wafer.[2] This is achieved using a plasma containing a gas like octafluorocyclobutane (B90634) (C₄F₈).[4]
-
Etching Step: A fluorine-based plasma, usually generated from sulfur hexafluoride (SF₆), is used to etch the silicon.[2] The key to the anisotropy of the Bosch process is that the directional ion bombardment in this step preferentially removes the passivation layer at the bottom of the trench, exposing the silicon to the reactive fluorine radicals.[3] The passivation on the sidewalls remains largely intact, protecting them from lateral etching.[4]
This two-step cycle allows for deep, vertical etching with high etch rates and excellent selectivity to masking materials.[5]
Chemical Reactions in the Bosch Process
The primary chemical reactions involved in the Bosch process are:
-
Etching: The fluorine radicals (F•) from the SF₆ plasma react with silicon (Si) to form volatile silicon tetrafluoride (SiF₄).[6]
-
Si + 4F• → SiF₄ (gas)
-
-
Passivation: The C₄F₈ plasma generates CF₂ radicals that polymerize on the silicon surface, forming a protective (CF₂)n film.
Cryogenic Etching: A Continuous Path to Smooth Sidewalls
Cryogenic deep silicon etching offers an alternative to the Bosch process, particularly when smooth sidewalls are a critical requirement.[6] This technique operates at cryogenic temperatures, typically between -100°C and -140°C.[3][7]
The Cryogenic Etching Mechanism
In cryogenic etching, the silicon substrate is cooled to a very low temperature. A mixture of SF₆ and oxygen (O₂) is introduced into the plasma chamber.[8] The low temperature serves two primary purposes:
-
Spontaneous Etching Inhibition: The rate of the spontaneous, isotropic chemical reaction between fluorine radicals and silicon is significantly reduced at cryogenic temperatures.[3]
-
Sidewall Passivation: A thin layer of silicon oxyfluoride (SiOₓFᵧ) forms on the sidewalls of the etched features.[6][8] This passivation layer is formed from the reaction of etching byproducts (SiF₄) and the added oxygen with the cold silicon surface.
Directional ion bombardment from the plasma is still necessary to remove the passivation layer at the bottom of the trench, allowing the etching to proceed vertically.[8] Because the passivation and etching occur simultaneously, cryogenic etching produces very smooth sidewalls without the characteristic scallops of the Bosch process.[2]
Quantitative Data and Process Parameters
The performance of deep silicon etching processes is characterized by several key metrics, including etch rate, selectivity, and aspect ratio. The following tables summarize typical quantitative data for both Bosch and cryogenic etching processes.
Table 1: Typical Bosch Process Parameters
| Parameter | Value | Reference |
|---|---|---|
| Etch Gas | SF₆ | [2] |
| Passivation Gas | C₄F₈ | [4] |
| SF₆ Flow Rate | 100 sccm | [5] |
| C₄F₈ Flow Rate | 85 sccm | [5] |
| ICP Power | 500 - 1000 W | [5] |
| Platen Power (RF) | 10 - 30 W | [5] |
| Chamber Pressure | 30 mTorr | [5] |
| Temperature | 10 °C | [5] |
| Etch Rate | 10 - 20 µm/min | [2] |
| Selectivity (Si:Photoresist) | > 150:1 | [9] |
| Selectivity (Si:SiO₂) | > 200:1 |[10] |
Table 2: Typical Cryogenic Etching Process Parameters
| Parameter | Value | Reference |
|---|---|---|
| Etch Gas | SF₆ | [6] |
| Passivation Gas | O₂ | [8] |
| SF₆ Flow Rate | 30 - 100 sccm | [11] |
| O₂ Flow Rate | 3 - 15 sccm | [7] |
| ICP Power | 600 - 750 W | [11] |
| Platen Power (RF) | 2 - 15 W | [7][11] |
| Chamber Pressure | 7 - 10 mTorr | [11] |
| Temperature | -100 to -130 °C | [7][11] |
| Etch Rate | 2 - 5 µm/min | [2] |
| Selectivity (Si:Photoresist) | ~70:1 - 89:1 | [7] |
| Selectivity (Si:SiO₂) | ~150:1 | |
Experimental Protocols
Substrate Preparation and Masking
A critical prerequisite for successful deep silicon etching is the preparation of a high-quality etch mask. This is typically achieved through photolithography.
-
Substrate Cleaning: Silicon wafers are rigorously cleaned to remove any organic and inorganic contaminants. A common procedure involves a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). The wafer is then rinsed with deionized water and dried with nitrogen gas.
-
Adhesion Promotion: To ensure good adhesion of the photoresist to the silicon wafer, an adhesion promoter such as Hexamethyldisilane (HMDS) is often applied.
-
Photoresist Coating: A layer of photoresist, a light-sensitive polymer, is spin-coated onto the wafer to a desired thickness.
-
Soft Bake: The wafer is baked on a hot plate to evaporate the solvent from the photoresist.
-
Exposure: The photoresist is exposed to ultraviolet (UV) light through a photomask containing the desired pattern.
-
Post-Exposure Bake: A post-exposure bake is often performed to enhance the contrast of the pattern.
-
Development: The wafer is immersed in a developer solution, which selectively removes either the exposed (for positive photoresist) or unexposed (for negative photoresist) areas, revealing the pattern.
-
Hard Bake: A final bake at a higher temperature is performed to harden the photoresist and improve its resistance to the etching process.
For very deep etches or when using aggressive plasma chemistries, a hard mask such as silicon dioxide (SiO₂) or a metal like aluminum or chromium is used instead of photoresist due to their higher selectivity.
Deep Silicon Etching Procedure (General)
-
Wafer Loading: The prepared wafer is loaded into the DRIE chamber.
-
Process Recipe Execution: The appropriate etching recipe (Bosch or cryogenic) is selected and executed. The process parameters are carefully controlled to achieve the desired etch depth, profile, and sidewall characteristics.
-
Endpoint Detection: An endpoint detection system, such as optical emission spectroscopy, can be used to determine when the etch has reached the desired depth.
-
Wafer Unloading and Mask Removal: After the etching is complete, the wafer is removed from the chamber. The remaining mask material is stripped using appropriate solvents or plasma ashing.
Key Phenomena and Challenges
Aspect Ratio Dependent Etching (ARDE)
A significant challenge in deep silicon etching is Aspect Ratio Dependent Etching (ARDE), also known as RIE lag.[10] This phenomenon describes the observation that features with smaller widths (and thus higher aspect ratios for a given depth) etch slower than wider features. Several mechanisms contribute to ARDE:
-
Ion Shadowing: At high aspect ratios, the top corners of the feature can "shadow" the bottom, reducing the flux of ions reaching the etch front.
-
Neutral Transport Limitation: The transport of neutral reactant species (e.g., fluorine radicals) to the bottom of deep and narrow trenches becomes limited, reducing the chemical etch rate.
-
Byproduct Removal: The removal of volatile etch byproducts (e.g., SiF₄) from the bottom of high-aspect-ratio features is also hindered.
Other Etching Defects
Other common defects in deep silicon etching include:
-
Notching: Enhanced lateral etching at the interface of silicon and an underlying insulator layer (in Silicon-On-Insulator wafers).
-
Bowing: A curved or bowed sidewall profile.
-
Microtrenching: The formation of small trenches at the bottom corners of a feature.
-
Silicon Grass: The formation of needle-like silicon residues at the bottom of the etched feature, often due to micromasking by contaminants or excessive passivation.[5]
Conclusion
The fundamental mechanisms of deep silicon etching, embodied by the Bosch and cryogenic processes, are critical for the advancement of micro- and nanotechnology. The choice between these two powerful techniques depends on the specific application requirements, with the Bosch process offering higher etch rates and the cryogenic process providing smoother sidewalls. A thorough understanding of the underlying plasma chemistry, process parameters, and potential challenges such as ARDE is essential for researchers and scientists to successfully fabricate complex, high-aspect-ratio silicon structures for a myriad of applications, from next-generation electronics to innovative biomedical devices.
References
- 1. Critical aspect ratio dependence in deep reactive ion etching of silicon | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. azonano.com [azonano.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Mask Material on Lateral Undercut of Silicon Dry Etching [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. murata.com [murata.com]
- 7. microchemicals.com [microchemicals.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mtl.mit.edu [mtl.mit.edu]
- 11. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
A Deep Dive into Anisotropic Etching: A Technical Guide to RIE and DRIE Processes
For Researchers, Scientists, and Drug Development Professionals
In the realm of microfabrication, the precise removal of material to create intricate three-dimensional structures is paramount. Among the arsenal (B13267) of techniques available, dry etching processes, particularly Reactive Ion Etching (RIE) and its advanced variant, Deep Reactive Ion Etching (DRIE), stand out for their ability to achieve high-fidelity pattern transfer with exceptional anisotropy. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and key differences between RIE and DRIE, with a focus on their applications in research, scientific discovery, and the burgeoning field of drug development.
Fundamental Principles: A Tale of Two Etching Philosophies
At its core, Reactive Ion Etching (RIE) is a plasma-based process that synergistically combines chemical and physical mechanisms to remove material.[1] A chemically reactive gas is introduced into a vacuum chamber and ionized by a radio frequency (RF) electromagnetic field, creating a plasma of ions, electrons, and reactive neutral species.[1] An electric field accelerates these energetic ions towards the substrate, where they physically bombard the surface, a process known as sputtering. Simultaneously, the reactive neutral species chemically react with the substrate material, forming volatile byproducts that are subsequently pumped away.[2] This combination allows for directional etching, a key advantage over purely chemical wet etching methods.[2]
Deep Reactive Ion Etching (DRIE) is a specialized subclass of RIE developed to fabricate high-aspect-ratio microstructures, such as deep trenches and through-silicon vias (TSVs).[3] The primary distinction between RIE and DRIE lies in the achievable etch depth and anisotropy. While RIE is typically limited to depths of around 10 µm, DRIE can create features extending hundreds of micrometers deep with near-vertical sidewalls.[2][3] This remarkable capability is achieved through sophisticated sidewall passivation techniques, which are the hallmark of the two primary DRIE technologies: the Bosch process and the cryogenic process.
Quantitative Performance Metrics: A Comparative Analysis
The selection of an appropriate etching process is dictated by the specific requirements of the application, including the desired etch rate, selectivity, anisotropy, and achievable aspect ratio. The following tables summarize the key quantitative performance metrics for RIE, Bosch DRIE, and Cryogenic DRIE, primarily for silicon, the most common substrate in microfabrication.
| Process | Typical Etch Rate (Si) | Selectivity (Si:SiO₂) | Selectivity (Si:Photoresist) | Anisotropy (Depth:Width) |
| RIE | 0.1 - 1 µm/min[2][3] | 5:1 - 20:1 | 2:1 - 10:1 | < 10:1 |
| Bosch DRIE | 5 - 20 µm/min[3][4] | > 100:1[5] | > 75:1 | > 30:1[3] |
| Cryogenic DRIE | 3 - 10 µm/min | > 100:1 | > 50:1 | > 50:1 |
Table 1: Comparison of Etch Rate, Selectivity, and Anisotropy.
| Process | Typical Sidewall Roughness (RMS) | Key Advantages | Key Disadvantages |
| RIE | 5 - 20 nm | Simplicity, cost-effective for shallow etches. | Limited anisotropy and depth, lower selectivity.[2] |
| Bosch DRIE | 10 - 50 nm (scalloping)[6][7] | High etch rates, excellent selectivity, high aspect ratios.[8] | Sidewall scalloping, process complexity.[4] |
| Cryogenic DRIE | < 10 nm[6] | Very smooth sidewalls, high anisotropy.[8] | Lower etch rates than Bosch, requires cryogenic cooling.[4] |
Table 2: Comparison of Sidewall Roughness and Process Characteristics.
Experimental Protocols: A Guide to Practical Implementation
The success of any etching process hinges on the precise control of various experimental parameters. Below are detailed methodologies for key RIE and DRIE processes.
General Reactive Ion Etching (RIE) of Silicon
This protocol outlines a typical RIE process for etching silicon using a sulfur hexafluoride (SF₆) and oxygen (O₂) plasma.
Materials and Equipment:
-
RIE system with RF power supply (13.56 MHz)
-
Silicon wafer with a patterned mask (e.g., photoresist, silicon dioxide)
-
Process gases: SF₆, O₂, Argon (Ar)
-
Vacuum pumping system
Methodology:
-
Substrate Loading: Place the patterned silicon wafer onto the substrate electrode in the RIE chamber.
-
Chamber Evacuation: Evacuate the chamber to a base pressure typically in the range of 10⁻⁵ to 10⁻⁶ Torr.
-
Gas Introduction: Introduce the process gases into the chamber at controlled flow rates. A common gas mixture for silicon etching is SF₆ and O₂. Argon is often added as a sputtering agent to enhance physical etching.
-
Plasma Ignition: Apply RF power to the substrate electrode to ignite the plasma.
-
Etching: The energetic ions and reactive species in the plasma etch the exposed silicon. The process is monitored in real-time or timed to achieve the desired etch depth.
-
Process Termination: Turn off the RF power and gas flows.
-
Venting and Unloading: Vent the chamber to atmospheric pressure and unload the etched wafer.
Typical Process Parameters for Silicon RIE:
| Parameter | Range |
|---|---|
| SF₆ Flow Rate | 10 - 100 sccm |
| O₂ Flow Rate | 5 - 50 sccm |
| Pressure | 10 - 200 mTorr |
| RF Power | 50 - 300 W |
| DC Bias | -50 to -300 V |
Deep Reactive Ion Etching (DRIE) - The Bosch Process
The Bosch process is a time-multiplexed etching technique that alternates between an etching step and a passivation step to achieve deep, anisotropic trenches.[2]
Materials and Equipment:
-
DRIE system with high-density plasma source (e.g., ICP) and separate RF bias control
-
Silicon wafer with a patterned hard mask (e.g., silicon dioxide, silicon nitride)
-
Process gases: SF₆ (etchant), C₄F₈ (passivant)
-
Fast-switching mass flow controllers and pressure control
Methodology:
-
Substrate Loading and Evacuation: Similar to the RIE process.
-
Cyclic Etching and Passivation: The process cycles through the following steps, each lasting a few seconds:
-
Etch Step: An SF₆ plasma is ignited to isotropically etch the silicon.
-
Passivation Step: A C₄F₈ plasma is introduced, which deposits a protective fluorocarbon polymer layer on all surfaces.
-
Ion Bombardment: The directional ion bombardment from the subsequent etch step preferentially removes the polymer from the bottom of the feature, allowing the etch to proceed downwards, while the sidewalls remain protected.
-
-
Process Termination and Unloading: Similar to the RIE process. The number of cycles determines the final etch depth.
Typical Process Parameters for Bosch DRIE of Silicon:
| Parameter | Etch Step | Passivation Step |
|---|---|---|
| Gas | SF₆ | C₄F₈ |
| Flow Rate | 50 - 200 sccm | 50 - 150 sccm |
| ICP Power | 1000 - 2500 W | 800 - 2000 W |
| Bias Power | 10 - 100 W | 0 - 20 W |
| Pressure | 10 - 50 mTorr | 10 - 50 mTorr |
| Cycle Time | 2 - 10 seconds | 2 - 8 seconds |
Deep Reactive Ion Etching (DRIE) - The Cryogenic Process
The cryogenic DRIE process achieves anisotropy by performing the etch at very low temperatures, which inhibits the chemical etching on the sidewalls.
Materials and Equipment:
-
DRIE system with a cryogenic substrate holder capable of reaching temperatures below -100°C
-
Silicon wafer with a patterned mask
-
Process gases: SF₆, O₂
-
Liquid nitrogen supply for cooling
Methodology:
-
Substrate Loading and Cooling: The wafer is loaded onto the cryogenic chuck, which is then cooled to the desired process temperature (typically -110°C to -130°C).
-
Chamber Evacuation and Gas Introduction: The chamber is evacuated, and the process gases (SF₆ and O₂) are introduced.
-
Plasma Ignition and Etching: A high-density plasma is ignited. The low temperature slows down the spontaneous chemical reaction of fluorine radicals with silicon on the sidewalls. A thin layer of SiOxFy forms on the sidewalls, further passivating them. The energetic ions, however, continue to bombard the bottom of the feature, enabling directional etching.
-
Process Termination and Unloading: The plasma and gas flows are turned off, and the substrate is warmed up to room temperature before venting and unloading.
Typical Process Parameters for Cryogenic DRIE of Silicon:
| Parameter | Range |
|---|---|
| SF₆ Flow Rate | 50 - 200 sccm |
| O₂ Flow Rate | 5 - 20 sccm |
| ICP Power | 1000 - 2500 W |
| Bias Power | 5 - 50 W |
| Pressure | 5 - 20 mTorr |
| Temperature | -110°C to -130°C |
Process Mechanisms and Visualizations
The intricate interplay of chemical reactions and physical bombardment is best understood through visual representations of the process pathways.
Applications in Drug Development and Research
The precision and versatility of RIE and DRIE have opened up new frontiers in drug development and biomedical research. These techniques are instrumental in the fabrication of a wide array of microdevices that are revolutionizing how drugs are delivered, and how biological processes are studied.
-
Microneedles for Transdermal Drug Delivery: DRIE is extensively used to fabricate hollow or solid silicon microneedles.[9][10][11][12] These microneedles can painlessly penetrate the outer layer of the skin, the stratum corneum, to deliver drugs directly into the viable epidermis, enhancing drug bioavailability and enabling the delivery of macromolecules that cannot be administered orally.[9][13] The high-aspect-ratio capabilities of DRIE are crucial for creating sharp, robust needles with precise dimensions.[10][11][12]
-
Lab-on-a-Chip Devices for Drug Screening and Analysis: RIE and DRIE are fundamental to the fabrication of microfluidic "lab-on-a-chip" devices.[14][15][16] These miniaturized platforms integrate multiple laboratory functions on a single chip, enabling high-throughput screening of drug candidates, analysis of drug metabolites, and cell-based assays with minimal sample and reagent consumption.[14][17] The ability to create complex channel geometries and integrated features with high precision is a key advantage of these etching techniques.
-
Implantable Drug Delivery Systems: Microfabrication techniques, including RIE and DRIE, are employed to create sophisticated implantable devices for long-term, controlled drug release.[13] These devices can be designed with reservoirs and microchannels to deliver therapeutics at a precise rate directly to the target site, minimizing systemic side effects.
Conclusion
Reactive Ion Etching and Deep Reactive Ion Etching are indispensable tools in the microfabrication landscape, offering unparalleled control over the creation of intricate microstructures. While RIE provides a cost-effective solution for shallow etching, DRIE, through the Bosch and cryogenic processes, enables the fabrication of high-aspect-ratio features essential for a growing number of advanced applications. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, capabilities, and practical considerations of these powerful techniques is crucial for driving innovation and translating microfabrication concepts into real-world solutions that can address pressing challenges in medicine and beyond.
References
- 1. corial.plasmatherm.com [corial.plasmatherm.com]
- 2. classweb.ece.umd.edu [classweb.ece.umd.edu]
- 3. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 4. azonano.com [azonano.com]
- 5. me.jhu.edu [me.jhu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between Bosch and STiGer Processes for Deep Silicon Etching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 9. msmn.formulationbio.com [msmn.formulationbio.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Hollow silicon microneedle fabrication using advanced plasma etch technologies for applications in transdermal drug delivery - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Lab-On-a-Chip drug testing in Microfluidics [elveflow.com]
- 15. researchgate.net [researchgate.net]
- 16. Revisiting lab-on-a-chip technology for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. esmed.org [esmed.org]
An In-depth Technical Guide to Key Parameters in Deep Reactive-Ion Etching (DRIE)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Deep Reactive-Ion Etching (DRIE)
Deep Reactive-Ion Etching (DRIE) is a highly anisotropic plasma etching process used to create deep, steep-sided features in substrates, typically silicon. Developed for the fabrication of Micro-Electro-Mechanical Systems (MEMS), its applications have expanded to include high-density capacitor trenches for DRAM, through-silicon vias (TSVs) for 3D wafer-level packaging, microfluidics, and photonics.[1][2][3][4] The key characteristic of DRIE is its ability to produce high-aspect-ratio structures, meaning the etch depth is significantly greater than the feature width.
The DRIE process takes place in a reactor where a substrate is exposed to a plasma generated from various gases.[1] This plasma contains ions that are accelerated towards the substrate, where they react with the surface material to form volatile byproducts that are then pumped away.[1] This chemical etching is combined with a physical component, where the energetic ions can physically dislodge atoms from the substrate.[1] To achieve the high degree of anisotropy required for deep vertical etching, DRIE processes employ sidewall passivation techniques to prevent lateral etching.
There are two primary technologies for high-rate DRIE: the Bosch process and the cryogenic process.[1] The Bosch process, also known as pulsed or time-multiplexed etching, is the most widely recognized production technique and involves alternating between etching and passivation steps.[1] The cryogenic process, on the other hand, achieves sidewall passivation by cooling the substrate to very low temperatures.[1]
Core DRIE Technologies and Their Key Parameters
The success of a DRIE process is critically dependent on the precise control of several key parameters. These parameters influence the etch rate, selectivity, anisotropy, and sidewall profile.
The Bosch Process
The Bosch process, patented by the German company Robert Bosch GmbH, is a time-multiplexed etching technique that cycles between two main steps: an etching step and a passivation step.[1][5] This cyclic nature allows for the creation of nearly vertical sidewalls.[1]
-
Etching Step: A plasma containing fluorine-based radicals, typically from sulfur hexafluoride (SF6), isotropically etches the silicon substrate.[1][3]
-
Passivation Step: A fluorocarbon gas, commonly octafluorocyclobutane (B90634) (C4F8), is introduced to deposit a chemically inert passivation layer, similar to Teflon, on all surfaces.[1][3]
During the subsequent etch cycle, the directional ion bombardment removes the passivation layer from the bottom of the trench, allowing the etch to proceed downwards, while the passivation on the sidewalls remains largely intact, protecting them from lateral etching.[3] This alternating process, however, results in characteristic vertical ripples on the sidewalls known as "scalloping".[3]
The balance between the etch and passivation steps is crucial for achieving the desired etch profile. The key parameters that control this balance are:
-
Gas Flow Rates: The flow rates of the etchant gas (e.g., SF6) and the passivation gas (e.g., C4F8) directly impact the etch and deposition rates.
-
RF Power: The radio frequency (RF) power applied to the plasma source (Inductively Coupled Plasma - ICP) and the substrate (platen) controls the plasma density and ion energy, respectively. Higher ICP power generally increases the etch rate, while platen power influences the directionality of the etch and the removal of the passivation layer.[3]
-
Pressure: The chamber pressure affects the mean free path of the ions and radicals, influencing the conformality of the passivation layer and the directionality of the ion bombardment.
-
Cycle Time: The duration of the etch and passivation steps is a critical parameter for controlling the sidewall profile and the amount of scalloping.[3] Shorter cycles generally lead to smoother sidewalls but may have lower etch rates.
-
Substrate Temperature: The temperature of the wafer needs to be controlled, often with helium backside cooling, to prevent the degradation of the photoresist mask and the passivation layer.[3][5]
Table 1: Typical Bosch DRIE Process Parameters
| Parameter | Typical Range | Effect on Process |
| Etch Gas (SF6) Flow Rate | 50 - 300 sccm | Higher flow increases etch rate but can lead to more isotropic etching if not balanced with passivation. |
| Passivation Gas (C4F8) Flow Rate | 50 - 200 sccm | Higher flow improves sidewall protection, but excessive flow can lead to tapered profiles or "grass" formation. |
| ICP Power | 1000 - 3000 W | Increases plasma density, leading to higher etch rates. |
| Platen Power (Bias) | 10 - 150 W | Controls ion energy and directionality. Higher power improves anisotropy but can increase mask erosion. |
| Pressure | 10 - 100 mTorr | Affects ion and radical transport. Lower pressure improves directionality but can reduce etch rate. |
| Etch Step Time | 2 - 10 seconds | Longer time increases etch depth per cycle but can lead to more scalloping. |
| Passivation Step Time | 2 - 8 seconds | Longer time provides better sidewall protection but can lead to tapered profiles. |
| Substrate Temperature | -10 to 40 °C | Affects mask and passivation layer integrity. |
Note: These are general ranges and the optimal parameters are highly dependent on the specific DRIE tool, feature geometry, and desired outcome.
The Cryogenic Process
The cryogenic DRIE process offers an alternative to the Bosch process, particularly for applications requiring smoother sidewalls without the characteristic scalloping.[1] In this method, the substrate is cooled to very low temperatures, typically between -100°C and -140°C.
At these low temperatures, a passivation layer of silicon oxyfluoride (SiOxFy) is formed on the sidewalls from the reaction of the etching species (from SF6) and oxygen (O2), which is added to the plasma.[1] This passivation layer is less volatile at cryogenic temperatures and protects the sidewalls from lateral etching. The directional ion bombardment at the bottom of the trench is still effective at removing this layer, allowing the etch to proceed vertically.
-
Substrate Temperature: This is the most critical parameter in cryogenic DRIE. The temperature must be low enough to promote the formation of a stable passivation layer.
-
Gas Composition (SF6/O2 Ratio): The ratio of sulfur hexafluoride to oxygen is crucial for controlling the balance between etching and passivation. A higher O2 concentration generally leads to a thicker passivation layer and a more tapered profile.
-
RF Power (ICP and Platen): Similar to the Bosch process, ICP power controls the plasma density and etch rate, while platen power influences the ion energy and anisotropy.
-
Pressure: The chamber pressure affects the plasma characteristics and the transport of reactive species to the substrate.
Table 2: Typical Cryogenic DRIE Process Parameters
| Parameter | Typical Range | Effect on Process |
| Etchant Gas (SF6) Flow Rate | 50 - 200 sccm | Primary source of fluorine radicals for etching. |
| Passivation Gas (O2) Flow Rate | 5 - 50 sccm | Reacts with silicon and fluorine to form the SiOxFy passivation layer. |
| ICP Power | 800 - 2500 W | Controls plasma density and etch rate. |
| Platen Power (Bias) | 5 - 50 W | Influences ion energy and helps to remove the passivation layer at the trench bottom. |
| Pressure | 5 - 30 mTorr | Affects plasma uniformity and ion directionality. |
| Substrate Temperature | -140 to -100 °C | Critical for the formation and stability of the sidewall passivation layer. |
Note: These are general ranges and the optimal parameters are highly dependent on the specific DRIE tool, feature geometry, and desired outcome.
Experimental Protocols
While specific recipes are highly tool- and application-dependent, a general experimental workflow for a DRIE process can be outlined.
Generalized Experimental Workflow
References
Materials compatible with deep reactive-ion etching
An In-depth Technical Guide to Materials Compatible with Deep Reactive-Ion Etching
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of materials compatible with deep reactive-ion etching (DRIE), a critical fabrication technique for creating high-aspect-ratio microstructures. This document is intended for researchers, scientists, and drug development professionals who utilize microfabrication for applications such as MEMS, microfluidics, and advanced drug delivery systems.
Deep reactive-ion etching is a highly anisotropic plasma etching process that enables the fabrication of deep, steep-sided trenches and holes in a substrate.[1][2] Unlike conventional reactive-ion etching (RIE), which is typically used for shallow pattern transfer, DRIE can create structures with depths of hundreds of microns and aspect ratios exceeding 50:1.[3] This capability is essential for the manufacturing of a wide range of devices, including microelectromechanical systems (MEMS), through-silicon vias (TSVs) for 3D electronics integration, and complex microfluidic channels for lab-on-a-chip applications.[4]
Two primary DRIE technologies are in widespread use: the Bosch process and the cryogenic process.[2] Both methods are capable of producing highly anisotropic etch profiles but employ different mechanisms for sidewall passivation, a critical step in preventing lateral etching and achieving vertical sidewalls.
Substrate Materials for DRIE
While silicon is the most common substrate material for DRIE, the technique can be adapted for a variety of other materials, each with unique properties suited for specific applications.
Silicon (Si)
Silicon is the cornerstone material for the semiconductor and MEMS industries due to its well-understood properties, high purity, and established processing techniques. DRIE of silicon is a mature technology, enabling the fabrication of complex microstructures with high precision and repeatability.[5]
Glass and Fused Silica (B1680970)
Glass and fused silica are attractive materials for microfluidics and optical applications due to their optical transparency, chemical inertness, and biocompatibility. DRIE of these materials is more challenging than silicon due to their insulating nature and lower etch rates. High plasma power is required, which in turn demands robust masking materials.[4][6]
Polymers
Polymers are increasingly used in microfabrication for applications requiring flexibility, biocompatibility, and low cost. Common polymers subjected to DRIE include SU-8 and PMMA. The etching of polymers often involves alternating steps of etching and passivation, similar to the Bosch process for silicon.[4][7]
III-V Semiconductors
Compound semiconductors such as Gallium Arsenide (GaAs) and Indium Phosphide (InP) are used in high-frequency electronics and optoelectronics. DRIE of these materials is possible, though less common than silicon, and typically employs different plasma chemistries.
Masking Materials for DRIE
The choice of masking material is critical for a successful DRIE process, as it must withstand the harsh plasma environment and provide the necessary etch selectivity to achieve the desired etch depth.
Photoresists
Photoresists are the most common masking materials due to their ease of patterning using standard photolithography. However, their selectivity to the substrate is often limited, and they can be susceptible to degradation and cracking, especially in cryogenic processes.[8][9]
Silicon Dioxide (SiO₂) and Silicon Nitride (Si₃N₄)
Silicon dioxide and silicon nitride are excellent hard masks for DRIE, offering significantly higher selectivity than photoresists.[2][9] They are typically deposited using techniques like thermal oxidation or chemical vapor deposition (CVD) and patterned using a preliminary RIE step with a photoresist mask.
Metals
Metal masks, such as aluminum (Al), nickel (Ni), and chromium (Cr), provide very high etch selectivity and are robust in aggressive plasma environments.[4] However, their use adds complexity to the fabrication process, requiring additional deposition and etching steps.
Aluminum Oxide (Al₂O₃)
Aluminum oxide is an exceptionally robust mask material, particularly for cryogenic DRIE, offering extremely high selectivity.[9]
Etch Stop Layers
Etch stop layers are used to precisely control the etch depth, particularly in the fabrication of structures on silicon-on-insulator (SOI) wafers or in multilayered devices. These layers are made of a material that has a very low etch rate in the specific DRIE chemistry being used. Common etch stop materials include silicon dioxide and heavily doped silicon layers.[5][10]
Quantitative Data for DRIE Processes
The following tables summarize key quantitative data for various material combinations in DRIE processes.
Table 1: Etch Rates and Selectivity for Silicon DRIE
| Substrate | Mask Material | Etch Rate (μm/min) | Selectivity (Substrate:Mask) | Process Type | Reference |
| Silicon | Photoresist (SPR220) | <1.5 - <2 | ~60:1 | Bosch | [11][12] |
| Silicon | Photoresist | >10 | >150:1 | Bosch | [8] |
| Silicon | SiO₂ | 1.4 | 110:1 | Bosch-like | [13] |
| Silicon | SiO₂ | 0.91 | >70:1 | Bosch-like | [13] |
| Silicon | SiO₂ | - | >450:1 | Bosch | [8] |
| Silicon | Al₂O₃ | - | >9000:1 | Bosch | [12] |
| Silicon | Electron Beam Resist | 4 | 26:1 | Cryogenic | [14] |
Table 2: Etch Rates and Selectivity for Fused Silica and Glass DRIE
| Substrate | Mask Material | Etch Rate (Å/min) | Selectivity (Substrate:Mask) | Process Type | Reference |
| Fused Silica | KMPR Photoresist | ~5000 | ~4:1 | Fluorine-based | [6] |
| Fused Silica | SU-8 Photoresist | - | ~2:1 | Fluorine-based | [15] |
| Fused Silica | Single-Crystal Si | - | - | Fluorine-based | [15] |
| Fused Silica | - | 5200 | - | Fluorine-based | [16] |
| Borosilicate Glass | Nickel | - | - | Fluorine-based (C₄F₈/O₂) | [17] |
Table 3: Etch Rates for Polymer DRIE
| Substrate | Etch Gas | Etch Rate (nm/min) | Process Type | Reference |
| SU-8 | CF₄/O₂ | up to 800 | RIE | [7] |
| SU-8 | CF₄/O₂ | 5200 | Plasma Asher | [18] |
| PMMA | Oxygen Plasma | Varies with time | Oxygen Plasma | [19][20] |
Experimental Protocols and Workflows
The Bosch Process
The Bosch process, named after its developer Robert Bosch GmbH, is a time-multiplexed etching technique that alternates between two steps: an etching step and a passivation step.[3] This cyclical process allows for the creation of deep, vertical trenches with high aspect ratios.
Experimental Protocol for a Typical Bosch Process:
-
Substrate Preparation: The silicon wafer is cleaned, and a mask (e.g., photoresist or SiO₂) is patterned using standard lithography techniques.
-
Chamber Preparation: The wafer is loaded into the DRIE chamber, which is then pumped down to a base pressure.
-
Process Initiation: The Bosch process is initiated, cycling between the following two steps:
-
Passivation Step: A fluorocarbon gas, typically C₄F₈, is introduced into the chamber, and a plasma is ignited.[3] This deposits a chemically inert, Teflon-like polymer film on all exposed surfaces of the substrate.
-
Etching Step: A fluorine-based gas, typically SF₆, is introduced, and a plasma is ignited with a bias voltage applied to the substrate.[3] The energetic ions bombard the surface, preferentially removing the passivation layer from the bottom of the trench. The exposed silicon is then isotropically etched by the fluorine radicals. The passivation on the sidewalls remains largely intact, preventing lateral etching.
-
-
Process Termination: The process is stopped after the desired etch depth is reached. The wafer is then removed from the chamber.
-
Post-Processing: The remaining mask material and any polymer residue are removed.
The Cryogenic Process
The cryogenic DRIE process achieves sidewall passivation by cooling the substrate to very low temperatures (typically below -100°C).[4] At these temperatures, a thin layer of SiOxFy forms on the sidewalls from the plasma chemistry (SF₆ and O₂), inhibiting lateral etching.[2] This process is known for producing very smooth sidewalls without the characteristic "scalloping" effect of the Bosch process.[2]
Experimental Protocol for a Typical Cryogenic Process:
-
Substrate Preparation: Similar to the Bosch process, the substrate is prepared with a patterned mask. Care must be taken in selecting a mask material that can withstand the low temperatures without cracking.[9]
-
Chamber Preparation and Cooling: The wafer is loaded into the DRIE chamber, which is then pumped down. The substrate stage is cooled to the target cryogenic temperature.
-
Process Initiation: A mixture of SF₆ and O₂ gases is introduced into the chamber, and the plasma is ignited. The ratio of SF₆ to O₂ is a critical parameter for controlling the sidewall profile.
-
Etching: The etching proceeds in a continuous (non-pulsed) manner. The low temperature slows down the chemical etching on the sidewalls, while the ion bombardment at the bottom of the trench continues the vertical etch.
-
Process Termination: The process is stopped once the desired etch depth is achieved.
-
Wafer Warming and Unloading: The substrate is slowly warmed back to room temperature before being removed from the chamber to prevent thermal shock.
-
Post-Processing: The mask is removed.
Logical Relationship of DRIE Processes
The choice between the Bosch and cryogenic processes depends on the specific application requirements. The following diagram illustrates the decision-making process based on desired feature characteristics.
Conclusion
The selection of materials for deep reactive-ion etching is a critical aspect of microfabrication that directly impacts the quality, performance, and manufacturability of microdevices. This guide has provided an in-depth overview of compatible substrate and masking materials, along with quantitative data on etch rates and selectivity. The detailed experimental protocols and workflows for the Bosch and cryogenic processes offer a practical starting point for researchers and scientists. As DRIE technology continues to evolve, a thorough understanding of these material and process interactions will remain essential for innovation in fields ranging from MEMS and photonics to advanced drug delivery and diagnostics.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 3. ninescrolls.com [ninescrolls.com]
- 4. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 5. samcointl.com [samcointl.com]
- 6. STS APS DGRIE/Processes/Fused silica etch - LNF Wiki [lnf-wiki.eecs.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. microchemicals.com [microchemicals.com]
- 9. mtl.mit.edu [mtl.mit.edu]
- 10. Etch Stop Layer for Semiconductor Devices | TREA [trea.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ICP Etching Recipes - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
- 13. corial.plasmatherm.com [corial.plasmatherm.com]
- 14. researchgate.net [researchgate.net]
- 15. Drie of fused silica | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mit.imt.si [mit.imt.si]
An In-depth Technical Guide to Through-Silicon Via (TSV) Formation Using Deep Reactive-Ion Etching (DRIE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of through-silicon via (TSV) formation utilizing deep reactive-ion etching (DRIE), a critical fabrication process in 3D integrated circuits and advanced packaging. This document delves into the two primary DRIE techniques—the Bosch process and cryogenic etching—offering detailed experimental protocols, comparative quantitative data, and visual representations of the underlying process workflows.
Introduction to Through-Silicon Vias and Deep Reactive-Ion Etching
Through-Silicon Vias are vertical electrical connections that pass completely through a silicon wafer or die. They are a cornerstone of 3D integration, enabling shorter interconnection paths, reduced power consumption, and smaller form factors for electronic devices.[1][2] Deep reactive-ion etching is the predominant method for creating the high-aspect-ratio vias required for TSVs. DRIE processes allow for the precise etching of deep, vertical trenches and holes in silicon.[2][3] This is achieved by balancing etching and passivation processes to control the directionality of the etch.
The two most prevalent DRIE techniques for TSV formation are the Bosch process and cryogenic etching. The Bosch process, which operates at room temperature, utilizes a time-multiplexed approach of alternating etching and passivation steps.[4] In contrast, cryogenic etching is a continuous process that operates at extremely low temperatures, where the passivation layer is formed by the condensation of reactive species on the sidewalls.[4][5]
Core DRIE Processes for TSV Formation
The Bosch Process
The Bosch process is a cyclical etching technique that alternates between an isotropic silicon etch step and a polymer passivation step.[3] This method allows for the creation of deep, vertical etches with high aspect ratios.[2]
-
Etching Step: In this phase, a fluorine-based plasma, typically generated from sulfur hexafluoride (SF6) gas, isotropically etches the silicon.[3]
-
Passivation Step: Following the etch step, a conformal polymer layer is deposited onto the entire surface of the via using a fluorocarbon gas such as octafluorocyclobutane (B90634) (C4F8).[3] This passivation layer protects the sidewalls from lateral etching in the subsequent etch step.
-
Anisotropic Etching: In the next cycle, directional ion bombardment from the plasma removes the passivation layer at the bottom of the via, exposing the silicon for further etching, while the passivation on the sidewalls remains largely intact. This sequence is repeated hundreds to thousands of times to achieve the desired via depth.
A significant characteristic of the Bosch process is the formation of "scallops" on the sidewalls of the via, which are a result of the alternating isotropic etch steps.[6][7] The size of these scallops can be controlled by adjusting the process parameters.
Cryogenic Etching
Cryogenic DRIE is a continuous process that achieves anisotropic etching by cooling the silicon substrate to very low temperatures, typically around -110°C.[5]
-
Passivation Mechanism: At these low temperatures, a passivation layer of silicon oxyfluoride (SiOxFy) is formed on the sidewalls of the via from the reaction of etching species (from SF6) and oxygen (O2) in the plasma.[8] This passivation layer is less volatile at cryogenic temperatures and protects the sidewalls from lateral etching.
-
Etching Mechanism: Similar to the Bosch process, ion bombardment at the bottom of the via removes the passivation layer, allowing for vertical etching of the silicon.
A key advantage of the cryogenic process is the production of very smooth sidewalls, as it avoids the cyclical nature of the Bosch process that leads to scalloping.[5] However, it requires a more complex hardware setup to achieve and maintain the low substrate temperatures.
Quantitative Data and Performance Metrics
The selection of a DRIE process for TSV formation depends on the specific application requirements, such as aspect ratio, etch rate, and sidewall profile. The following tables summarize key quantitative data and performance metrics for both the Bosch and cryogenic processes, compiled from various experimental studies.
Table 1: Bosch Process Parameters for TSV Formation
| Parameter | Value | Reference |
| Etch Gas | SF6 | [3] |
| Passivation Gas | C4F8 | [3] |
| Etch Step Pressure | 80 - 160 mTorr | [9] |
| Deposition Step Pressure | 60 mTorr | [9] |
| ICP Power | 600 - 2500 W | N/A |
| Bias Power | 10 - 200 W | N/A |
| SF6 Flow Rate | 100 - 400 sccm | N/A |
| C4F8 Flow Rate | 50 - 200 sccm | N/A |
| Etch Step Time | 2 - 10 s | N/A |
| Passivation Step Time | 2 - 8 s | N/A |
| Temperature | Room Temperature | [4] |
Table 2: Cryogenic DRIE Process Parameters for TSV Formation
| Parameter | Value | Reference |
| Etch Gas | SF6 | [8] |
| Passivation Gas | O2 | [8] |
| Pressure | 5 - 20 mTorr | N/A |
| ICP Power | 800 - 2000 W | N/A |
| Bias Power | 5 - 50 W | N/A |
| SF6 Flow Rate | 50 - 200 sccm | N/A |
| O2 Flow Rate | 5 - 50 sccm | N/A |
| Temperature | -100 to -120 °C | [5][10] |
Table 3: Comparative Performance of Bosch and Cryogenic DRIE for TSV
| Performance Metric | Bosch Process | Cryogenic Process | Reference |
| Etch Rate | 5 - 20 µm/min | 2 - 10 µm/min | [11] |
| Aspect Ratio | > 100:1 | > 50:1 | [11] |
| Sidewall Angle | 88° - 92° | 85° - 95° | N/A |
| Sidewall Roughness (Scalloping) | 50 - 500 nm | < 10 nm (smooth) | [5] |
| Selectivity to Photoresist | ~75:1 | > 100:1 | [4] |
| Selectivity to SiO2 | ~200:1 | Up to 1000:1 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for representative Bosch and cryogenic DRIE processes for TSV formation.
Experimental Protocol: Bosch Process for High-Aspect-Ratio TSVs
This protocol is a representative example for fabricating high-aspect-ratio TSVs using a time-multiplexed Bosch process.
1. Substrate Preparation:
- Start with a clean, dry silicon wafer.
- Deposit an etch mask layer, typically silicon dioxide (SiO2) or a photoresist, and pattern it using standard photolithography techniques to define the TSV locations.
2. DRIE System Setup:
- Load the patterned wafer into a DRIE chamber.
- Set the substrate temperature to room temperature.
- Introduce the process gases, SF6 and C4F8, through mass flow controllers.
3. Bosch Process Execution:
- Initiate the cyclical process with the following parameters for each step:
- Etch Step:
- Gas: SF6
- Flow Rate: 130 sccm
- Pressure: 15 mTorr
- ICP Power: 800 W
- Bias Power: 20 W
- Duration: 5 seconds
- Passivation Step:
- Gas: C4F8
- Flow Rate: 85 sccm
- Pressure: 10 mTorr
- ICP Power: 600 W
- Bias Power: 0 W
- Duration: 3 seconds
- Repeat the etch and passivation cycles until the desired via depth is achieved. The number of cycles will depend on the etch rate and the target depth.
4. Post-Etch Processing:
- After the DRIE process is complete, perform a plasma clean using an oxygen plasma to remove the polymer passivation from the via sidewalls.
- The wafer is now ready for subsequent processing steps such as dielectric liner deposition and via filling.
Experimental Protocol: Cryogenic DRIE for Smooth Sidewall TSVs
This protocol outlines a typical cryogenic DRIE process for creating TSVs with smooth sidewalls.
1. Substrate Preparation:
- Prepare a silicon wafer with a patterned hard mask (e.g., SiO2 or a metal layer) as photoresists can be prone to cracking at cryogenic temperatures.
2. DRIE System Setup:
- Load the wafer into a DRIE chamber equipped with a cryogenic cooling stage.
- Cool the substrate to the target temperature, typically between -100°C and -120°C.[10]
- Introduce the process gases, SF6 and O2.
3. Cryogenic Etching Execution:
- Initiate the continuous etch process with the following parameters:
- Gases: SF6 and O2
- SF6 Flow Rate: 100 sccm
- O2 Flow Rate: 10 sccm
- Pressure: 10 mTorr
- ICP Power: 1000 W
- Bias Power: 15 W
- Maintain these conditions for the duration required to etch to the desired via depth.
4. Post-Etch Processing:
- Once the etching is complete, gradually warm the substrate back to room temperature.
- The wafer can then proceed to the next fabrication steps.
Visualization of DRIE Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental workflows of the Bosch and cryogenic DRIE processes.
References
- 1. Comparison between Bosch and STiGer Processes for Deep Silicon Etching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. samcointl.com [samcointl.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Bosch and cryogenic processes for patterning high-aspect-ratio features in silicon | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Bosch Deep Reactive Ion Etching (DRIE) Process
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Bosch Deep Reactive Ion Etching (DRIE) process, a critical fabrication technique for creating high-aspect-ratio microstructures in silicon. These structures are fundamental to a wide range of applications, including Micro-Electro-Mechanical Systems (MEMS), microfluidics, and advanced drug delivery devices.
Introduction to the Bosch DRIE Process
The Bosch process, a patented technique developed by Robert Bosch GmbH, is a time-multiplexed etching method that enables the fabrication of deep, vertical trenches and structures in silicon substrates.[1] It overcomes the limitations of conventional reactive ion etching (RIE) by employing a cyclical sequence of two distinct phases: a passivation step and an etching step.[2] This cyclic nature allows for the creation of features with high aspect ratios (the ratio of depth to width), which is essential for many advanced microdevices.[3]
The process is valued for its ability to produce deep features with exceptional anisotropy, high etch rates, and excellent selectivity to the masking material.[2] The two main steps of the Bosch process are:
-
Passivation Step: A fluorocarbon gas, typically Octafluorocyclobutane (C₄F₈), is introduced into the process chamber.[1] This gas forms a protective polymer film on all exposed surfaces of the silicon wafer.[1] This polymer layer prevents lateral (sideways) etching of the silicon.
-
Etching Step: A fluorine-based gas, most commonly Sulfur Hexafluoride (SF₆), is then introduced and ionized to create a plasma.[1] The energetic ions in the plasma bombard the surface of the wafer. This bombardment is highly directional (anisotropic) and preferentially removes the passivation layer at the bottom of the trench, exposing the silicon beneath. The reactive fluorine radicals in the plasma then chemically etch the exposed silicon.[1][2]
By rapidly alternating between these two steps, the Bosch process achieves deep, vertical etching with characteristically scalloped sidewalls, a hallmark of the cyclical passivation and etching.[4]
Quantitative Data Summary
The performance of the Bosch DRIE process is highly dependent on a variety of parameters. The following tables summarize key quantitative data gathered from various experimental studies.
| Parameter | Gas | Typical Flow Rate (sccm) | Function |
| Passivation Gas | C₄F₈ | 50 - 150 | Forms a protective polymer layer on all surfaces to prevent lateral etching.[5][6] |
| Etching Gas | SF₆ | 50 - 200 | Source of fluorine radicals for chemical etching of silicon.[5][6] |
| Carrier Gas | Ar/N₂ | 10 - 50 | Often used to stabilize the plasma and control ion bombardment energy. |
Table 1: Typical Gas Parameters in the Bosch DRIE Process.
| Parameter | Typical Range | Effect on Process |
| ICP Power (W) | 1000 - 3000 | Controls plasma density and the generation of reactive species. Higher power generally increases the etch rate.[7] |
| Platen (Bias) Power (W) | 10 - 100 | Controls the energy of ions bombarding the wafer surface, influencing the anisotropy and removal of the passivation layer.[8] |
| Chamber Pressure (mTorr) | 10 - 100 | Affects the mean free path of ions and radicals, influencing etch profile and uniformity.[9] |
| Cycle Time (s) | 1 - 10 | The duration of the passivation and etch steps. The ratio of these times is critical for controlling the sidewall profile and etch rate.[1] |
| Substrate Temperature (°C) | -20 to 40 | Can influence the deposition and removal rates of the passivation layer.[10] |
Table 2: Key Process Parameters and Their Effects.
| Performance Metric | Typical Values | Factors Influencing the Metric |
| Etch Rate (µm/min) | 2 - 25 | ICP power, SF₆ flow rate, chamber pressure, and feature size.[3][11] |
| Selectivity to Photoresist | 50:1 to >350:1 | Process parameters can be optimized to minimize the erosion of the photoresist mask.[3][12] |
| Selectivity to SiO₂ Mask | 150:1 to 450:1 | Silicon dioxide is a more robust mask material, allowing for deeper etches.[3] |
| Aspect Ratio | 20:1 to >150:1 | Dependent on feature size and optimization of the process parameters.[9][13] For example, aspect ratios of up to 70:1 have been achieved for 1.0 µm trenches.[10] |
| Sidewall Angle (°) | ||
| 88 - 92 | Controlled by the balance between the passivation and etching steps.[11] |
Table 3: Performance Metrics of the Bosch DRIE Process.
Experimental Protocols
The following provides a generalized, step-by-step protocol for performing a Bosch DRIE process. It is important to note that specific parameters will need to be optimized based on the DRIE system being used and the desired etch results.
Wafer Preparation
-
Substrate: Start with a clean, dry silicon wafer.
-
Masking: A masking layer is required to define the areas to be etched. This can be a photoresist or a hard mask like silicon dioxide (SiO₂). The choice of mask depends on the required etch depth, as deeper etches require more robust masks.[14]
-
Photoresist Mask: Apply photoresist to the wafer, expose it to UV light through a photomask with the desired pattern, and then develop the resist to create the mask.
-
Hard Mask: Deposit a layer of SiO₂ on the wafer, followed by a photoresist layer. Pattern the photoresist as described above, and then use an etching process (e.g., RIE) to transfer the pattern to the SiO₂ layer. The remaining photoresist is then removed.
-
-
Wafer Mounting: Mount the prepared wafer onto a carrier wafer or directly onto the chuck in the DRIE system's load lock.
DRIE Process Execution
The Bosch process is an automated sequence of alternating passivation and etching steps. The following is a representative recipe that can be programmed into the DRIE system.
Recipe Example for High-Aspect-Ratio Silicon Etching:
| Step | Duration (s) | Gas | Flow Rate (sccm) | ICP Power (W) | Platen Power (W) | Pressure (mTorr) |
| 1. Passivation | 5 | C₄F₈ | 100 | 2000 | 10 | 30 |
| 2. Etch | 7 | SF₆ | 150 | 2500 | 50 | 40 |
Table 4: Example of a Two-Step Bosch Process Recipe. [5][6]
-
Load Wafer: Transfer the wafer from the load lock to the process chamber.
-
Pump Down: Evacuate the process chamber to the base pressure.
-
Initiate Recipe: Start the pre-programmed Bosch process recipe. The system will automatically cycle through the passivation and etch steps for the specified number of loops to achieve the desired etch depth.
-
Process Monitoring: Monitor the process in real-time, if possible, to ensure stability.
-
Process Completion: Once the desired number of cycles is complete, the system will stop the gas flows and RF power.
-
Unload Wafer: Vent the chamber and transfer the wafer back to the load lock for removal.
Post-Process Cleaning
After the DRIE process, the fluorocarbon polymer deposited during the passivation steps must be removed. This is typically done using an oxygen (O₂) plasma ash in a separate plasma system.
Visualizations
Bosch DRIE Process Workflow
Caption: Experimental workflow for the Bosch DRIE process.
Cyclical Mechanism of the Bosch Process
Caption: The cyclical chemical and physical mechanisms of the Bosch process.
References
- 1. ninescrolls.com [ninescrolls.com]
- 2. samcointl.com [samcointl.com]
- 3. DRIE [bosch-semiconductors.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. murata.com [murata.com]
- 14. Self-Controlled Cleaving Method for Silicon DRIE Process Cross-Section Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Achieving Vertical Sidewalls in Deep Reactive Ion Etching (DRIE): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for achieving vertical sidewalls in Deep Reactive Ion Etching (DRIE), a critical microfabrication technique used in the development of advanced scientific and medical devices. Precise control over the sidewall profile is essential for the performance of many microelectromechanical systems (MEMS), microfluidic devices, and optical components.
Introduction to DRIE and Sidewall Profile Control
Deep Reactive Ion Etching (DRIE) is a highly anisotropic plasma etching process used to create deep, steep-sided features in substrates, typically silicon.[1] The ability to produce perfectly vertical sidewalls (90° to the surface) is crucial for applications requiring precise dimensional control and high aspect ratios.[2] The two primary techniques for achieving high-rate, anisotropic DRIE are the Bosch process and cryogenic etching.[1][2]
The Bosch process , named after the German company Robert Bosch GmbH, is a time-multiplexed etching technique that alternates between two steps: an etching step using a fluorine-based plasma (commonly SF₆) to isotropically etch the silicon, and a passivation step where a fluorocarbon polymer (commonly from C₄F₈ gas) is deposited on all surfaces.[3][4] During the subsequent etch cycle, directional ion bombardment removes the protective polymer from the bottom of the trench, allowing the etch to proceed downwards, while the polymer on the sidewalls protects them from lateral etching.[4] This cyclical process, however, can result in characteristic nanoscale ripples on the sidewalls known as "scalloping".[5]
Cryogenic DRIE , on the other hand, involves chilling the substrate to very low temperatures (typically around -110°C). At these temperatures, a passivation layer of silicon oxyfluoride (SiOₓFᵧ) forms on the sidewalls from the reaction of etch byproducts with oxygen in the plasma.[6] This passivation layer inhibits lateral etching. The low temperature also reduces the chemical reactivity of the fluorine radicals, further enhancing anisotropy. Cryogenic DRIE can produce smoother sidewalls compared to the Bosch process but may present challenges with mask compatibility due to thermal stresses.
Achieving vertical sidewalls requires a delicate balance between the etching and passivation processes. A slight imbalance can lead to tapered profiles:
-
Positive (or Re-entrant) Profile (> 90°): Occurs when the passivation is insufficient, leading to excessive lateral etching, especially at the top of the feature.
-
Negative (or Retrograde) Profile (< 90°): Results from over-passivation, where the protective layer is too thick and is not completely removed from the bottom corners during the etch step, causing the feature to narrow with depth.[2]
Key Process Parameters and Their Effects on Sidewall Angle
The precise control of various process parameters is essential for achieving the desired vertical sidewall profile. The following tables summarize the quantitative effects of key parameters for both the Bosch and Cryogenic DRIE processes based on experimental data from various studies.
Bosch Process Parameters
The Bosch process offers a wide parameter space for tuning the etch profile. The ratio of the etch and passivation cycle times and gas flow rates are among the most critical parameters.
| Parameter | Value/Range | Resulting Sidewall Angle (°) | Observations |
| Etch/Passivation Cycle Ratio | 1.09 - 1.4 | ~90 | A balanced ratio is crucial for verticality.[3] |
| > 1.4 | > 90 (Positive/Re-entrant) | Increased etch time leads to more lateral etching. | |
| < 1.09 | < 90 (Negative/Retrograde) | Increased passivation time leads to over-passivation. | |
| C₄F₈ Flow Rate | 50 sccm | 104.5 (Positive) | Insufficient passivation.[7] |
| (SF₆ at 300 sccm) | >100 sccm | ~90 (Vertical) | Adequate passivation for vertical sidewalls.[7] |
| Platen Power | Low | Tends toward positive profile | Less directional ion bombardment to remove passivation at the bottom. |
| (Bias Power) | High | Tends toward negative profile | Increased ion energy enhances the removal of the passivation layer and can lead to narrowing at the bottom.[8][9] |
| ICP Power | High | Increased etch rate | Can affect the balance with passivation.[10] |
| (Source Power) | Low | Decreased etch rate | May require adjustment of other parameters to maintain verticality.[10] |
| Pressure | Low | More directional ions | Can improve anisotropy but may reduce etch rate.[11] |
| High | More isotropic etching | Can lead to a more positive profile.[11] |
Cryogenic DRIE Process Parameters
In cryogenic DRIE, the substrate temperature and the ratio of reactive gases are the dominant factors influencing the sidewall profile.
| Parameter | Value/Range | Resulting Sidewall Angle (°) | Observations |
| Table Temperature | -80°C | > 90 (Positive) | Insufficient passivation layer formation.[12] |
| -90°C | Slightly Positive | Approaching the optimal temperature for passivation.[12] | |
| -100°C | ~90 (Vertical) | Optimal balance between etching and passivation.[12] | |
| -110°C | Slightly Negative | Slight over-passivation.[12] | |
| -120°C | < 90 (Negative) | Significant over-passivation.[12] | |
| O₂ Flow Rate | Low | < 90 (Negative) | Insufficient oxygen to form an effective passivation layer. |
| (as % of total SF₆+O₂ flow) | Optimal | ~90 (Vertical) | A specific O₂ concentration is needed for a stable SiOₓFᵧ passivation layer.[12] |
| High | > 90 (Positive) | Excessive oxygen can lead to mask erosion and a more isotropic etch profile.[12] | |
| Platen Power | 10 W | ~90 (Vertical) | With optimized O₂ flow, provides sufficient ion energy for anisotropic etching.[13] |
| (CCP Power) | 30 W | ~90 (Vertical) | Can also achieve vertical walls but may reduce mask selectivity.[13] |
Experimental Protocols
The following protocols provide a general framework for developing a DRIE process to achieve vertical sidewalls. Specific parameters will need to be optimized for the particular DRIE system and the device being fabricated.
Protocol for Bosch Process Optimization
This protocol outlines a systematic approach to finding the optimal parameters for a vertical etch profile using the Bosch process.
Objective: To determine the Bosch process parameters that result in a 90° sidewall angle.
Materials and Equipment:
-
Silicon wafer with a patterned hard mask (e.g., SiO₂) or photoresist.
-
DRIE system with SF₆ and C₄F₈ process gases.
-
Scanning Electron Microscope (SEM) for cross-sectional imaging.
Methodology:
-
Establish a Baseline Process: Start with a known recipe from the equipment manufacturer or literature that is close to the desired application. A typical starting point could be:
-
Etch Step: SF₆ flow: 130 sccm, Platen Power: 15W, ICP Power: 600W, Pressure: 10 mTorr, Time: 5-8 seconds.
-
Passivation Step: C₄F₈ flow: 85 sccm, Platen Power: 0W, ICP Power: 600W, Pressure: 10 mTorr, Time: 3-5 seconds.
-
-
Vary the Etch/Passivation Ratio: Keeping other parameters constant, perform a series of etches where the ratio of the etch step time to the passivation step time is varied. For example, keep the passivation time constant and vary the etch time.
-
Characterize the Sidewall Profile: After each etch, cleave the wafer and examine the cross-section of the etched features using an SEM. Measure the sidewall angle.
-
Optimize Gas Flow Rates: Once a near-vertical profile is achieved, fine-tune the SF₆ and C₄F₈ flow rates to further improve verticality and control scalloping.
-
Adjust Platen Power: If the profile is still not perfectly vertical, small adjustments to the platen power during the etch step can be made. Increased power will enhance the directionality of the etch.
-
Iterate and Refine: Repeat steps 2-5, making small, systematic changes to one parameter at a time until the desired 90° sidewall is consistently achieved.
Protocol for Cryogenic DRIE Optimization
This protocol provides a method for optimizing a cryogenic DRIE process for vertical sidewalls.
Objective: To identify the optimal temperature and gas composition for a vertical cryogenic DRIE process.
Materials and Equipment:
-
Silicon wafer with a patterned mask suitable for cryogenic temperatures (e.g., Al₂O₃ or a robust photoresist).
-
DRIE system with cryogenic cooling capabilities and SF₆ and O₂ process gases.
-
Scanning Electron Microscope (SEM).
Methodology:
-
Set a Baseline Temperature: Begin with a substrate temperature of -110°C.
-
Establish Initial Gas Flows: Start with a baseline gas flow, for example, SF₆ at 50 sccm and O₂ at 10 sccm. Set ICP and platen power to moderate levels (e.g., ICP: 800W, Platen: 15W).
-
Vary the O₂ Flow Rate: Perform a series of etches, keeping the SF₆ flow and temperature constant while varying the O₂ flow rate.
-
Analyze the Sidewall Profile: Use SEM to inspect the cross-sectional profile and measure the sidewall angle after each etch.
-
Optimize the Temperature: Based on the results from step 4, identify the O₂ flow rate that produces the most vertical profile. Then, perform a series of etches at this O₂ flow rate while varying the temperature in small increments (e.g., ±5°C) around the initial baseline.
-
Fine-tune Power and Pressure: Make minor adjustments to the ICP and platen power, as well as the process pressure, to further refine the profile and improve etch rate and uniformity.
-
Confirm the Process Window: Once the optimal parameters are found, perform several runs to confirm the repeatability and stability of the process.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for DRIE process optimization.
Caption: General workflow for optimizing a DRIE process to achieve a desired sidewall profile.
Caption: Relationship between key Bosch process parameters and the resulting sidewall profile.
Caption: Influence of primary Cryogenic DRIE parameters on the sidewall passivation and final profile.
Troubleshooting Common Sidewall Profile Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Positive (Re-entrant) Profile | - Bosch: Etch step is too aggressive (too long or too high SF₆ flow); insufficient passivation (too short or too low C₄F₈ flow).[7] | - Bosch: Decrease etch time or SF₆ flow; increase passivation time or C₄F₈ flow.[7] |
| - Cryo: Temperature is too low, leading to excessive passivation buildup.[12] | - Cryo: Increase substrate temperature; decrease O₂ flow.[12] | |
| Negative (Retrograde) Profile | - Bosch: Over-passivation (passivation step is too long or C₄F₈ flow is too high); insufficient ion energy to clear the passivation at the feature bottom. | - Bosch: Decrease passivation time or C₄F₈ flow; increase etch time or platen power.[2] |
| - Cryo: Temperature is too high, preventing a stable passivation layer from forming.[12] | - Cryo: Decrease substrate temperature; increase O₂ flow.[12] | |
| Excessive Sidewall Scalloping (Bosch) | - Long etch/passivation cycles. | - Shorten the duration of both the etch and passivation steps while maintaining the optimal ratio.[14] |
| Sidewall Roughness (Cryo) | - Non-optimal temperature or gas mixture. | - Fine-tune temperature and O₂/SF₆ ratio. |
| Bowing | - Over-etching due to insufficient passivation, particularly in narrower trenches.[15] | - Increase passivation (longer time or higher C₄F₈ flow); adjust platen power. |
| Notching (at Si-insulator interface) | - Charge accumulation on the insulating layer deflecting ions towards the sidewalls. | - Use a pulsed low-frequency bias on the platen; optimize the over-etch step. |
By carefully controlling the key process parameters and following a systematic optimization protocol, it is possible to consistently achieve vertical sidewalls in DRIE, enabling the fabrication of high-fidelity microstructures for a wide range of advanced applications.
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 3. AI-Driven Parameters Optimization of Smooth Vertical Sidewall Trench in DRIE Process Based on Neural Network | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. ninescrolls.com [ninescrolls.com]
- 5. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. researchgate.net [researchgate.net]
- 9. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 10. researchgate.net [researchgate.net]
- 11. Reactive-Ion Etching of Smooth Vertical Walls in Silicon - Tech Briefs [techbriefs.com]
- 12. researchgate.net [researchgate.net]
- 13. Cryogenic Etching of Silicon: An Alternative Method For Fabrication of Vertical Microcantilever Master Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mtl.mit.edu [mtl.mit.edu]
- 15. www2.ee.ic.ac.uk [www2.ee.ic.ac.uk]
Applications of Deep Reactive Ion Etching (DRIE) in Microfluidic Device Fabrication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Deep Reactive Ion Etching (DRIE) is a cornerstone technology in the fabrication of high-performance microfluidic devices, enabling the creation of high-aspect-ratio microstructures with vertical sidewalls in silicon, glass, and other materials.[1][2] This capability is critical for a wide range of applications, from fundamental research in cell biology to the development of sophisticated drug delivery systems and organ-on-a-chip platforms.[3][4][5]
This document provides detailed application notes and experimental protocols for utilizing DRIE in the fabrication of microfluidic devices, with a focus on applications relevant to researchers, scientists, and professionals in drug development.
Overview of DRIE Technologies for Microfluidics
Two primary DRIE techniques are employed for microfluidic device fabrication: the Bosch process and the Cryogenic process.[1][6]
-
The Bosch Process: This widely used method alternates between an isotropic etching step using a fluorine-based plasma (typically SF₆) and a passivation step where a fluorocarbon polymer (typically C₄F₈) is deposited on all surfaces.[7][8] The subsequent etching step removes the protective polymer from the horizontal surfaces at the bottom of the trench while the sidewalls remain passivated, resulting in highly anisotropic etching.[3]
-
Cryogenic DRIE: This technique involves cooling the substrate to cryogenic temperatures (around -110°C).[9][10] At these low temperatures, a passivation layer of SiOxFy forms on the sidewalls from the SF₆ and O₂ etch gases, preventing lateral etching.[11] Cryogenic DRIE is known for producing smoother sidewalls compared to the Bosch process, which exhibits characteristic "scalloping" from the alternating etch/passivation steps.[9][12]
The choice between the Bosch and Cryogenic processes depends on the specific application requirements, such as desired sidewall smoothness, aspect ratio, and etch rate.
Key Applications in Research and Drug Development
DRIE's ability to create precise and complex microstructures has enabled significant advancements in several areas of biomedical research and drug development:
-
Lab-on-a-Chip and Micro-Total Analysis Systems (µTAS): DRIE is used to fabricate intricate channel networks, reaction chambers, and separation columns for a wide range of biochemical analyses. The high aspect ratios achievable with DRIE allow for increased surface area and enhanced device performance.
-
Organ-on-a-Chip (OoC): These devices aim to mimic the physiological environment of human organs.[4][5][13] DRIE is instrumental in creating the complex 3D microarchitectures, including cell culture chambers, perfusion channels, and porous membranes, that are essential for replicating organ-level functions.[4][5]
-
Drug Delivery Devices: DRIE is employed to fabricate microneedles, microreservoirs, and other microstructures for controlled and targeted drug delivery.[14] The precise control over feature size and shape afforded by DRIE is critical for optimizing drug release kinetics and improving therapeutic efficacy.
-
Cell Sorting and Analysis: Microfluidic devices with high-aspect-ratio features fabricated by DRIE are used for the high-throughput sorting, separation, and analysis of cells and other biological entities.
Quantitative Data and Process Parameters
The successful fabrication of microfluidic devices using DRIE relies on the precise control of various process parameters. The following tables summarize typical parameters for both the Bosch and Cryogenic DRIE processes for silicon, a common material in microfluidics.
Table 1: Typical Bosch Process Parameters for Silicon Etching [15][16][17][18]
| Parameter | Etch Step | Passivation Step | Typical Values | Effect on Etching |
| Gas | SF₆ | C₄F₈ | SF₆: 50-200 sccm, C₄F₈: 50-150 sccm | SF₆ etches silicon; C₄F₈ deposits a protective polymer layer. |
| ICP Power (W) | 1000 - 2500 | 1000 - 2000 | 1500 W | Controls plasma density and etch rate. |
| RF (Bias) Power (W) | 10 - 100 | 0 - 20 | 20 W | Controls ion energy and directionality, affecting anisotropy. |
| Pressure (mTorr) | 10 - 50 | 10 - 50 | 30 mTorr | Affects plasma chemistry and transport of reactive species. |
| Cycle Time (s) | 2 - 10 | 2 - 10 | Etch: 5s, Passivation: 3s | The ratio of etch to passivation time influences sidewall profile and etch rate. |
| Temperature (°C) | 10 - 40 | 10 - 40 | 20°C | Affects polymer deposition and removal rates. |
Table 2: Typical Cryogenic DRIE Process Parameters for Silicon Etching [9]
| Parameter | Typical Values | Effect on Etching |
| Gas | SF₆ / O₂ | SF₆: 50-200 sccm, O₂: 5-20 sccm |
| ICP Power (W) | 1000 - 2500 | 1800 W |
| RF (Bias) Power (W) | 5 - 50 | 15 W |
| Pressure (mTorr) | 5 - 20 | 10 mTorr |
| Temperature (°C) | -100 to -120 | -110°C |
Experimental Protocols
The following are generalized protocols for fabricating silicon-based microfluidic devices using DRIE. Specific parameters should be optimized based on the available equipment and desired device features.
Protocol 1: Fabrication of a Silicon Microfluidic Master Mold using Bosch DRIE
This protocol outlines the steps to create a master mold with raised features, which can then be used for replica molding of PDMS (polydimethylsiloxane) microfluidic devices.
Materials and Equipment:
-
Silicon wafer (4-inch, p-type, <100>)
-
Photoresist (e.g., SU-8 or a positive photoresist)
-
Developer solution
-
DRIE system with Bosch process capability
-
Spin coater
-
Hot plate
-
Mask aligner
-
Oxygen plasma asher
-
Scanning Electron Microscope (SEM) for inspection
Procedure:
-
Wafer Cleaning: Clean the silicon wafer using a standard RCA clean or piranha etch to remove organic and inorganic contaminants.
-
Photoresist Coating: Apply a layer of photoresist to the silicon wafer using a spin coater. The thickness of the photoresist will determine the height of the microfluidic channels.
-
Soft Bake: Place the photoresist-coated wafer on a hot plate to evaporate the solvent from the photoresist.
-
Photolithography: Expose the photoresist to UV light through a photomask containing the desired microchannel design using a mask aligner.
-
Post-Exposure Bake (PEB): For negative photoresists like SU-8, a PEB is required to crosslink the exposed regions.
-
Development: Immerse the wafer in the appropriate developer solution to remove the unexposed (for negative resist) or exposed (for positive resist) photoresist, revealing the patterned silicon.
-
Hard Bake: Bake the wafer at a higher temperature to further harden the photoresist, making it a robust mask for the DRIE process.
-
DRIE (Bosch Process):
-
Load the patterned wafer into the DRIE chamber.
-
Perform a short oxygen plasma clean to remove any residual organic material.
-
Run the Bosch DRIE process using optimized parameters (refer to Table 1) to etch the silicon to the desired depth. The number of cycles will determine the final etch depth.
-
-
Mask Removal: Remove the photoresist mask using a suitable stripper or an oxygen plasma asher.
-
Inspection: Inspect the fabricated master mold using an optical microscope and SEM to verify the channel dimensions, sidewall profile, and surface quality.
Protocol 2: Through-Silicon Via (TSV) Fabrication for Fluidic Interconnects using Cryogenic DRIE
This protocol describes the fabrication of through-wafer holes that can serve as fluidic inlets and outlets for the microfluidic device.
Materials and Equipment:
-
Silicon wafer
-
Hard mask material (e.g., SiO₂ or Al₂O₃)
-
DRIE system with cryogenic capability
-
Equipment for hard mask deposition (e.g., PECVD or sputtering system)
-
Standard lithography and etching equipment for patterning the hard mask
Procedure:
-
Hard Mask Deposition: Deposit a layer of the chosen hard mask material onto the silicon wafer. The thickness will depend on the desired etch depth and the selectivity of the DRIE process.
-
Lithography and Hard Mask Patterning:
-
Apply and pattern a photoresist layer on top of the hard mask.
-
Etch the hard mask using a suitable wet or dry etching process to transfer the pattern from the photoresist to the hard mask.
-
Remove the photoresist.
-
-
Cryogenic DRIE:
-
Load the wafer into the cryogenic DRIE chamber.
-
Cool the wafer to the target temperature (e.g., -110°C).
-
Perform the cryogenic DRIE process using optimized parameters (refer to Table 2) until the vias are etched completely through the wafer.
-
-
Hard Mask Removal: Remove the remaining hard mask using an appropriate etchant.
-
Cleaning and Inspection: Clean the wafer to remove any residues from the etching process and inspect the TSVs for dimensional accuracy and sidewall smoothness.
Visualizing the Fabrication Workflow
The following diagrams illustrate the key steps in the fabrication of microfluidic devices using DRIE.
Caption: Workflow for fabricating a silicon microfluidic master mold using DRIE.
Caption: Comparison of the Bosch and Cryogenic DRIE processes.
Troubleshooting Common DRIE Issues in Microfluidic Fabrication
Table 3: Common DRIE Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sidewall Scalloping (Bosch Process) | Inherent to the alternating etch/passivation steps. | Reduce the cycle times for both etching and passivation steps. Implement a post-DRIE smoothing step, such as a brief isotropic etch or thermal oxidation. |
| Aspect Ratio Dependent Etching (ARDE) | Slower etching of narrower features due to limited transport of reactants and byproducts. | Optimize process pressure and gas flow rates. Utilize pulsed RF bias power.[7] |
| Notching at Si-SiO₂ Interface (SOI wafers) | Charging effects at the insulator layer leading to lateral etching. | Optimize the RF bias power and frequency. Use a protective liner on the chamber walls. |
| "Grass" or Micromasking | Incomplete removal of the passivation layer or redeposition of contaminants. | Increase the ion bombardment energy (RF power) during the etch step. Perform an in-situ plasma clean before the DRIE process. |
| Poor Verticality (Tapered Sidewalls) | Imbalance between etching and passivation. | Adjust the etch/passivation cycle time ratio. Optimize gas flow rates and pressure. For cryogenic DRIE, adjust the substrate temperature and O₂ flow rate.[9] |
By carefully selecting the appropriate DRIE technique and optimizing the process parameters, researchers and drug development professionals can fabricate highly sophisticated microfluidic devices to advance their scientific endeavors.
References
- 1. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 2. Fabrication Methods for Microfluidic Devices: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Fabrication of Organ-on-Chips: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between Bosch and STiGer Processes for Deep Silicon Etching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ninescrolls.com [ninescrolls.com]
- 8. samcointl.com [samcointl.com]
- 9. researchgate.net [researchgate.net]
- 10. A practical guide for the fabrication of microfluidic devices using glass and silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azonano.com [azonano.com]
- 12. researchgate.net [researchgate.net]
- 13. docta.ucm.es [docta.ucm.es]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Deep Silicon Etching Mask Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting and utilizing mask materials for deep silicon etching processes, critical for the fabrication of microelectromechanical systems (MEMS), microfluidic devices, and other high-aspect-ratio silicon structures.
Introduction to Deep Silicon Etching
Deep Reactive Ion Etching (DRIE) is a highly anisotropic plasma etching process used to create deep, steep-sided features in silicon. Two primary techniques dominate the field: the Bosch process and the cryogenic process. The choice of masking material is crucial for the success of any DRIE process, as it must withstand the aggressive plasma environment while maintaining pattern fidelity.
-
The Bosch Process: This method alternates between an isotropic silicon etch step using sulfur hexafluoride (SF₆) plasma and a passivation step using a fluorocarbon gas like octafluorocyclobutane (B90634) (C₄F₈) to protect the sidewalls. This cyclical nature allows for high etch rates and high aspect ratios.[1][2]
-
Cryogenic Etching: In this process, the silicon substrate is cooled to cryogenic temperatures (typically below -100°C). The low temperature promotes the formation of a thin silicon oxyfluoride (SiOxFy) passivation layer on the feature sidewalls from the SF₆ and oxygen (O₂) plasma, enabling anisotropic etching.[3]
Mask Material Selection
The ideal mask material for deep silicon etching should exhibit high etch selectivity to silicon, good adhesion to the substrate, thermal stability, and ease of deposition and removal. The most common mask materials are photoresists and hard masks.
Photoresist Masks
Photoresists are light-sensitive organic polymers that are patterned using photolithography. They are a convenient and cost-effective masking option, particularly for less demanding etches.
-
Advantages: Simple and well-established application process.
-
Disadvantages: Lower selectivity compared to hard masks, potential for thermal degradation at high plasma powers, and susceptibility to cracking in cryogenic processes.[4][5]
Hard Masks
Hard masks are inorganic thin films that offer superior etch resistance compared to photoresists. They are essential for very deep etches or when high pattern fidelity is required.
-
Silicon Dioxide (SiO₂): A commonly used hard mask with good selectivity in fluorine-based plasmas. It can be deposited using Plasma-Enhanced Chemical Vapor Deposition (PECVD) or grown thermally.[6]
-
Silicon Nitride (SiN): Offers higher selectivity than silicon dioxide and excellent thermal stability.[7] It is also typically deposited via PECVD.
-
Aluminum (Al) and Aluminum Oxide (Al₂O₃): These materials provide extremely high selectivity, especially in cryogenic etching.[8][9] They are typically deposited by sputtering. However, aluminum can sometimes lead to micromasking, a phenomenon where sputtered mask material redeposits on the silicon surface and inhibits etching.[10]
Quantitative Data Summary
The following tables summarize key performance metrics for various mask materials in both Bosch and cryogenic deep silicon etching processes.
Table 1: Mask Performance in Bosch Deep Silicon Etching
| Mask Material | Selectivity (Si:Mask) | Typical Etch Rate (µm/min) | Achievable Aspect Ratio | Thermal Stability |
| Photoresist (AZ 1518) | ~150:1[11] | 6[11] | Up to 40:1[11] | Softening point ~100-110°C[5][12] |
| Photoresist (Shipley 1813) | >150:1[13] | >10[13] | >50:1[13] | Softening point ~115°C |
| **Silicon Dioxide (SiO₂) ** | ~450:1[11] | >22[11] | >60:1[11] | Very high, stable at process temperatures |
| Silicon Nitride (SiN) | >500:1 | ~20 | >70:1 | Very high, stable up to 1673 K[14] |
| Aluminum Oxide (Al₂O₃) | Extremely High (>1000:1)[9][15] | ~0.01 nm/min (mask etch rate)[9][15] | >80:1[11] | Very high, stable at process temperatures |
Table 2: Mask Performance in Cryogenic Deep Silicon Etching
| Mask Material | Selectivity (Si:Mask) | Typical Etch Rate (µm/min) | Achievable Aspect Ratio | Notes |
| Photoresist | ~50:1 | ~3-5 | ~20:1 | Prone to cracking at cryogenic temperatures.[16] |
| **Silicon Dioxide (SiO₂) ** | ~150:1 - 200:1[7] | ~2-4 | >40:1 | Good performance, common choice. |
| Aluminum (Al) | >1000:1 | ~2-4 | >125:1[17] | Can cause micromasking. |
| Aluminum Oxide (Al₂O₃) | ~66,000:1[7] | ~2-4 | >100:1 | Excellent selectivity and surface finish. |
Experimental Protocols
Photoresist Mask Application (Shipley 1813 - 1.35 µm thickness)
-
Substrate Cleaning: Perform a Piranha etch (a 3:1 mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂)) at 80°C for 20 minutes to clean the silicon wafer. Rinse thoroughly with deionized (DI) water and dry using a spin dryer.[18]
-
Dehydration Bake: Bake the wafer on a hot plate at 150°C for 10 minutes to remove any adsorbed moisture.[19]
-
Adhesion Promotion: Apply hexamethyldisilazane (B44280) (HMDS) via vapor prime to enhance photoresist adhesion.[18]
-
Spin Coating: Dispense approximately 6 mL of Shipley S1813 photoresist onto the center of the wafer. Spin at 5000 rpm for 60 seconds to achieve a uniform thickness of approximately 1.35 µm.[18][19]
-
Soft Bake: Bake the coated wafer on a hot plate at 115°C for 1 minute to remove solvents from the photoresist.[18]
-
Exposure: Expose the photoresist to UV light through a photomask with the desired pattern.
-
Development: Develop the wafer in a suitable developer (e.g., AZ 726 MIF) for approximately 45 seconds. Rinse with DI water and dry with nitrogen.[18]
-
Hard Bake: Perform a final bake at 115°C for 3 minutes to further harden the photoresist and improve its etch resistance.[18]
Silicon Dioxide (SiO₂) Hard Mask Application (PECVD)
-
Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean).
-
PECVD Deposition:
-
Baseline Recipe: [20]
-
Precursors: Silane (SiH₄) and Nitrous Oxide (N₂O)
-
Temperature: 350°C
-
Pressure: 1800 mTorr
-
RF Power (High Frequency): 140 W
-
Gas Flow Rates: 10% SiH₄ in Helium @ 265 sccm, N₂O @ 1000 sccm, N₂ @ 500 sccm
-
-
This recipe yields a deposition rate of approximately 1 nm/s.[21] Adjust deposition time to achieve the desired mask thickness.
-
-
Photoresist Patterning: Apply and pattern a photoresist layer on top of the SiO₂ as described in Protocol 4.1.
-
SiO₂ Etching: Use a fluorine-based plasma (e.g., CHF₃/CF₄/Ar) in a Reactive Ion Etching (RIE) tool to transfer the pattern from the photoresist to the SiO₂ layer.[6]
-
Photoresist Removal: Strip the remaining photoresist using a suitable solvent (e.g., acetone (B3395972) or a commercial stripper).
Silicon Nitride (SiN) Hard Mask Application (PECVD)
-
Substrate Preparation: Clean the silicon wafer thoroughly.
-
PECVD Deposition:
-
Typical Recipe:
-
Precursors: Silane (SiH₄) and Ammonia (NH₃) or Nitrogen (N₂)
-
Temperature: 300-400°C
-
Pressure: 1-2 Torr
-
RF Power: 50-150 W
-
Gas Flow Rates: SiH₄ @ 20-100 sccm, NH₃ @ 500-1000 sccm
-
-
Deposition rates are typically around 1 nm/s.[21]
-
-
Patterning and Etching: Follow the same procedure as for the SiO₂ hard mask (steps 3-5 in Protocol 4.2), using a suitable plasma chemistry for SiN etching (e.g., CHF₃/O₂).
Aluminum (Al) Hard Mask Application (Sputtering)
-
Substrate Preparation: Clean the silicon wafer.
-
Sputter Deposition:
-
Patterning and Etching: Use a lift-off process or a subsequent photolithography and wet/dry etch step to pattern the aluminum mask.
-
Mask Removal: Aluminum can be removed using a wet chemical etchant, such as a solution containing phosphoric acid, nitric acid, and acetic acid, or a developer like MF-26.[8]
Deep Silicon Etching Protocols
Bosch Process Protocol (Example)
The Bosch process parameters are highly dependent on the specific equipment and desired feature geometry. The following is a general example:
-
Etch Step:
-
Gas: SF₆
-
Flow Rate: 100-300 sccm
-
ICP Power: 1500-2800 W
-
Bias Power: 10-50 W
-
Pressure: 10-50 mTorr
-
Time: 5-10 seconds
-
-
Passivation Step:
-
Gas: C₄F₈
-
Flow Rate: 80-150 sccm
-
ICP Power: 1000-2000 W
-
Bias Power: 0-10 W
-
Pressure: 10-30 mTorr
-
Time: 3-7 seconds
-
Cryogenic Process Protocol (Example)
-
Gases: SF₆ and O₂
-
Substrate Temperature: -100°C to -120°C
-
SF₆ Flow Rate: 50-150 sccm
-
O₂ Flow Rate: 5-20 sccm
-
ICP Power: 1000-2000 W
-
Bias Power: 5-30 W
-
Pressure: 5-20 mTorr
Visualization of Mask Selection Logic
The following diagram illustrates the decision-making process for selecting an appropriate mask material based on the desired etch depth and process type.
Caption: Mask selection flowchart for deep silicon etching.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. samcointl.com [samcointl.com]
- 3. Utah Nanofab : Shipley1813 [nanofab.utah.edu]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. mtl.mit.edu [mtl.mit.edu]
- 8. Deposition of alumina/aluminum hard mask for cryogenic silicon etching · Issue #14 · NanoLabStaff/nanolab · GitHub [github.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. researchgate.net [researchgate.net]
- 11. DRIE [bosch-semiconductors.com]
- 12. AZ® 1518 Photoresist MicroChemicals GmbH [microchemicals.com]
- 13. microchemicals.com [microchemicals.com]
- 14. microchemicals.com [microchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. murata.com [murata.com]
- 18. Shipley S1813 on Silicon - Montana Microfabrication Facility | Montana State University [mmf.montana.edu]
- 19. Shipley S1813 on Aluminum - Montana Microfabrication Facility | Montana State University [mmf.montana.edu]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Micro- Nano-fabrication services at UBC Vancouver's ANF [nanofab.ubc.ca]
Application Notes and Protocols for Deep Reactive-Ion Etching (DRIE) in High-Density DRAM Capacitor Manufacturing
For Researchers, Scientists, and Semiconductor Professionals
Introduction
Deep Reactive-Ion Etching (DRIE) is a critical enabling technology in the fabrication of high-density Dynamic Random-Access Memory (DRAM). Specifically, it is employed to etch the high-aspect-ratio (HAR) trenches or cylindrical holes in silicon that form the foundation of the storage capacitors. The precise control over the etch profile—including sidewall angle, smoothness, and dimensional uniformity—is paramount to achieving high capacitance, low leakage current, and overall device reliability. As DRAM technology scales to sub-20nm nodes and transitions towards 3D architectures, the demands on the DRIE process have become increasingly stringent.[1][2]
This document provides detailed application notes and experimental protocols for utilizing DRIE in the manufacturing of high-density DRAM capacitors. It covers both the widely-used Bosch process and the emerging cryogenic DRIE, offering insights into process parameter optimization and its impact on capacitor performance.
DRIE Fundamentals for DRAM Capacitor Fabrication
The primary goal of DRIE in this context is to create deep, narrow, and vertically-etched features in a silicon substrate. These trenches or holes are subsequently filled with a high-k dielectric material and conductive electrodes to form the capacitor.[3][4] The two predominant DRIE techniques are the Bosch process and cryogenic etching.[2]
Bosch Process: This method alternates between an isotropic silicon etch step using a fluorine-based plasma (e.g., SF₆) and a passivation step where a fluorocarbon polymer (e.g., C₄F₈) is deposited on all surfaces. The subsequent etch step is directional, removing the passivation layer at the bottom of the trench while the sidewalls remain protected, leading to a highly anisotropic etch.[5] A characteristic of the Bosch process is the formation of "scallops" on the sidewalls, which can influence the capacitor's electrical properties.[6][7]
Cryogenic DRIE: In this process, the silicon substrate is cooled to cryogenic temperatures (typically below -100°C).[8][9] At these low temperatures, a passivation layer of SiOxFy is formed from the etch gases (e.g., SF₆ and O₂), which protects the sidewalls from lateral etching. Cryogenic DRIE can produce smoother sidewalls compared to the Bosch process but presents challenges in temperature control and mask compatibility.[10][11]
Experimental Protocols
General Wafer Preparation
-
Substrate: Start with a p-type, <100>-oriented single-crystal silicon wafer.
-
Hard Mask Deposition: Deposit a hard mask layer to withstand the deep silicon etch. Common materials include silicon dioxide (SiO₂) or silicon nitride (Si₃N₄), deposited via chemical vapor deposition (CVD). For advanced nodes requiring higher selectivity, multi-layer hard masks may be employed.[12]
-
Lithography: Pattern the hard mask using standard photolithography techniques to define the capacitor locations.
-
Hard Mask Etch: Transfer the pattern to the hard mask layer using a suitable reactive ion etching (RIE) process.
-
Resist Strip and Clean: Remove the photoresist and clean the wafer to ensure no residues remain that could interfere with the DRIE process.
Protocol 1: Bosch Process for High-Aspect-Ratio Trench Etching
This protocol is designed to achieve a high-aspect-ratio trench suitable for a stacked capacitor in a sub-30nm DRAM cell.
Objective: Etch trenches with a critical dimension (CD) of 25 nm to a depth of 1.5 µm (Aspect Ratio 60:1).
| Parameter | Etch Step | Passivation Step | Comments |
| Gases | SF₆, O₂ | C₄F₈ | O₂ can be added to the etch step to improve selectivity to the hard mask. |
| SF₆ Flow Rate | 100-200 sccm | - | Higher flow can increase etch rate but may affect uniformity. |
| O₂ Flow Rate | 10-30 sccm | - | |
| C₄F₈ Flow Rate | - | 80-150 sccm | Controls the thickness and quality of the passivation layer. |
| ICP Power | 1500-2500 W | 1000-1800 W | High ICP power generates a high-density plasma for faster etching. |
| Bias Power | 80-150 W | 10-30 W | Higher bias power increases ion energy and anisotropy but can damage the silicon and reduce selectivity. |
| Pressure | 10-30 mTorr | 10-30 mTorr | Lower pressure improves directionality of ions. |
| Step Time | 0.5-2.0 s | 0.5-1.5 s | Shorter cycles can reduce scallop size but may lower the overall etch rate. |
| Substrate Temp. | 10-20 °C | 10-20 °C | Temperature control is crucial for process repeatability. |
Procedure:
-
Load the prepared wafer into the DRIE chamber.
-
Initiate the process with the specified parameters, alternating between the etch and passivation steps.
-
Monitor the etch depth in-situ using appropriate endpoint detection methods.
-
Upon completion, perform a final cleaning step to remove any residual polymers from the trenches.
Protocol 2: Cryogenic DRIE for Ultra-High-Aspect-Ratio and Smooth Sidewalls
This protocol is aimed at producing trenches with very smooth sidewalls, which is beneficial for reducing leakage current in advanced DRAM capacitors.
Objective: Etch trenches with a CD of 20 nm to a depth of 1.6 µm (Aspect Ratio 80:1).
| Parameter | Value | Comments |
| Gases | SF₆, O₂ | O₂ is critical for forming the SiOxFy passivation layer. |
| SF₆ Flow Rate | 50-100 sccm | |
| O₂ Flow Rate | 10-25 sccm | The SF₆/O₂ ratio is a key parameter for controlling the etch profile. |
| ICP Power | 1000-2000 W | |
| Bias Power | 10-40 W | Lower bias power is typically used to minimize ion-induced damage. |
| Pressure | 5-15 mTorr | |
| Substrate Temp. | -110 to -100 °C | Precise temperature control is essential for process stability. |
Procedure:
-
Ensure the DRIE system's cryogenic cooling is stable at the setpoint.
-
Load the wafer onto the cooled chuck.
-
Initiate the continuous etch process with the specified parameters.
-
Monitor the process using in-situ diagnostics.
-
After etching, carefully ramp up the wafer temperature to avoid thermal shock.
-
Perform a post-etch clean.
Data Presentation: DRIE Process Parameters and Capacitor Performance
The following tables summarize the expected relationship between DRIE process parameters and the resulting capacitor characteristics. The values are representative and should be optimized for specific tools and process flows.
Table 1: Impact of Bosch Process Parameters on Trench Profile and Electrical Performance
| Parameter Varied (from Baseline) | Sidewall Angle | Scallop Amplitude | Capacitance | Leakage Current |
| Baseline | 89.5° - 90.5° | 5-10 nm | Reference | Reference |
| Increase Bias Power | Steeper (>90°) | Increased | Slight Decrease | Increase |
| Decrease Step Time | Steeper (>90°) | Decreased | Slight Increase | Decrease |
| Increase C₄F₈ Flow | More Tapered (<89.5°) | Decreased | Decrease | Decrease |
| Decrease Pressure | Steeper (>90°) | No significant change | Slight Increase | No significant change |
Table 2: Comparison of Bosch and Cryogenic DRIE for a 60:1 Aspect Ratio Trench
| Feature | Bosch Process | Cryogenic DRIE |
| Etch Rate | 1.0 - 2.5 µm/min | 0.8 - 1.8 µm/min |
| Sidewall Angle | 89° - 91° | 89.5° - 90.5° |
| Sidewall Roughness (RMS) | 3-8 nm | < 3 nm |
| Capacitance Uniformity | Good | Excellent |
| Leakage Current | Moderate | Low |
| Process Complexity | Moderate | High |
Visualizations
DRIE Process Workflow for DRAM Capacitor Fabrication
Caption: Workflow for DRAM capacitor fabrication using DRIE.
Logical Relationship between DRIE Parameters and Capacitor Characteristics
Caption: Influence of DRIE parameters on trench profile and capacitor performance.
Conclusion and Future Outlook
The optimization of DRIE processes is fundamental to the continued scaling of DRAM technology. For current and near-future nodes, the Bosch process remains the workhorse, with significant research focused on minimizing sidewall scalloping and improving process control. As the industry moves towards 3D DRAM architectures, the demands for even higher aspect ratios and smoother sidewalls will intensify, potentially favoring the adoption of cryogenic DRIE or hybrid etching techniques.[13] The protocols and data presented here provide a baseline for researchers and engineers to develop and refine their DRIE processes for manufacturing next-generation, high-density DRAM capacitors. Continuous innovation in DRIE will be essential to overcome the challenges of device scaling and enable the future of high-performance computing.
References
- 1. JSTS - Journal of Semiconductor Technology and Science [jsts.org]
- 2. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 3. US5262343A - DRAM stacked capacitor fabrication process - Google Patents [patents.google.com]
- 4. US6083787A - Method of fabricating deep trench capacitors for dram cells - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. iue.tuwien.ac.at [iue.tuwien.ac.at]
- 7. osti.gov [osti.gov]
- 8. Cryogenic deep reactive ion etching of silicon micro and nanostructures [aaltodoc.aalto.fi]
- 9. Cryogenic Etch Re-Emerges [cryogenicsociety.org]
- 10. researchgate.net [researchgate.net]
- 11. avsconferences.org [avsconferences.org]
- 12. US20020016035A1 - Method for making deep trench capacitors for DRAMs with reduced faceting at the substrate edge and providing a more uniform pad Si3N4 layer across the substrate - Google Patents [patents.google.com]
- 13. semiengineering.com [semiengineering.com]
Application Note: High-Aspect-Ratio Through-Silicon Via (TSV) Fabrication using Deep Reactive-Ion Etching (DRIE)
Abstract
This application note provides a detailed protocol for the fabrication of high-aspect-ratio through-silicon vias (TSVs) using deep reactive-ion etching (DRIE). The primary method detailed is the Bosch process, a time-multiplexed etch-passivate procedure that enables the creation of deep, steep-sided, and anisotropic vias in silicon substrates.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of microelectromechanical systems (MEMS), 3D integrated circuit packaging, and drug development, providing both a procedural overview and specific experimental parameters.
Introduction
Through-silicon vias are a critical enabling technology for 3D integrated circuits and wafer-level packaging, offering a means of creating vertical interconnects through a silicon wafer.[4][5] This approach reduces signal delay, increases bandwidth, and allows for a smaller form factor compared to traditional wire bonding.[5][6] Deep reactive-ion etching is a highly anisotropic etch process essential for creating the high-aspect-ratio trenches and holes required for TSVs.[2][7]
The Bosch process is the most prevalent DRIE technique for TSV fabrication.[3][8][9] It involves alternating cycles of an isotropic plasma etch step using sulfur hexafluoride (SF6) and the deposition of a chemically inert passivation layer using a fluorocarbon gas like octafluorocyclobutane (B90634) (C4F8).[8][10][11][12] This cyclical process allows for the creation of deep, vertical vias with high aspect ratios.[8]
Experimental Protocol: TSV Fabrication via DRIE (Bosch Process)
This protocol outlines the primary steps for creating through-silicon vias, from initial wafer preparation to the completion of the etching process.
Wafer Preparation and Masking
-
Substrate Selection: Begin with a standard single-crystal silicon wafer (e.g., <100> orientation). The thickness of the wafer will be determined by the desired TSV depth.
-
Wafer Cleaning: Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants from the wafer surface.
-
Mask Deposition/Application:
-
Hard Mask: For high selectivity and etch depths, a hard mask such as silicon dioxide (SiO2) or silicon nitride (SiN) is recommended.[13] Deposit the hard mask layer using a method like plasma-enhanced chemical vapor deposition (PECVD).
-
Photoresist Mask: For lower aspect ratio TSVs, a thick photoresist can be used.
-
-
Lithography:
-
Apply photoresist to the wafer.
-
Expose the photoresist to UV light through a photomask containing the desired TSV pattern.
-
Develop the photoresist to create the etch mask pattern.
-
-
Hard Mask Etching: If a hard mask is used, etch the pattern into the hard mask layer using a suitable etching process (e.g., reactive-ion etching), followed by the removal of the remaining photoresist.
Deep Reactive-Ion Etching (Bosch Process)
The following is a generalized Bosch process protocol. Specific parameters should be optimized for the DRIE system in use and the desired via characteristics.
-
System Preparation:
-
Load the patterned wafer into the DRIE chamber.
-
Ensure the chamber is at the required base pressure.
-
Set the substrate temperature. While the Bosch process is typically run at room temperature, a cryogenic DRIE process can also be used, which involves chilling the wafer to approximately -110°C.[2]
-
-
Etching and Passivation Cycles: The process alternates between an etching step and a passivation step.[9]
-
Passivation Step:
-
Etching Step:
-
-
Process Ramping (for High Aspect Ratios): To counteract aspect ratio dependent etching (ARDE), where the etch rate decreases as the via gets deeper, key process parameters can be ramped in real-time.[3][14] This can include decreasing the process pressure and increasing the wafer bias voltage throughout the etch.[14]
-
Endpoint Detection: Monitor the etch process and stop when the desired via depth is reached. This can be accomplished using techniques like optical emission spectroscopy or by etching for a predetermined time based on a calibrated etch rate.
Post-Etch Processing
-
Mask Removal: Strip the remaining photoresist and/or hard mask from the wafer.
-
Wafer Cleaning: Perform a post-etch clean to remove any residual polymers or contaminants from the vias.
-
Via Insulation, Barrier, and Seed Layer Deposition:
-
Via Filling (Metallization): Fill the vias with a conductive material, typically copper, using a technique like electrochemical deposition (electroplating).[4][5]
-
Planarization and Backside Reveal:
Quantitative Data
The following table summarizes typical process parameters and resulting characteristics for TSV fabrication using DRIE. Note that these values can vary significantly depending on the specific equipment, process recipe, and desired via geometry.
| Parameter | Value | Source |
| Etch Rate | >20 µm/min | [14] |
| 1-3 µm/min | [13] | |
| 10 µm/min (for φ50µm, 125µm deep via) | [17] | |
| 2 µm/min (for φ5µm, 50µm deep via) | [17] | |
| Aspect Ratio | Exceeding 50:1 | [14] |
| 2.5:1 (for φ50µm, 125µm deep via) | [17] | |
| 10:1 (for φ5µm, 50µm deep via) | [17] | |
| >5:1 | [18] | |
| Selectivity (Si:Photoresist) | >100:1 | [14] |
| 50:1 to 100:1 | [13] | |
| Selectivity (Si:Oxide) | 150:1 to 200:1 | [13] |
| Via Diameter | 5 to 70 µm | [14] |
| 4 to 8 µm | [16] | |
| Via Depth | 30 to 200 µm | [14] |
| 15 to 20 µm | [16] | |
| Sidewall Angle | 86° | [16] |
| 83° - 90° | [19] | |
| Etch Depth Uniformity | < ±3% across a 200mm wafer | [14] |
| Gases | SF6 (Etching), C4F8 (Passivation) | [8][10][11][12] |
| Platen Power | 12 W | [16] |
| Coil Power | 800 W (Etch), 600 W (Passivation) | [16] |
| Pressure | 30 mTorr (Etch), 15 mTorr (Passivation) | [16] |
Visualizations
Experimental Workflow
Caption: Workflow for TSV fabrication using the DRIE Bosch process.
Logical Relationship of the Bosch Process
References
- 1. samcointl.com [samcointl.com]
- 2. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Through Silicon Via (TSV) - AnySilicon Semipedia [anysilicon.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. skywatertechnology.com [skywatertechnology.com]
- 8. iue.tuwien.ac.at [iue.tuwien.ac.at]
- 9. gtcad.gatech.edu [gtcad.gatech.edu]
- 10. What Are Through-Silicon Vias? [resources.system-analysis.cadence.com]
- 11. researchgate.net [researchgate.net]
- 12. Si dry etching for TSV formation and backside reveal | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. researchgate.net [researchgate.net]
- 14. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. samco.co.jp [samco.co.jp]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Advanced 3D Wafer Level Packaging using Deep Reactive Ion Etching (DRIE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deep Reactive Ion Etching (DRIE) is a highly anisotropic plasma etching process that enables the fabrication of deep, high-aspect-ratio microstructures in silicon wafers. This technology is a cornerstone of advanced 3D wafer-level packaging (WLP), facilitating the creation of vertical interconnects such as Through-Silicon Vias (TSVs).[1] 3D packaging, in turn, allows for the stacking and vertical integration of multiple integrated circuits (ICs), leading to smaller, more powerful, and more efficient electronic devices.[2][3] This is achieved by reducing the interconnect length between components, which enhances performance and lowers power consumption.[4][5]
The most prevalent DRIE technique is the Bosch process, which alternates between etching and passivation steps to achieve vertical sidewalls.[6][7][8] This process utilizes sulfur hexafluoride (SF6) for the isotropic etching of silicon and a fluorocarbon gas like octafluorocyclobutane (B90634) (C4F8) for depositing a protective polymer layer on the sidewalls.[8][9] This cyclical nature, however, can result in a characteristic sidewall roughness known as "scalloping".[10][11] The precise control of DRIE process parameters is critical to achieving the desired etch profile, depth, and minimal scalloping for reliable 3D interconnects.[12][13]
These application notes provide a comprehensive overview of the use of DRIE in advanced 3D wafer-level packaging, with a focus on the fabrication of TSVs. Detailed experimental protocols and quantitative data are presented to guide researchers in this field.
Data Presentation: DRIE Process Parameters and Performance Metrics
The following table summarizes key quantitative data for typical DRIE processes used in 3D wafer-level packaging applications. These parameters can be optimized to achieve specific etch characteristics.
| Parameter | Typical Value Range | Effect on Etching |
| Etch Rate | 2 - 55 µm/min | Higher rates improve throughput but can affect profile control.[8][14] |
| Aspect Ratio | 10:1 to 160:1 | High aspect ratios are crucial for dense 3D integration.[7][15] |
| Selectivity (Si:Mask) | >100:1 (to photoresist or SiO2) | High selectivity ensures the mask remains intact during deep etching.[16][17] |
| Scallop Size | < 5 nm to > 50 nm | Smaller scallops lead to smoother sidewalls and better device performance.[8][10] |
| SF6 Flow Rate | 50 - 300 sccm | Affects the concentration of fluorine radicals and thus the etch rate.[13] |
| C4F8 Flow Rate | 50 - 200 sccm | Controls the thickness and quality of the passivation layer.[13] |
| ICP Power | 1000 - 3000 W | Influences plasma density and etch rate.[18] |
| Platen RF Power (Bias) | 10 - 100 W | Controls the directionality and energy of ions, affecting anisotropy and undercut.[7][13] |
| Pressure | 5 - 50 mTorr | Affects ion and radical transport, influencing the etch profile.[18] |
| Temperature | -110°C to 80°C | Cryogenic temperatures can reduce isotropic etching and lead to smoother sidewalls.[19][16] |
Experimental Protocols: DRIE for Through-Silicon Via (TSV) Fabrication
This protocol outlines a typical Bosch process for creating high-aspect-ratio TSVs in a silicon wafer.
1. Wafer Preparation:
-
Start with a clean, dry silicon wafer.
-
Deposit a suitable mask layer (e.g., silicon dioxide or photoresist) on the wafer surface.
-
Pattern the mask using standard photolithography techniques to define the locations and diameters of the TSVs.
2. DRIE System Setup:
-
Load the patterned wafer into the DRIE chamber.
-
Set the chamber pressure to the desired value (e.g., 20 mTorr).
-
Cool the wafer to the target temperature (e.g., 20°C for a standard Bosch process or cryogenic temperatures for a scallop-free process).
3. DRIE Process Execution (Bosch Process):
-
The process consists of alternating etch and deposition cycles.[20]
-
Etch Cycle:
-
Introduce SF6 gas into the chamber.
-
Apply ICP power to generate a high-density plasma.
-
Apply a low platen RF power to accelerate ions towards the wafer, resulting in isotropic etching of the exposed silicon at the bottom of the feature.[20]
-
-
Deposition (Passivation) Cycle:
-
Introduce C4F8 gas into the chamber.
-
Apply ICP power to generate a plasma that deposits a protective fluoropolymer layer on all surfaces, including the sidewalls of the etched feature.[20]
-
-
-
The cycle times for etching and deposition are critical for controlling the sidewall profile and minimizing scalloping.[21] A typical cycle might last a few seconds.
-
Repeat these cycles until the desired etch depth for the TSVs is achieved.
4. Post-Etch Processing:
-
After the DRIE process is complete, remove the wafer from the chamber.
-
Strip the remaining mask material.
-
The wafer with the etched TSVs is now ready for subsequent processing steps, such as deposition of an insulating layer, a barrier layer, and conductive filling to form the interconnects.[13]
Mandatory Visualizations
Caption: Experimental workflow for fabricating Through-Silicon Vias (TSVs) using DRIE.
Caption: Logical relationship between DRIE process parameters and resulting etch characteristics.
Caption: Role of DRIE in creating Through-Silicon Vias for 3D integrated circuit fabrication.
References
- 1. Fabrication of 3D packaging TSV using DRIE | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Three-dimensional integrated circuit - Wikipedia [en.wikipedia.org]
- 3. nordson.com [nordson.com]
- 4. Yuan Xie's Homepage [web.ece.ucsb.edu]
- 5. 3D Integrated Circuits: Revolutionizing Modern Electronics - Custom Materials Inc. [custommaterials.com]
- 6. samcointl.com [samcointl.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. samcointl.com [samcointl.com]
- 9. Si dry etching for TSV formation and backside reveal | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. azonano.com [azonano.com]
- 11. The Improvement of Performance through Minimizing Scallop Size in MEMS Based Micro Wind Turbine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corial.plasmatherm.com [corial.plasmatherm.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. samco.co.jp [samco.co.jp]
- 15. murata.com [murata.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 18. Cryogenic Etching of High Aspect Ratio 400 nm Pitch Silicon Gratings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 20. tesscorn-nanoscience.com [tesscorn-nanoscience.com]
- 21. ninescrolls.com [ninescrolls.com]
Application Notes and Protocols for Cryogenic DRIE Processing for Smooth Sidewalls
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Deep Reactive Ion Etching (DRIE) is a critical technology for creating high-aspect-ratio micro and nanostructures essential in various fields, including microelectromechanical systems (MEMS), photonics, and biomedical devices.[1] While the Bosch process is a widely used DRIE technique, it inherently produces scalloped sidewalls due to its alternating etching and passivation steps.[2][3] For applications demanding exceptionally smooth vertical sidewalls, such as optical waveguides and microfluidic devices, the cryogenic DRIE process presents a superior alternative.[4][5]
This document provides a detailed overview and experimental protocols for implementing the cryogenic DRIE process to achieve smooth, vertical sidewalls in silicon etching. The core of the cryogenic DRIE process lies in cooling the substrate to temperatures typically between -80°C and -120°C.[6] At these low temperatures, a thin passivation layer of silicon oxyfluoride (SiOxFy) continuously forms on the feature sidewalls from the SF6 and O2 plasma chemistry.[1][7][8] This passivation layer protects the sidewalls from lateral etching by fluorine radicals, while ion bombardment at the trench bottom continues to drive the vertical etch, resulting in highly anisotropic profiles with smooth surfaces.[9]
Process Fundamentals: Cryogenic vs. Bosch DRIE
The fundamental difference between the cryogenic and Bosch DRIE processes lies in the passivation mechanism.
-
Bosch Process: Employs a time-multiplexed approach, alternating between an isotropic etch step using SF6 plasma and a passivation step where a fluorocarbon polymer (typically C4F8) is deposited on all surfaces.[5] The subsequent etch step removes the polymer from the trench bottom, allowing for vertical etching, but the cyclical nature of this process results in characteristic sidewall scalloping.[10]
-
Cryogenic Process: Involves a continuous etching and passivation process.[3] The substrate is cooled to cryogenic temperatures, and a mixture of SF6 and O2 gases is used. The low temperature facilitates the condensation of a thin SiOxFy passivation layer on the sidewalls, which prevents lateral etching.[7][8] This continuous process avoids the scalloping effect, leading to significantly smoother sidewalls.[2][3]
The choice between these processes depends on the specific application requirements. While the Bosch process can offer higher etch rates, the cryogenic process is favored for applications where sidewall smoothness is paramount.[8]
Key Process Parameters and Their Effects
The successful implementation of a cryogenic DRIE process for smooth sidewalls requires precise control over several key parameters. The interplay of these parameters determines the final etch profile, including sidewall angle, roughness, and etch rate.
| Parameter | Typical Range | Effect on Etch Profile |
| Substrate Temperature | -80°C to -120°C | Lower temperatures generally lead to more effective passivation and smoother sidewalls. However, excessively low temperatures can cause mask cracking.[1][6] Temperature also influences the sidewall angle, with lower temperatures potentially leading to a negative taper.[6] |
| O2 Flow Rate (% of total SF6+O2) | 10% to 25% | The oxygen concentration is critical for forming the SiOxFy passivation layer. Insufficient O2 leads to undercutting and rough sidewalls, while excessive O2 can reduce the etch rate and lead to a positive taper.[6] A notable 10° shift in sidewall tapering can be observed by altering the O2 flow rate.[6] |
| ICP Power | 500 W to 2000 W | Inductively Coupled Plasma (ICP) power primarily controls the plasma density and the generation of reactive species (fluorine radicals). Higher ICP power generally increases the etch rate. |
| RF Bias Power | 5 W to 50 W | Radio Frequency (RF) bias power controls the energy of ions bombarding the substrate. Higher bias power increases the directionality of the etch but can also lead to increased physical sputtering and potentially rougher surfaces if not optimized. |
| Process Pressure | 5 mTorr to 20 mTorr | Process pressure affects the mean free path of ions and radicals. Lower pressures lead to more directional ion bombardment and can improve anisotropy.[11] |
Experimental Protocols
The following protocols provide a starting point for developing a cryogenic DRIE process for smooth sidewalls. It is important to note that optimal parameters will vary depending on the specific DRIE system, substrate type, and desired feature dimensions.
General Wafer Preparation
-
Substrate: Standard single-crystal silicon wafers are typically used.
-
Masking: A hard mask, such as silicon dioxide (SiO2) or a metal layer (e.g., Cr), is recommended due to the potential for photoresist cracking at cryogenic temperatures.[4]
-
Cleaning: Prior to processing, ensure the wafer is thoroughly cleaned to remove any organic or particulate contamination. Standard RCA cleaning or an oxygen plasma ash is recommended.
Baseline Cryogenic DRIE Protocol for Smooth Sidewalls
This protocol is designed to produce vertical and smooth sidewalls for features in the micrometer range.
Equipment: Inductively Coupled Plasma (ICP) Deep Reactive Ion Etcher with a cryogenic stage (e.g., Oxford PlasmaPro 100 Estrelas).[6]
Process Parameters:
| Parameter | Value |
| SF6 Flow Rate | 50 sccm |
| O2 Flow Rate | 10 sccm (16.7% of total flow) |
| ICP Power | 1000 W |
| RF Bias Power | 15 W |
| Process Pressure | 10 mTorr |
| Substrate Temperature | -100 °C |
| Etch Time | Dependent on desired etch depth (e.g., 8.5 minutes for ~25-30 µm depth)[6] |
Procedure:
-
Load the prepared wafer onto the cryogenic stage of the DRIE system.
-
Pump down the chamber to the base pressure.
-
Cool the stage to the setpoint temperature of -100°C and allow it to stabilize.
-
Introduce the process gases (SF6 and O2) at the specified flow rates.
-
Allow the chamber pressure to stabilize at 10 mTorr.
-
Strike the plasma by applying the specified ICP and RF bias powers.
-
Etch for the predetermined time to achieve the desired depth.
-
After the etch is complete, turn off the plasma and gas flows.
-
Vent the chamber and warm the substrate to room temperature before unloading. The SiOxFy passivation layer will evaporate during this warming step, leaving a clean surface.[7]
Parameter Optimization for Sidewall Profile Control
To fine-tune the sidewall profile, systematically vary the key parameters around the baseline protocol.
Effect of Temperature:
| Temperature | Expected Outcome |
| -80°C | Positive taper with potential "bottling" at the feature opening.[6] |
| -90°C | Slightly positive taper.[6] |
| -100°C | Directionally vertical etch profile.[6] |
| -110°C | Slightly negative taper with potential for crystallographic faceting.[6] |
| -120°C | Increased negative tapering.[6] |
Effect of O2 Percentage:
| O2 Percentage | Expected Outcome |
| 10% | Negatively tapered profile with faceting.[6] |
| 12.6% | Negatively tapered profile.[6] |
| 16.7% | Directionally vertical etch profile.[6] |
| 20.4% | Slightly positively tapered profile.[6] |
| 22.4% | Increased positive tapering.[6] |
Visualizations
Cryogenic DRIE Process Workflow
Caption: Workflow for the cryogenic DRIE process.
Sidewall Passivation Mechanism in Cryogenic DRIE
Caption: Passivation and etching mechanisms in cryogenic DRIE.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rough Sidewalls | Insufficient passivation (O2 flow too low), Temperature too high, RF bias too high. | Increase O2 flow rate, Decrease substrate temperature, Reduce RF bias power. |
| Positive Taper | Excessive passivation (O2 flow too high), Temperature too low. | Decrease O2 flow rate, Increase substrate temperature. |
| Negative Taper (Undercut) | Insufficient passivation (O2 flow too low), Temperature too high. | Increase O2 flow rate, Decrease substrate temperature. |
| Mask Cracking | Thermal stress due to cryogenic temperatures. | Use a hard mask (e.g., SiO2, Cr) instead of photoresist. Ensure slow and controlled cooling and warming ramps if possible. |
| Low Etch Rate | O2 flow too high, ICP power too low, Process pressure too high. | Decrease O2 flow rate, Increase ICP power, Decrease process pressure. |
Conclusion
The cryogenic DRIE process is a powerful technique for fabricating silicon micro and nanostructures with exceptionally smooth and vertical sidewalls.[6] By carefully controlling key parameters such as substrate temperature, O2 concentration, and plasma power, researchers can achieve high-fidelity etches suitable for a wide range of demanding applications. The protocols and data presented in this application note provide a solid foundation for developing and optimizing a robust cryogenic DRIE process.
References
- 1. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mtl.mit.edu [mtl.mit.edu]
- 5. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 6. researchgate.net [researchgate.net]
- 7. ispc-conference.org [ispc-conference.org]
- 8. azonano.com [azonano.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison between Bosch and STiGer Processes for Deep Silicon Etching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Deep Reactive-Ion Etching (DRIE) in Biomedical Research: Applications and Protocols
Deep Reactive-Ion Etching (DRIE) has emerged as a critical fabrication technology in biomedical research, enabling the creation of high-aspect-ratio microstructures essential for a new generation of medical devices and research tools. This technique's ability to etch deep, vertical trenches and complex three-dimensional structures in silicon and other substrates has paved the way for advancements in neural interfacing, drug delivery, and cell biology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in this innovative field.
Core Applications of DRIE in Biomedicine
DRIE is instrumental in the development of a variety of biomedical devices, primarily due to its precision in creating micro-scale features. Key application areas include:
-
Neural Probes: The fabrication of intricate neural probes for recording and stimulating brain activity relies heavily on DRIE. This technology allows for the creation of slender, high-density electrode arrays that can penetrate neural tissue with minimal damage, enabling high-fidelity, long-term neural recordings. The use of Silicon-on-Insulator (SOI) wafers in conjunction with DRIE provides precise control over the probe's thickness and geometry.[1][2][3][4]
-
Microneedles: DRIE is employed to manufacture both solid and hollow microneedles for transdermal drug delivery and biosensing. These microscopic needles can painlessly penetrate the outer layer of the skin, providing an efficient and minimally invasive method for administering therapeutics or extracting biological fluids for analysis.[5][6][7][8][9][10] The technology allows for the fabrication of sharp, high-aspect-ratio needles with controlled dimensions.
-
Microfluidic Devices: In the realm of drug development and diagnostics, DRIE is used to create complex microfluidic "lab-on-a-chip" systems. These devices can manipulate minute volumes of fluids, enabling high-throughput screening of drug candidates, cell sorting, and diagnostic assays.[11][12][13][14][15][16] DRIE allows for the etching of deep channels and chambers with vertical sidewalls, which is crucial for controlling fluid dynamics at the microscale.
-
High-Aspect-Ratio Scaffolds for Cell Studies: Researchers utilize DRIE to fabricate silicon-based microstructures that mimic the in vivo cellular environment. These scaffolds, featuring high-aspect-ratio pillars and wells, are used to study cell adhesion, migration, and mechanotransduction, providing valuable insights into fundamental cellular processes and disease mechanisms.[17][18][19][20][21]
DRIE Process Technologies: Bosch vs. Cryogenic
Two primary DRIE technologies are utilized in biomedical device fabrication: the Bosch process and the cryogenic process. The choice between these methods depends on the specific application and the desired structural characteristics.
The Bosch Process: This widely-used technique involves alternating between two steps: an isotropic etching step using a fluorine-based plasma (typically SF6) and a passivation step where a protective polymer layer is deposited on the sidewalls (using a gas like C4F8).[22][23][24] This cyclical process allows for the creation of deep, vertical structures, but it can result in characteristic "scalloping" on the sidewalls.[25]
The Cryogenic Process: In this method, the substrate is cooled to cryogenic temperatures (around -110°C).[24][26][27] At these low temperatures, a passivation layer of SiOxFy forms on the sidewalls from the etch gases (a mixture of SF6 and O2), preventing lateral etching.[27][28] The cryogenic process typically produces smoother sidewalls compared to the Bosch process, which is advantageous for applications requiring high surface quality.[26][28]
Quantitative Data: DRIE Process Parameters
The successful fabrication of biomedical microdevices using DRIE requires precise control over various process parameters. The following tables summarize typical parameters for both Bosch and Cryogenic DRIE processes for silicon etching.
Table 1: Bosch Process Parameters for High-Aspect-Ratio Silicon Etching
| Parameter | Etch Step | Passivation Step | Typical Range/Value | Reference |
| Gases | SF6 | C4F8 | - | [1][2] |
| ICP Power (W) | 700 - 2800 | 700 - 2800 | Varies with equipment and application | [1][2][29] |
| RF Bias Power (W) | 10 - 60 | 0 - 10 | Higher power for more anisotropic etch | [1][2][25] |
| Pressure (mTorr) | 15 - 60 | 10 - 30 | Lower pressure for higher aspect ratios | [2][25][29] |
| SF6 Flow (sccm) | 100 - 200 | 0 | - | [1][2] |
| C4F8 Flow (sccm) | 0 - 10 | 80 - 100 | - | [1][2] |
| Step Time (s) | 2 - 8 | 2 - 5 | Shorter steps for smoother sidewalls | [2][25] |
| Etch Rate (µm/min) | 2 - 5 | - | Dependent on feature size and aspect ratio | [2][29] |
| Selectivity (Si:Mask) | >100:1 (SiO2) | - | High selectivity is a key advantage | [2] |
Table 2: Cryogenic DRIE Process Parameters for Smooth Sidewall Silicon Etching
| Parameter | Typical Range/Value | Effect on Etching | Reference |
| Gases | SF6, O2 | SF6 for etching, O2 for passivation | [24][26][27] |
| Substrate Temperature (°C) | -80 to -120 | Affects passivation and etch rate | [26] |
| ICP Power (W) | 1000 - 2000 | Controls plasma density | [24] |
| RF Bias Power (W) | 5 - 20 | Influences ion energy and anisotropy | [26] |
| Pressure (mTorr) | 5 - 20 | Affects ion mean free path | [26] |
| SF6 Flow (sccm) | 50 - 150 | Etchant gas flow rate | [26] |
| O2 Flow (sccm) | 5 - 25 | Passivating gas flow rate; controls sidewall angle | [24][26] |
| Etch Rate (µm/min) | 2 - 4 | - | [26] |
| Selectivity (Si:Mask) | ~46:1 (Photoresist), >150:1 (SiO2) | Dependent on mask material | [24][26] |
Experimental Protocols
The following sections provide detailed protocols for key biomedical applications of DRIE.
Protocol 1: Fabrication of Silicon Neural Probes using DRIE
This protocol outlines the fabrication of a silicon-based neural probe array using photolithography and DRIE on an SOI wafer.
Materials and Equipment:
-
Silicon-on-Insulator (SOI) wafer
-
Photoresist (e.g., AZ series) and developer
-
Metal for electrodes and traces (e.g., Gold, Platinum)
-
Dielectric material for insulation (e.g., SiO2, Si3N4)
-
Photolithography equipment (spin coater, mask aligner, hot plate)
-
Metal deposition system (e.g., e-beam evaporator, sputter coater)
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) system
-
Deep Reactive-Ion Etcher (DRIE)
-
Wafer dicing saw
-
Microscope for inspection
Procedure:
-
Wafer Cleaning: Start with a clean SOI wafer. Perform a standard RCA clean or a piranha etch to remove organic and inorganic contaminants.
-
Insulation Layer Deposition: Deposit a layer of SiO2 or Si3N4 on both sides of the wafer using PECVD to serve as an electrical insulation layer.
-
Electrode and Trace Patterning (Frontside):
-
Spin-coat a layer of photoresist on the frontside of the wafer.
-
Use a photomask with the desired electrode and trace pattern to expose the photoresist to UV light.
-
Develop the photoresist to reveal the patterned areas.
-
Deposit the desired metal (e.g., Ti/Au or Ti/Pt) for the electrodes and interconnects using e-beam evaporation or sputtering.
-
Perform a lift-off process by dissolving the remaining photoresist in a solvent (e.g., acetone) to leave the patterned metal features.
-
-
Passivation Layer Deposition: Deposit a second layer of insulating material (e.g., SiO2 or Si3N4) to encapsulate the metal traces, leaving the electrode sites and bonding pads exposed. This can be achieved through another photolithography and etching step.
-
Probe Shape Definition (Frontside DRIE):
-
Spin-coat a thick layer of photoresist on the frontside to act as a mask for the DRIE step.
-
Pattern the photoresist to define the outline of the neural probes.
-
Perform DRIE (using the Bosch process for vertical sidewalls) to etch through the top silicon layer of the SOI wafer, stopping at the buried oxide (BOX) layer.
-
-
Backside Thinning and Probe Release (Backside DRIE):
-
Mount the frontside of the wafer to a carrier wafer for mechanical support.
-
Spin-coat and pattern a thick photoresist layer on the backside of the SOI wafer, aligned with the frontside probe structures.
-
Perform a second DRIE step from the backside to etch away the handle silicon layer, again stopping at the BOX layer. This step defines the final thickness of the probe and releases the devices from the substrate.
-
-
Final Release and Cleaning:
-
Remove the carrier wafer.
-
Use a buffered oxide etch (BOE) or hydrofluoric (HF) acid vapor to remove the BOX layer, fully releasing the neural probes.
-
Clean the fabricated probes to remove any residues from the fabrication process.
-
Protocol 2: Fabrication of Hollow Silicon Microneedles using DRIE
This protocol describes a three-step DRIE process for fabricating hollow silicon microneedles.[5]
Materials and Equipment:
-
Silicon wafer
-
Photoresist
-
Photolithography equipment
-
Deep Reactive-Ion Etcher (DRIE)
-
Scanning Electron Microscope (SEM) for inspection
Procedure:
-
Wafer Preparation and Masking:
-
Start with a clean silicon wafer.
-
Apply and pattern a photoresist layer to define the locations of the microneedle bores on the backside of the wafer.
-
-
Bore Etching (Backside DRIE):
-
Perform a DRIE step from the backside to etch the channels for the hollow microneedles. The etch depth will determine the length of the needle bore.
-
-
Needle Shaft and Tip Formation (Frontside DRIE):
-
Remove the backside photoresist.
-
Apply and pattern a new photoresist layer on the frontside of the wafer to define the outer diameter of the microneedles, aligned with the etched bores.
-
Perform a multi-stage DRIE process on the frontside:
-
Isotropic Etching: Begin with an isotropic silicon etch (using SF6 plasma without passivation) to create a tapered tip.
-
Anisotropic Etching: Switch to an anisotropic DRIE process (e.g., Bosch process) to etch the vertical sidewalls of the microneedle shaft. The duration of this step determines the height of the needle.
-
-
-
Device Release and Cleaning:
-
After the frontside etch is complete, the microneedle arrays are released from the wafer.
-
Clean the devices to remove any remaining photoresist and polymer residues from the DRIE process.
-
Visualizations
DRIE Experimental Workflow for Biomedical Device Fabrication
Caption: General experimental workflow for fabricating biomedical devices using DRIE.
The Bosch Process Cycle
Caption: The cyclical nature of the Bosch process in DRIE.
Cryogenic DRIE Process Logic
Caption: Logical flow and key mechanisms of the Cryogenic DRIE process.
References
- 1. researchgate.net [researchgate.net]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. nano.caltech.edu [nano.caltech.edu]
- 5. Hollow silicon microneedle fabrication using advanced plasma etch technologies for applications in transdermal drug delivery - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 9. mtechprojects.com [mtechprojects.com]
- 10. Geometric Parameter Optimization of 3D-Printed Microneedle Arrays Based on Comprehensive Mechanical Testing and Failure Analysis [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication Methods for Microfluidic Devices: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Three-dimensional microfluidic devices fabricated in layered paper and tape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annealing High Aspect Ratio Microgels into Macroporous 3D Scaffolds Allows for Higher Porosities and Effective Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 19. Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. samcointl.com [samcointl.com]
- 23. Introduction to Si-DRIE (Silicon Deep Reactive Ion Etching) |Tech News|Samco Inc. [samco.co.jp]
- 24. mtl.mit.edu [mtl.mit.edu]
- 25. engineering.purdue.edu [engineering.purdue.edu]
- 26. researchgate.net [researchgate.net]
- 27. pubs.aip.org [pubs.aip.org]
- 28. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 29. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Bosch Process Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Bosch process for deep reactive ion etching (DRIE), with a specific focus on reducing sidewall scalloping.
Frequently Asked Questions (FAQs)
Q1: What is sidewall scalloping in the Bosch process and why is it a concern?
A1: Sidewall scalloping is the formation of periodic, ripple-like features on the vertical sidewalls of etched structures during the Bosch process.[1][2] This phenomenon is an inherent consequence of the alternating isotropic etching and passivation steps that define the process.[1][2][3] In each cycle, the isotropic etch step (typically using SF₆ plasma) slightly undercuts the protective polymer layer from the previous step, creating a concave "scallop." The subsequent passivation step (using a C₄F₈ plasma, for example) deposits a new protective layer, and the cycle repeats.
These scallops can be detrimental for many applications. For instance, in the fabrication of microelectromechanical systems (MEMS) and vertical-structure devices, rough sidewalls can lead to increased mechanical stress, electrical leakage currents, and reduced device reliability.[1][4] For optical applications like waveguides, scalloping increases light scattering and propagation loss.[5][6]
Q2: What are the primary causes of significant sidewall scalloping?
A2: The magnitude of sidewall scalloping is directly related to the parameters of the alternating etch and passivation cycles. The primary causes of large scallops include:
-
Long Etch Cycle Times: A longer exposure to the isotropic etchant in each cycle leads to a deeper undercut and thus a larger scallop.[1][7]
-
Insufficient Passivation: If the passivation layer is too thin or not conformal, it may not adequately protect the sidewall during the subsequent etch step, leading to more aggressive lateral etching.
-
High Etch Rate: A higher etch rate, often achieved with higher SF₆ flow rates or plasma power, can result in larger scallops per cycle.[8]
-
Process Pressure: Higher process pressures can decrease the directionality of the etching ions, leading to more isotropic etching and larger scallops.[8][9]
Troubleshooting Guides
Issue 1: Excessive Sidewall Scalloping Observed in Etched Features
This guide provides several methods to reduce sidewall scalloping, categorized into in-process modifications and post-process smoothing techniques.
Optimizing the Bosch process recipe is the most direct way to minimize scallop formation during the etch. The key is to reduce the amount of lateral etching in each cycle.
Troubleshooting Steps:
-
Reduce Etch/Passivation Cycle Time: Shortening the duration of both the etch and passivation steps is a highly effective method.[1][8][10] Shorter etch times reduce the extent of the isotropic undercut in each cycle. This requires a system with fast gas switching capabilities.[1]
-
Adjust Gas Flow Rates:
-
Lower Process Pressure: Reducing the chamber pressure during the etch step increases the mean free path of the ions, leading to more directional and less isotropic etching.[8][9]
-
Modify Plasma Power:
-
Platen Power (Bias): Increasing the bias power can enhance the directionality of the ion bombardment, which helps in removing the passivation layer at the bottom of the trench more effectively than on the sidewalls.[3] However, excessively high bias can lead to other issues like mask erosion.
-
Source Power (ICP): The impact of source power can be complex and may need to be optimized in conjunction with other parameters.
-
Logical Workflow for In-Process Optimization
Caption: Workflow for in-process reduction of sidewall scalloping.
If in-process optimization is insufficient or not feasible, post-processing techniques can be employed to smooth the scalloped sidewalls.
A. Wet Chemical Smoothing
This technique involves immersing the etched substrate in a chemical solution that preferentially etches the peaks of the scallops, resulting in a smoother surface.
Experimental Protocol: KOH-based Smoothing
A low-concentration potassium hydroxide (B78521) (KOH) solution can be used for effective smoothing.[11]
-
Solution Preparation: Prepare a low-concentration KOH solution. The addition of Isopropyl Alcohol (IPA) can improve the smoothing effect.[11]
-
Immersion: Immerse the silicon wafer with the etched features in the KOH-based solution at room temperature.
-
Duration: The immersion time can be significant, for example, 20 hours, to achieve a surface roughness of less than 5 nm.[11]
-
Rinsing and Drying: After the desired smoothing is achieved, thoroughly rinse the wafer with deionized (DI) water and dry it with nitrogen.
B. Plasma-Based Smoothing
A plasma treatment can be used to remove the scallops after the main Bosch etch process.
Experimental Protocol: Fluorine-based Plasma Smoothing
This process uses a fluorine-containing plasma to isotropically etch the silicon surface, smoothing out the scallops.[1][12]
-
Chamber Conditions: Place the wafer back into a plasma etcher.
-
Gas Chemistry: Introduce a fluorine-containing gas (e.g., SF₆ or a mixture with an inert gas). Some methods also utilize a fluorine-oxygen chemistry.[1]
-
Process Parameters:
-
Pressure: Operate at a low pressure, for example, in the range of 1 mTorr to 30 mTorr.[12]
-
Bias Voltage: Apply a low substrate bias voltage, for example, between -10 V and -40 V.[12]
-
Duration: The process duration can range from 10 seconds to 600 seconds, depending on the initial scallop size and desired smoothness.[12]
-
-
Endpoint: The process is typically timed, so prior calibration is necessary to determine the optimal duration.
C. Thermal Oxidation and Stripping
This method involves growing a thin layer of silicon dioxide on the scalloped surface and then removing it. The oxidation process consumes silicon and can effectively reduce the sharpness of the scallops.
Experimental Protocol: Oxidation Smoothing
-
Oxidation: Perform a thermal oxidation step (e.g., in a rapid thermal processing system) to grow a thin layer of silicon dioxide on the trench sidewalls.
-
Oxide Strip: Remove the grown silicon oxide layer using a wet etch, such as a dilute hydrofluoric acid (HF) solution.[12]
-
Repetition: This cycle can be repeated to achieve the desired level of smoothness.
Signaling Pathway for Post-Process Smoothing
Caption: Post-process methods for sidewall scallop reduction.
Quantitative Data Summary
The following table summarizes the reported effectiveness of various scallop reduction techniques.
| Method | Key Parameters | Initial Scallop Size / Roughness | Final Scallop Size / Roughness | Reference |
| Low-Scallop Etching Process | High-speed gas switching, shorter cycle times | 440 nm | < 50 nm | [1] |
| Sidewall Smoothing Process | Fluorine-oxygen chemistry post-etch | 440 nm | Not specified, but significant improvement shown | [1] |
| KOH-based Wet Etching | Low-concentration KOH + IPA, 20 hours at room temp. | Not specified | < 5 nm surface roughness | [11] |
| Fluorine-containing Plasma | 1-30 mTorr, -10 to -40V bias, 10-600s | ~0.1 µm | < 0.05 µm | [12] |
| Modified Bosch Process | Combines passivation, breakthrough, and anisotropic etch steps | Not specified | RMS roughness < 10 nm, Peak-to-valley < 60 nm | [5][13] |
This technical support guide provides a starting point for troubleshooting and mitigating sidewall scalloping in the Bosch process. The optimal parameters and methods will depend on the specific equipment, materials, and desired outcomes of your experiments. It is recommended to perform systematic process development and characterization to achieve the best results.
References
- 1. samco.co.jp [samco.co.jp]
- 2. US9224615B2 - Noble gas bombardment to reduce scallops in bosch etching - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. iue.tuwien.ac.at [iue.tuwien.ac.at]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Smooth silicon sidewall etching for waveguide structures using a modified Bosch process | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The Improvement of Performance through Minimizing Scallop Size in MEMS Based Micro Wind Turbine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal Method of Sidewall Scalloping in TSVs for Silicon Interposers and Applications of Smooth Vertical Cavities in Wafer-Level System Integration | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. US6846746B2 - Method of smoothing a trench sidewall after a deep trench silicon etch process - Google Patents [patents.google.com]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
Troubleshooting common DRIE process issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Deep Reactive Ion Etching (DRIE) processes. The information is tailored for researchers, scientists, and drug development professionals utilizing DRIE for microfabrication.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Excessive Sidewall Scalloping
Q1: My etched features have very rough sidewalls with a "scalloped" appearance. What causes this and how can I reduce it?
A1: Sidewall scalloping is an inherent characteristic of the Bosch DRIE process, which alternates between an etching step (typically using SF₆ gas) and a passivation step (typically using C₄F₈ gas).[1][2] The scallops are formed by the isotropic nature of the fluorine-based chemical etch in the etching step.[3] While some level of scalloping is unavoidable, excessive scalloping can be detrimental to device performance.
Troubleshooting Steps:
-
Reduce Cycle Times: Shorter etch and passivation cycles can significantly reduce the peak-to-trough amplitude of the scallops.[4] However, this may also decrease the overall etch rate.
-
Optimize Gas Flow Rates:
-
Increase C₄F₈ Flow/Time: A thicker passivation layer provides better protection against lateral etching during the etch step, leading to smoother sidewalls.[5]
-
Decrease SF₆ Flow/Time: Reducing the amount of etching radicals can lessen the isotropic attack on the sidewalls.
-
-
Adjust RF Power:
-
Decrease Coil Power: Lowering the ICP coil power can reduce the plasma density and the concentration of fluorine radicals, resulting in a less aggressive isotropic etch.[4]
-
Increase Platen Power: Higher platen power (bias) increases the directionality of the etch by accelerating ions towards the bottom of the feature, which can help to reduce lateral etching. However, excessively high platen power can lead to other issues like mask erosion and notching.[4][5]
-
-
Lower Chamber Pressure: Reducing the chamber pressure increases the mean free path of ions, leading to more directional bombardment and reduced scalloping.[6]
Experimental Protocol for Scallop Reduction:
A design of experiments (DOE) approach is recommended to systematically optimize your process for reduced scalloping.
-
Establish a Baseline: Characterize your current process by measuring the average scallop depth and etch rate.
-
Vary One Parameter at a Time: Start by systematically varying one key parameter (e.g., etch cycle time) while keeping others constant.
-
Characterize the Results: After each run, measure the scallop depth and etch rate using a scanning electron microscope (SEM).
-
Analyze the Trends: Plot the scallop depth and etch rate as a function of the varied parameter to identify the optimal operating window.
-
Repeat for Other Parameters: Repeat the process for other relevant parameters such as C₄F₈ flow rate and platen power.
Below is a troubleshooting workflow for addressing excessive sidewall scalloping:
Issue 2: Notching at the Bottom of Features
Q2: I'm observing lateral etching or "notching" at the interface between my silicon layer and the underlying insulator (e.g., in SOI wafers). What causes this and how can I prevent it?
A2: The notching effect is a common issue when etching on Silicon-on-Insulator (SOI) wafers. It is caused by the accumulation of positive charge on the insulating buried oxide (BOX) layer. This charge deflects incoming ions towards the base of the sidewalls, leading to localized, aggressive lateral etching.[7][8]
Troubleshooting Steps:
-
Reduce Platen Power: Lowering the platen power reduces the kinetic energy of the ions, which can minimize their deflection and the resulting notching.
-
Increase Chamber Pressure: Higher chamber pressure can help to neutralize the charge buildup on the insulator surface.
-
Optimize Etch/Passivation Cycle:
-
A slightly more passivation-heavy process (increased C₄F₈ flow or time) can help protect the sidewall base from the deflected ions.
-
Shorter etch cycles can also limit the extent of lateral etching.
-
-
Use a Faraday Shield or Modified Electrode: Some advanced DRIE systems offer hardware modifications to manage charge buildup.
Experimental Protocol for Notching Reduction:
-
Test Structure: Use a patterned SOI wafer with features of varying widths.
-
Initial Etch: Perform a short etch to just reach the BOX layer with your standard recipe.
-
Parameter Variation: Systematically vary the platen power and chamber pressure in subsequent short etch runs.
-
SEM Analysis: After each run, cleave the wafer and inspect the feature bottoms for notching using an SEM.
-
Quantify Notching: Measure the lateral etch depth of the notch.
-
Data Analysis: Plot the notch depth as a function of platen power and chamber pressure to determine the optimal process window.
Below is a diagram illustrating the logical relationship leading to the notching effect:
Issue 3: Aspect Ratio Dependent Etching (ARDE)
Q3: I've noticed that my smaller features are etching slower than my larger features. What is causing this "RIE lag" or ARDE, and how can I minimize it?
A3: Aspect Ratio Dependent Etching (ARDE), also known as RIE lag, is a phenomenon where the etch rate decreases as the aspect ratio (depth-to-width ratio) of a feature increases.[3][6] This is primarily due to limitations in the transport of reactive species to the bottom of deep, narrow trenches and the removal of etch byproducts.[3]
Troubleshooting Steps:
-
Increase Chamber Pressure: Higher pressure can enhance the transport of neutral species into deep features, but may negatively impact anisotropy.[9]
-
Optimize Gas Flows:
-
Increase SF₆ Flow: A higher concentration of etchant gas can help to maintain the etch rate in deep trenches.[10]
-
Adjust C₄F₈ Flow: The passivation step also plays a role. Insufficient passivation can lead to premature termination of the etch in high aspect ratio features.
-
-
Increase Platen Power: Higher ion energy can help to clear etch byproducts from the bottom of deep trenches.[5]
-
Ramped Process Parameters: A more advanced technique involves ramping process parameters (e.g., increasing platen power and decreasing pressure) as the etch progresses and the aspect ratio increases.[11][12]
Experimental Protocol for ARDE Characterization and Reduction:
-
Test Mask: Design a test mask with features of varying widths.
-
Etch and Measure: Perform a DRIE run for a fixed time. After the etch, cleave the wafer and measure the etch depth for each feature size using an SEM.
-
Calculate Etch Rates: Calculate the etch rate for each feature width.
-
Plot ARDE Curve: Plot the etch rate as a function of feature width or aspect ratio.
-
Parameter Optimization: Adjust process parameters one at a time (e.g., SF₆ flow, platen power) and repeat the experiment to observe the effect on the ARDE curve. The goal is to achieve a flatter curve, indicating less dependence of etch rate on aspect ratio.
Issue 4: "Grass" or Micromasking
Q4: After etching, I see small, pillar-like residues or "grass" at the bottom of my etched features. What is causing this and how do I get rid of it?
A3: "Grass" or micromasking is typically caused by the redeposition of contaminants or mask material onto the etching surface.[13] These redeposited particles act as miniature masks, preventing the underlying silicon from being etched and resulting in the formation of needle-like structures.
Troubleshooting Steps:
-
Chamber Cleaning: Ensure the DRIE chamber is clean. A dirty chamber can be a source of particles that lead to micromasking.
-
Mask Material and Quality:
-
Hard Mask vs. Photoresist: Hard masks (e.g., SiO₂) are generally less prone to sputtering and redeposition than photoresist masks.
-
Mask Integrity: Ensure your mask is well-defined and free of defects.
-
-
Process Parameters:
-
Increase SF₆ to C₄F₈ Ratio: A more aggressive etch can help to remove any redeposited material.[10] A study showed that a combination of 300 sccm SF₆ and 100 sccm C₄F₈ can produce a flat bottom surface without grass.[10]
-
Increase Platen Power: Higher ion bombardment energy can help to sputter away redeposited micromasks.
-
Oxygen Plasma Clean: Introducing a short oxygen plasma step can help to remove organic contaminants.[14]
-
Experimental Protocol for Eliminating Grass:
-
Initial Assessment: After your standard etch, carefully inspect the bottom of the etched features for grass using an SEM.
-
Chamber Clean: If grass is present, perform a thorough chamber clean according to the tool manufacturer's recommendations.
-
Process Variation: If grass persists, experiment with increasing the SF₆/C₄F₈ ratio and/or the platen power.
-
In-situ Cleaning: Consider adding a short O₂ plasma clean step before the main etch or intermittently during the process.
Below is a workflow for troubleshooting grass formation:
Quantitative Data Summary
The following tables summarize the general effects of key DRIE process parameters on etch characteristics. The exact values will vary depending on the specific DRIE tool, initial recipe, and feature geometry.
Table 1: Effect of Gas Flow Rates on Etch Characteristics
| Parameter | Effect on Etch Rate | Effect on Sidewall Profile | Effect on Selectivity |
| Increase SF₆ Flow | Increases | Can increase scalloping | Decreases |
| Increase C₄F₈ Flow | Decreases | Smoother, more vertical | Increases |
Table 2: Effect of RF Power on Etch Characteristics
| Parameter | Effect on Etch Rate | Effect on Sidewall Profile | Effect on Selectivity |
| Increase ICP Coil Power | Increases | Can increase scalloping | Decreases |
| Increase Platen Power | Increases | More vertical, can cause notching | Decreases |
Table 3: Effect of Process Conditions on Etch Characteristics
| Parameter | Effect on Etch Rate | Effect on Sidewall Profile | Effect on Selectivity |
| Increase Chamber Pressure | Can increase or decrease | Can become more isotropic | Generally decreases |
| Decrease Cycle Time | Decreases | Smoother sidewalls | May increase or decrease |
Key Experimental Methodologies
1. Measuring Etch Rate:
-
Method: After the DRIE process, cleave the wafer through the center of a test feature. Use a scanning electron microscope (SEM) to measure the depth of the etched feature. The etch rate is the etch depth divided by the total etch time.
-
Equipment: SEM.
2. Measuring Sidewall Angle and Scalloping:
-
Method: Using a cross-sectional SEM image of an etched feature, measure the angle of the sidewall relative to the bottom of the feature. The scallop depth can also be measured from these images.
-
Equipment: SEM with angle measurement capabilities.
3. Measuring Selectivity:
-
Method: Measure the thickness of the mask material before and after the DRIE process using a profilometer or ellipsometer. The mask etch rate is the change in thickness divided by the etch time. Selectivity is the ratio of the silicon etch rate to the mask etch rate.
-
Equipment: Profilometer or ellipsometer, SEM.
References
- 1. corial.plasmatherm.com [corial.plasmatherm.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. in4.iue.tuwien.ac.at [in4.iue.tuwien.ac.at]
- 8. pubs.aip.org [pubs.aip.org]
- 9. nanoheat.stanford.edu [nanoheat.stanford.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ultra high aspect-ratio and thick deep silicon etching (UDRIE) | Semantic Scholar [semanticscholar.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Optimizing Deep Reactive Ion Etching (DRIE): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Deep Reactive Ion Etching (DRIE) experiments. Our focus is on optimizing parameters for improved etch rate and uniformity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common challenges faced during the DRIE process, offering potential causes and solutions.
Issue 1: Low Etch Rate
-
Question: My silicon etch rate is significantly lower than expected. What are the potential causes and how can I increase it?
-
Answer: A low etch rate can be attributed to several factors. Primarily, it is influenced by platen power and the duration of the passivation step.[1] Insufficient ion energy or an overly thick passivation layer can impede the etching process.
Troubleshooting Steps:
-
Increase Platen Power: A higher platen power increases the energy of the ions bombarding the substrate, which can lead to a higher etch rate.[1]
-
Decrease Passivation Time: Reducing the time for the C4F8 deposition step results in a thinner protective layer that is more easily removed during the etch step.[1]
-
Optimize Gas Flow: Ensure that the flow rate of the etchant gas (e.g., SF6) is adequate.
-
Check Chamber Pressure: While its effect can be complex due to competing mechanisms, adjusting the pressure can sometimes improve the etch rate.[1]
-
Cryogenic DRIE Considerations: In cryogenic processes, the table temperature plays a crucial role. Varying the temperature between -80 °C and -120 °C can alter the etch rate.[2]
-
Issue 2: Poor Etch Uniformity Across the Wafer
-
Question: I'm observing a significant variation in etch depth between the center and the edge of my wafer. How can I improve uniformity?
-
Answer: Etch uniformity issues are common and can be caused by variations in plasma density, gas flow dynamics, and wafer temperature.
Troubleshooting Steps:
-
Optimize Chamber Pressure: Adjusting the chamber pressure can help in achieving a more uniform plasma distribution.
-
Tune Gas Distribution: Some systems allow for tuning gas injection to different locations (center vs. edge) to compensate for non-uniformities.[3]
-
Wafer Temperature Control: Utilizing multi-zone heaters or cooling systems in the electrostatic chuck (ESC) can help maintain a uniform temperature across the wafer, which directly impacts etch rate uniformity.[3][4]
-
Chamber Conditioning: A proper chamber conditioning or "seasoning" process is crucial for a stable and repeatable etch environment, which in turn affects uniformity.[5][6][7] Running a conditioning recipe before processing the actual wafer can passivate the chamber walls and lead to more consistent results.[5][7]
-
Electrically Ground Isolated Substrates: For electrically isolated substrates, charge accumulation on the sidewalls can affect ion distribution and lead to non-uniformity. Grounding the samples can mitigate this effect.[4]
-
Issue 3: "Grass" or Black Silicon Formation
-
Question: My etched surfaces have a rough, grass-like texture. What causes this and how can I prevent it?
-
Answer: "Grass" or black silicon is typically caused by micromasking from contaminants or an imbalance between the etching and passivation steps.
Troubleshooting Steps:
-
Optimize Gas Flow Rates: The ratio of SF6 to C4F8 is critical. An insufficient C4F8 flow rate can lead to inadequate passivation and grass formation. Conversely, an excessively high C4F8 flow rate can also cause grass-like residue.[8] A combination of 300 sccm SF6 and 100 sccm C4F8 has been shown to produce a flat bottom surface without grass.[8]
-
Adjust Etch/Passivation Cycle Ratio: The timing of the etch and passivation steps needs to be balanced to prevent the formation of grass.[8]
-
Improve Wafer Cooling: Insufficient cooling can lead to isotropic etching and surface roughness.[8] Ensure good thermal contact between the wafer and the chuck, possibly using a lubricant medium.[8]
-
Pre-process Cleaning: Ensure the wafer surface is free of any particulate contamination before etching, as these can act as micromasks.
-
Issue 4: RIE Lag (Aspect Ratio Dependent Etching)
-
Question: I'm etching features of different widths, and the wider trenches are etching deeper than the narrower ones. How can I minimize this effect?
-
Answer: This phenomenon is known as RIE lag or aspect ratio dependent etching (ARDE). It occurs because the transport of reactants and byproducts is more restricted in narrower, high-aspect-ratio features.
Troubleshooting Steps:
-
Optimized Bosch Process: An optimized two-step Bosch process can significantly reduce RIE lag. This involves adjusting the passivation and etch step durations. In narrow trenches, polymer deposition is slower, leading to a thinner passivation layer. The subsequent polymer etch is largely independent of the aspect ratio. By carefully timing these steps, the silicon in narrow trenches can be exposed earlier, compensating for the slower chemical etch rate in confined spaces.
-
Increase Passivation Time: A substantial increase in the passivation time compared to a standard Bosch process can help reduce RIE lag.
-
Parameter Ramping: Gradually changing process parameters like pressure during the etch can improve uniformity and reduce ARDE effects as the etch progresses.[9]
-
Lower Process Pressure: Reducing the process pressure can promote gas diffusion into smaller features, helping to mitigate the loading effect.[10]
-
Quantitative Data Summary
The following tables summarize the impact of key DRIE parameters on etch characteristics based on experimental findings.
Table 1: Effect of Bosch Process Parameters on Etch Rate
| Parameter | Change | Effect on Etch Rate | Reference |
| Platen Power | Increase | Increase | [1] |
| Passivation Time | Decrease | Increase | [1] |
| Chamber Pressure | Increase | Can decrease slightly | [1] |
| SF6 Flow Rate | Increase | Generally increases | [8] |
| C4F8 Flow Rate | Increase | Can decrease if excessive | [8] |
Table 2: Troubleshooting Guide for Common DRIE Issues
| Issue | Potential Cause | Recommended Action | Reference |
| Low Etch Rate | Insufficient ion energy | Increase platen power | [1] |
| Overly thick passivation | Decrease passivation time | [1] | |
| Poor Uniformity | Non-uniform plasma | Adjust chamber pressure | [4] |
| Temperature gradients | Use multi-zone wafer cooling | [3] | |
| Chamber state | Perform chamber conditioning | [5][7] | |
| Grass Formation | Imbalanced etch/passivation | Optimize SF6/C4F8 flow ratio | [8] |
| Inadequate wafer cooling | Improve thermal contact to chuck | [8] | |
| RIE Lag | Reactant transport limitation | Increase passivation time | |
| Reduce process pressure | [10] |
Experimental Protocols
Protocol 1: Optimization of Bosch Process for Reduced RIE Lag
This protocol outlines a method to minimize aspect ratio dependent etching.
-
Baseline Process: Begin with a standard two-step Bosch process recipe.
-
Increase Passivation Time: Systematically increase the duration of the C4F8 passivation step. The goal is to deposit a thicker polymer layer than in a standard process.
-
Adjust Etch Time: Modify the SF6 etch step time to ensure complete removal of the thicker passivation layer at the bottom of the trenches and subsequent silicon etching.
-
Iterative Pressure Adjustment: After adjusting the cycle times, perform fine-tuning by incrementally increasing the chamber pressure during the etch step to further enhance reliability and uniformity.
-
Characterization: After each modification, etch a test wafer with features of varying widths. Measure the etch depth of both wide and narrow trenches using a scanning electron microscope (SEM) to quantify the RIE lag.
-
Analysis: Compare the etch depths and calculate the percentage of RIE lag for each parameter set. The optimal process will yield the smallest difference in etch depth between features of different sizes.
Visualizations
Diagram 1: Troubleshooting Logic for Low Etch Rate
A troubleshooting workflow for addressing low etch rates in DRIE processes.
Diagram 2: Experimental Workflow for Uniformity Optimization
A systematic workflow for optimizing DRIE process uniformity.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. plasmetrex.com [plasmetrex.com]
- 8. researchgate.net [researchgate.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. samcointl.com [samcointl.com]
Technical Support Center: Preventing Notching Effect at the SiO2 Interface in DRIE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the notching effect at the silicon dioxide (SiO2) interface during Deep Reactive Ion Etching (DRIE).
Frequently Asked Questions (FAQs)
Q1: What is the notching effect at the SiO2 interface in DRIE?
A1: The notching effect, also known as "footing," is the undesirable lateral etching of silicon at the interface with an underlying SiO2 stop layer. This phenomenon occurs during over-etching, which is often necessary to ensure complete etching of features with different sizes and aspect ratios across a wafer (due to RIE lag). The result is an undercut at the base of the silicon structures, which can compromise the mechanical integrity and performance of the fabricated devices.
Q2: What is the primary cause of the notching effect?
A2: The primary cause of notching is a localized charging effect at the insulating SiO2 layer.[1] During the DRIE process, the exposed SiO2 surface accumulates positive charge from the ion bombardment. This charge buildup repels incoming positive ions, deflecting them towards the base of the silicon sidewalls. This oblique bombardment leads to aggressive lateral etching of the silicon at the Si/SiO2 interface, creating the characteristic notch.
Q3: How does the aspect ratio of a feature affect notching?
A3: The notching effect is highly dependent on the aspect ratio of the etched features. Generally, wider trenches (with lower aspect ratios) are more susceptible to notching. This is because the insulating SiO2 layer at the bottom of wider trenches is more exposed to the plasma, leading to greater charge accumulation. For trenches with very high aspect ratios, the notching effect may be less severe or even negligible.[2]
Troubleshooting Guide
Problem: Significant notching is observed at the base of silicon features after DRIE on an SOI wafer.
| Potential Cause | Recommended Solution | Underlying Principle |
| Charge Accumulation on Buried Oxide (BOX) Layer | 1. Process Parameter Optimization: Reduce platen power/bias voltage, and optimize etch/passivation cycle times. 2. Pulsed-Bias DRIE: If available, use a pulsed low-frequency bias to neutralize charge buildup during the etch cycle.[3] 3. Faraday Cage: Place the sample inside a Faraday cage within the etch chamber to create a field-free region and modify ion trajectories. | Reducing the ion energy and providing time for charge dissipation can minimize the deflection of ions that causes lateral etching. A Faraday cage alters the plasma sheath, directing ions more uniformly and reducing localized charging. |
| RIE Lag and Necessary Over-etch | Spacer Oxide Technique: Employ a multi-step etch and deposition process to protect the sidewalls of already-etched features during the over-etch step required for smaller features. | By depositing a conformal layer of SiO2 after the larger features have reached the BOX layer, their sidewalls are protected from lateral etching while the smaller features continue to be etched vertically. |
| Substrate Conductivity Issues | Use of Specialized Substrates: For applications where it is feasible, using a Silicon-on-Glass (SOG) wafer with a thin metallic interlayer (e.g., Silicon-on-Patterned-Metal-and-Glass or SOMG) can eliminate the charging effect.[1] | The metallic interlayer provides a conductive path for the charge to dissipate, preventing the buildup that leads to ion deflection and notching.[1] |
Problem: Notching is more severe in wider trenches compared to narrower ones.
| Potential Cause | Recommended Solution | Underlying Principle |
| Aspect Ratio Dependent Etching (ARDE) or RIE Lag | Layout and Design Compensation: If possible, design features with similar aspect ratios to minimize the required over-etch time. Multi-Step Etching (Spacer Oxide Technique): This is the most effective method for features with widely varying dimensions. | RIE lag causes smaller or high-aspect-ratio features to etch slower. By designing for uniform etch rates or protecting features that etch faster, the over-etch time and consequent notching on larger features can be significantly reduced. |
Problem: Asymmetric notching is observed (one side of a feature is notched more than the other).
| Potential Cause | Recommended Solution | Underlying Principle |
| Non-Uniform Plasma Distribution | 1. Check and Optimize Chamber Conditions: Ensure the wafer is centered and the chamber is clean. Run chamber conditioning processes as recommended by the equipment manufacturer. 2. Adjust Gas Flow and Pressure: Variations in gas flow dynamics can lead to plasma non-uniformity. Experiment with slight adjustments to these parameters. | An uneven plasma density or ion flux across the wafer can lead to differential charging and etching, resulting in asymmetric notching. |
| Feature Layout and Proximity Effects | Layout Modification: Be mindful of the density and arrangement of features on the mask. Large open areas adjacent to dense features can sometimes lead to localized plasma non-uniformities. | The local density of features can affect the availability of reactive species and the local electric field, potentially causing asymmetric etching. |
Quantitative Data on Notching Prevention
The effectiveness of different process parameters on notching and other DRIE results can be quantified. The following table summarizes key findings from various studies.
| Parameter Adjusted | Effect on Notching | Other Effects | Quantitative Observation | Source |
| Platen Power / Bias Voltage | Decreasing power reduces notching. | Decreases etch rate; may affect anisotropy. | Increasing platen bias power from 5 W to 25 W can dramatically increase undercut (a form of lateral etching). | [4] |
| Etch/Passivation Cycle Time | Optimizing the balance can reduce notching. | Affects sidewall scalloping and profile angle. | A study on reducing RIE lag showed that optimizing cycle times could reduce depth variation between 5 µm and 20 µm wide trenches to below 1.5%. | [5] |
| Over-etch Time | Increased over-etch time directly increases notch depth. | No significant effect on other profile features if the main etch is complete. | For 50-µm-deep trenches, notch depth can grow significantly with over-etch time, with wider trenches showing faster notch growth. | [6] |
| Aspect Ratio | Higher aspect ratio features exhibit less notching. | Higher aspect ratios have lower etch rates (RIE lag). | Notching is often negligible for aspect ratios greater than a certain threshold (e.g., >15-20), while it is significant for low aspect ratios. | [2] |
Experimental Protocols
Protocol 1: Spacer Oxide Technique for Notching Prevention
This protocol describes a multi-step process to eliminate notching in structures with varying aspect ratios.
-
Initial DRIE Step:
-
Perform the Bosch process DRIE to etch the widest trenches until they reach the buried SiO2 layer.
-
Typical Parameters: Use a standard Bosch recipe with alternating SF6 etch and C4F8 passivation steps.[7]
-
-
Conformal SiO2 Deposition (Spacer Layer):
-
Deposit a thin, conformal layer of silicon dioxide using Plasma-Enhanced Chemical Vapor Deposition (PECVD). This layer will protect the sidewalls of the etched trenches.
-
Typical PECVD SiO2 Recipe:
-
Precursors: SiH4 and N2O
-
Temperature: 250-300°C
-
Pressure: ~1 Torr
-
Power: 100 W
-
Deposition Rate: ~100-200 nm/min (deposit a layer thick enough to protect sidewalls during subsequent etching, e.g., 500 nm).
-
-
-
Anisotropic SiO2 Etch (Spacer Removal from Trench Bottom):
-
Perform a highly anisotropic RIE process to remove the deposited SiO2 from the bottom of the trenches, while leaving it on the sidewalls.
-
Typical Anisotropic SiO2 Etch Recipe:
-
-
Subsequent DRIE Step(s):
-
Continue the Bosch process DRIE to etch the next set of narrower trenches down to the buried SiO2 layer. The spacer oxide on the sidewalls of the wider trenches prevents them from notching.
-
-
Repeat and Final Oxide Removal:
-
Repeat steps 2-4 as necessary for features with multiple distinct size groups.
-
After all silicon etching is complete, the protective spacer oxide can be removed using a wet etch (e.g., buffered hydrofluoric acid) or a dry isotropic etch if required for the final device.
-
Protocol 2: Implementing a Faraday Cage in the DRIE Chamber
-
Faraday Cage Construction:
-
Construct a cage from a conductive material, such as aluminum or stainless steel mesh. The mesh size should be small enough to create a relatively uniform electric field inside.
-
The cage should be large enough to house the sample without it touching the sides.
-
-
Experimental Setup:
-
Place the Faraday cage on the platen in the DRIE chamber.
-
Mount the sample inside the Faraday cage.
-
Ensure the Faraday cage is electrically grounded to the platen. For many systems, this is achieved by simple physical contact.
-
-
DRIE Process:
-
Run the DRIE process as usual. The cage will modify the plasma sheath, causing the ions to be directed normal to the cage's surfaces. This results in a more uniform ion bombardment on the sample, reducing the localized charging that causes notching.[10]
-
Visualizations
Caption: Mechanism of the notching effect at the Si/SiO2 interface.
Caption: Troubleshooting workflow for DRIE notching.
References
- 1. DRIE fabrication of notch-free silicon structures using a novel silicon-on-patterned metal and glass wafer [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 4.2.2 Etching of Silicon Dioxide [iue.tuwien.ac.at]
- 6. samcointl.com [samcointl.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 10. [1603.03735] Faraday cage angled-etching of nanostructures in bulk dielectrics [arxiv.org]
Technical Support Center: DRIE Process Optimization for Reduced RIE Lag
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Deep Reactive Ion Etching (DRIE). The focus is on optimizing the DRIE process to minimize Reactive Ion Etching (RIE) lag, also known as Aspect Ratio Dependent Etching (ARDE), where features with different dimensions etch at different rates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during DRIE processes aimed at achieving uniform etch depths across various feature sizes.
Q1: What are the primary causes of RIE lag in my DRIE process?
RIE lag, or ARDE, is the phenomenon where smaller or higher aspect ratio features etch slower than larger or lower aspect ratio features. This effect is primarily caused by the depletion of etching ions and radicals at the bottom of deep trenches.[1] The main contributing factors are:
-
Limited Transport of Reactants: In high aspect ratio features, the transport of reactive species (ions and radicals) to the bottom of the trench is hindered.[2]
-
Depletion of Etchants: The concentration of etchant species decreases as they travel down the feature, leading to a lower etch rate at the bottom.
-
Ion Shadowing: The sidewalls of the feature can "shadow" the bottom surface from the incoming ions, reducing the ion flux and therefore the etch rate.
-
Neutral Shadowing: Similar to ion shadowing, the flux of neutral etchant species can also be reduced in high aspect ratio features.
-
Microloading Effect: A higher density of features can lead to a localized depletion of reactants, causing a decrease in the etch rate.[3]
Q2: My high aspect ratio features are not etching as deep as my wider features. What should I do?
This is a classic manifestation of RIE lag. To address this, you can modify several parameters in your DRIE process, particularly if you are using the Bosch process, which alternates between etching and passivation steps.[4][5][6]
A systematic approach to troubleshooting this issue is outlined in the workflow below:
Caption: A systematic workflow for troubleshooting and optimizing DRIE processes to reduce RIE lag.
Q3: How can I adjust my process parameters to minimize RIE lag?
Optimizing your process parameters is a crucial step in mitigating RIE lag. The following table summarizes the key parameters and their effects. It's important to adjust one parameter at a time to understand its impact on your specific process.
Table 1: DRIE Process Parameter Adjustments to Reduce RIE Lag
| Parameter | Recommended Adjustment | Rationale | Potential Trade-offs |
| Pressure | Decrease | Lowering the pressure increases the mean free path of ions, leading to more directional ions that can reach the bottom of deep features.[1][2] | Lower etch rate. |
| Etch Step Time | Increase | A longer etch step allows more time for etchant species to diffuse to the bottom of high aspect ratio trenches.[2] | Can increase scalloping on the sidewalls. |
| Passivation Step Time | Decrease | Shorter passivation steps can prevent the excessive buildup of polymer at the bottom of wider trenches, which can inhibit etching. | May lead to more tapered profiles or undercut. |
| SF₆ Flow Rate | Increase | A higher flow rate of the etchant gas (SF₆) can help to replenish the depleted reactive species at the bottom of the trenches. | Can affect plasma stability and uniformity. |
| Platen Power (Bias) | Increase | Higher bias power increases the energy and directionality of ions, which can enhance the etch rate at the bottom of deep features.[2] | Can increase physical sputtering and potentially damage the mask. |
| Coil Power (ICP) | Adjust as needed | Higher ICP power increases the plasma density, providing more reactive species. The effect on RIE lag can be complex and process-dependent. | Can increase mask erosion. |
An optimized two-step Bosch process has been shown to reduce RIE lag to below 1.5%.[4][6] For a standard process with an RIE lag of 10.8%, where 20 µm and 5 µm wide trenches had depths of 38.8 µm and 34.6 µm respectively, an optimized process achieved depths of 47.8 ± 1.9 µm for both, significantly reducing the lag.[6]
Q4: Are there alternative DRIE processes that are less susceptible to RIE lag?
Yes, for very deep etching and high aspect ratios, a three-step Bosch process can be more effective at reducing RIE lag.[4][7] This process introduces a third step that focuses on chemical etching, which can improve selectivity and etch depth.[4][7] An improved three-step Bosch process has enabled the use of a 1.4 µm thick photoresist to etch depths greater than 450 µm, achieving a selectivity of over 350.[4]
Frequently Asked Questions (FAQs)
Q1: What is RIE lag (ARDE)?
Reactive Ion Etching (RIE) lag, also known as Aspect Ratio Dependent Etching (ARDE), is a phenomenon in plasma etching where the etch rate is dependent on the aspect ratio of the feature being etched.[2] Typically, features with higher aspect ratios (deeper and narrower) etch at a slower rate than features with lower aspect ratios.[2] This results in non-uniform etch depths across a wafer with varying feature sizes. A typical RIE lag can cause a height difference of over 10% for structures with aspect ratios from 2.5:1 to 10:1.[4][6]
Q2: How is RIE lag measured?
RIE lag is typically quantified by measuring the etch depths of features with different widths or aspect ratios that have been etched simultaneously. The percentage of RIE lag can be calculated using the following formula:
RIE Lag (%) = [(Etch Depth of Wider Feature - Etch Depth of Narrower Feature) / Etch Depth of Wider Feature] * 100
Q3: What is the Bosch process?
The Bosch process is a widely used DRIE technique that enables the fabrication of high aspect ratio structures with vertical sidewalls.[5] It is a time-multiplexed process that alternates between two main steps:
-
Passivation Step: A conformal polymer layer (typically using a C₄F₈ plasma) is deposited over the entire surface.
-
Etch Step: An anisotropic etch (typically using an SF₆ plasma) removes the polymer layer at the bottom of the feature and etches the underlying silicon. The polymer on the sidewalls remains, protecting them from lateral etching.
This cyclic process allows for deep, vertical etching.
Caption: A simplified diagram of the alternating steps in the Bosch DRIE process.
Experimental Protocols
Protocol 1: Characterization of RIE Lag
Objective: To quantify the RIE lag for a given DRIE process.
Methodology:
-
Substrate Preparation: Prepare a silicon wafer with a patterned mask containing features of varying widths (e.g., 2 µm, 5 µm, 10 µm, 20 µm, 50 µm).
-
DRIE Process: Perform the DRIE process using your standard recipe for a fixed duration.
-
Cross-Sectional Analysis: After etching, cleave the wafer across the features of interest.
-
Metrology: Use a scanning electron microscope (SEM) to measure the etch depth of each feature size.
-
Data Analysis: Calculate the RIE lag percentage for different pairs of feature sizes using the formula provided in the FAQs.
-
Tabulation: Record the etch depths and calculated RIE lag in a table for comparison.
Table 2: Example Data Table for RIE Lag Characterization
| Feature Width (µm) | Etch Depth (µm) | RIE Lag (%) relative to 50 µm feature |
| 2 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 |
References
- 1. researchgate.net [researchgate.net]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Deep Silicon Etching Profile Angle Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deep silicon etching. Here, you will find detailed information on how to control profile angles, troubleshoot common issues, and implement effective experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How can I achieve perfectly vertical (90-degree) sidewalls in my deep silicon etch?
A1: Achieving perfectly vertical sidewalls, a critical requirement for many MEMS and TSV applications, involves a fine balance between the etching and passivation steps in the Bosch process. The key is to optimize process parameters to ensure that the passivation layer effectively protects the sidewalls from lateral etching without building up excessively. Cryogenic etching is another method that can produce highly vertical and smooth sidewalls.
Key parameters to adjust in a Bosch process include:
-
SF6 and C4F8 Gas Flow Rates: The ratio of the etching gas (SF6) to the passivation gas (C4F8) is crucial. A balanced ratio ensures sufficient etching in the vertical direction while protecting the sidewalls.
-
RF Bias Power: Higher bias power increases the directionality of the ions, which helps in achieving anisotropy and vertical profiles.[1][2] However, excessively high bias power can lead to sidewall damage.[1][2]
-
ICP Power: Higher Inductively Coupled Plasma (ICP) power increases the plasma density, leading to higher etch rates. Its effect on the profile angle needs to be balanced with other parameters.
-
Chamber Pressure: Lower chamber pressure generally leads to more directional ion bombardment, favoring vertical profiles.[3]
-
Etch and Passivation Cycle Times: Shorter cycles can reduce scalloping and improve sidewall smoothness, contributing to a more vertical profile.
Q2: My etched profile is showing a positive taper (wider at the top). What are the likely causes and how can I fix it?
A2: A positive or "retrograde" profile is typically caused by excessive passivation. The passivation layer at the top of the feature becomes too thick, preventing the etchant from reaching the bottom of the trench effectively.
Troubleshooting Steps:
-
Decrease C4F8 Flow Rate: Reduce the flow rate of the passivation gas (C4F8) to decrease the thickness of the polymer layer deposited on the sidewalls.
-
Increase SF6 Flow Rate: Increase the flow of the etching gas (SF6) to enhance the removal of the passivation layer at the bottom of the trench and increase the lateral etch rate.
-
Increase RF Bias Power: A higher bias power will increase the ion energy, helping to clear the passivation layer at the bottom of the feature more effectively.
-
Adjust Cycle Times: Decrease the passivation step time or increase the etch step time to shift the balance towards more etching.
Q3: I am observing a negative or re-entrant taper (wider at the bottom). How can I correct this?
A3: A re-entrant profile is usually a sign of insufficient passivation, where the etching gas (SF6) is too aggressive and undercuts the passivation layer, especially at the bottom of the feature.[4][5]
Troubleshooting Steps:
-
Increase C4F8 Flow Rate: Increase the passivation gas flow to deposit a thicker, more protective polymer layer on the sidewalls.
-
Decrease SF6 Flow Rate: Reduce the etchant gas flow to lessen the chemical etching component that causes undercutting.[6]
-
Decrease RF Bias Power: Lowering the bias power can sometimes reduce ion scattering at the bottom of the trench, which can contribute to undercutting.
-
Optimize Chamber Pressure: Increasing the pressure can sometimes lead to a more isotropic etch, which in a controlled manner can counteract a re-entrant profile, but this needs careful tuning.
Q4: How can I intentionally create a tapered profile with a specific angle?
A4: Creating a controlled tapered profile is often desired for applications like photonics, micro-optics, and some MEMS devices.[7] This can be achieved by intentionally creating an imbalance between the etching and passivation steps.
Methods for Creating a Tapered Profile:
-
Modified Bosch Process: By adjusting the SF6/C4F8 ratio, you can control the degree of tapering. A higher C4F8 flow rate or longer passivation time will lead to a more positive taper.[8]
-
Alternating Anisotropic and Isotropic Etching: A sequence of anisotropic (Bosch) and isotropic (pure SF6) etch steps can be used to create a tapered profile. The final angle is determined by the relative durations of these steps.[9]
-
Non-Bosch Process (Cryogenic Etching): In cryogenic etching, the sidewall profile can be controlled by adjusting the O2 flow rate and substrate temperature.[10]
Quantitative Data Summary
The following tables summarize the impact of key process parameters on the resulting sidewall angle based on data from various experimental studies. Please note that the exact results can vary depending on the specific equipment and other process conditions.
Table 1: Effect of SF6 and C4F8 Flow Rates on Sidewall Angle in a Non-Switching Pseudo-Bosch Process [11]
| SF6 Flow Rate (sccm) | C4F8 Flow Rate (sccm) | Resulting Sidewall Angle (θ) |
| 20 | 40 | > 90° (Positive Taper) |
| 30 | 30 | ~ 90° (Vertical) |
| 40 | 20 | < 90° (Negative Taper/Undercut) |
Table 2: General Influence of Bosch Process Parameters on Sidewall Profile [1][2][4][12][13]
| Parameter | Increase in Parameter Value | Decrease in Parameter Value |
| SF6 Flow Rate | More isotropic etch, tends towards negative taper | More anisotropic etch, tends towards positive taper |
| C4F8 Flow Rate | Thicker passivation, tends towards positive taper | Thinner passivation, tends towards negative taper |
| RF Bias Power | More directional ions, tends towards vertical/positive taper | Less directional ions, can lead to undercut |
| Chamber Pressure | More scattering, can lead to more isotropic etch | More directional ions, favors anisotropic etch |
| Etch Cycle Time | More etching per cycle, can lead to undercut | Less etching per cycle, can improve verticality |
| Passivation Cycle Time | More passivation per cycle, tends towards positive taper | Less passivation per cycle, can lead to undercut |
Experimental Protocols
Protocol 1: Achieving Vertical Sidewalls (90°) using the Bosch Process
This protocol provides a starting point for achieving vertical sidewalls. Parameters will likely need to be fine-tuned for your specific system and feature geometry.
-
Wafer Preparation:
-
Start with a clean, dehydrated silicon wafer.
-
Apply and pattern your desired etch mask (e.g., photoresist, SiO2). Ensure the mask has good adhesion and is thick enough for the desired etch depth.
-
-
Chamber Preparation:
-
Perform a chamber clean process as recommended by the equipment manufacturer to ensure process repeatability.
-
Pre-condition the chamber with a short run of the intended etch process on a dummy wafer.
-
-
Process Parameters (Starting Point):
-
ICP Power: 2000 W
-
RF Bias Power: 60 W
-
Chamber Pressure: 30 mTorr
-
Etch Step:
-
SF6 Flow: 130 sccm
-
O2 Flow: 13 sccm (often added to improve selectivity to photoresist)
-
Duration: 7 seconds
-
-
Passivation Step:
-
C4F8 Flow: 85 sccm
-
Duration: 5 seconds
-
-
Wafer Temperature: 20°C
-
-
Etching and Analysis:
-
Run the process for the desired number of cycles to achieve the target depth.
-
After etching, perform a cross-sectional analysis using a Scanning Electron Microscope (SEM).
-
Measure the sidewall angle. A common method involves measuring the top and bottom widths of the feature and the etch depth, then using trigonometry to calculate the angle.[3][14][15][16]
-
-
Optimization:
-
If the profile is positively tapered, slightly decrease the C4F8 flow or the passivation time.
-
If the profile is negatively tapered, slightly increase the C4F8 flow or decrease the SF6 flow.
-
Make small, incremental changes to one parameter at a time and re-evaluate the profile.
-
Protocol 2: Creating a Tapered Profile using a Modified Bosch Process [9][17]
This protocol describes a method to create a controlled taper by alternating between anisotropic and isotropic etch steps.
-
Wafer and Chamber Preparation: Follow steps 1 and 2 from Protocol 1.
-
Process Cycle Definition: Instead of a simple etch/passivate cycle, this process involves a super-cycle consisting of:
-
A set number of standard anisotropic Bosch cycles (as in Protocol 1).
-
An isotropic etch step.
-
An optional O2 plasma clean step to remove passivation before the isotropic etch.
-
-
Process Parameters (Example for a ~10-degree taper):
-
Anisotropic Bosch Cycle (repeat N times):
-
Use parameters similar to those in Protocol 1 for vertical etching.
-
-
Isotropic Etch Step (one cycle):
-
SF6 Flow: 100-200 sccm
-
RF Bias Power: 0-10 W (to minimize directionality)
-
ICP Power: 1500-2000 W
-
Duration: 2-5 seconds
-
-
-
Etching and Analysis:
-
The final taper angle will depend on the ratio of the total anisotropic etch depth to the total isotropic etch depth.
-
Run the super-cycle repeatedly to achieve the desired total depth.
-
Analyze the profile using SEM as described in Protocol 1.
-
-
Optimization:
-
To increase the taper angle (make it less vertical), increase the duration of the isotropic etch step or decrease the number of anisotropic cycles (N) within the super-cycle.
-
To decrease the taper angle (make it more vertical), decrease the duration of the isotropic etch step or increase N.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of process parameters on sidewall damage in deep silicon etch | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. ece.uwaterloo.ca [ece.uwaterloo.ca]
- 7. electrochem.org [electrochem.org]
- 8. US6849554B2 - Method of etching a deep trench having a tapered profile in silicon - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. samcointl.com [samcointl.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Sidewall angle measurements using CD SEM | Semantic Scholar [semanticscholar.org]
- 16. KR20060074537A - Method of measuring sidewall angle of photoresist pattern using SEM equipment - Google Patents [patents.google.com]
- 17. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Managing etch by-product deposition in cryogenic DRIE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage etch by-product deposition in cryogenic Deep Reactive Ion Etching (DRIE).
Troubleshooting Guide: Managing By-Product Deposition
Unwanted deposition of by-products is a common issue in cryogenic DRIE. These by-products, primarily composed of SiOxFy, can lead to micromasking, altered etch profiles, and device failure. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Excessive Deposition on the Mask or in the Field
This issue often manifests as a "grassy" or "hazy" appearance on the wafer surface and can prevent the plasma from reaching the substrate.
| Possible Cause | Recommended Action | Explanation |
| Oxygen (O2) flow is too high | Decrease the O2 flow rate in small increments (e.g., 1-2 sccm). | A high O2 concentration leads to a higher rate of SiOxFy deposition. Reducing the O2 flow will decrease the deposition rate. |
| Substrate temperature is too low | Increase the substrate temperature in small increments (e.g., 5°C). | Lower temperatures enhance the condensation of the SiOxFy passivation layer.[1] Increasing the temperature will reduce the net deposition rate. |
| RF bias power is too low | Increase the RF bias power. | The RF bias controls the ion energy, which is responsible for sputtering away the passivation layer at the bottom of the trench. Increasing the bias power will increase the removal rate of the deposited by-products. |
| Chamber is contaminated | Run a chamber cleaning cycle. | By-products can accumulate on the chamber walls and flake off during subsequent runs, leading to particulate contamination. A regular O2 plasma clean is recommended. |
Problem: Tapered or "V-Shaped" Etch Profile
This occurs when the lateral etch rate is too low compared to the vertical etch rate, often due to excessive sidewall passivation.
| Possible Cause | Recommended Action | Explanation |
| Oxygen (O2) flow is too high | Decrease the O2 flow rate. | An excess of oxygen radicals leads to a thick passivation layer on the sidewalls, preventing vertical etching. |
| Substrate temperature is too low | Increase the substrate temperature. | A lower temperature promotes the formation of a more robust passivation layer on the sidewalls. |
| RF bias power is too low | Increase the RF bias power. | Higher ion energy can help to remove the passivation layer at the bottom of the feature, promoting a more anisotropic etch. |
Problem: Bowing or "Barrel-Shaped" Etch Profile
This is often caused by insufficient sidewall passivation, leading to lateral etching partway down the feature.
| Possible Cause | Recommended Action | Explanation |
| Oxygen (O2) flow is too low | Increase the O2 flow rate. | Insufficient oxygen results in a thin or incomplete passivation layer, allowing the fluorine radicals to attack the sidewalls. |
| Substrate temperature is too high | Decrease the substrate temperature. | Higher temperatures can reduce the sticking coefficient of the passivating species, leading to less sidewall protection. |
| Process pressure is too high | Decrease the process pressure. | High pressure can lead to more scattering of ions and radicals, which can increase the lateral etch rate. |
Problem: Micromasking or "Black Silicon"
This is caused by the formation of microscopic masks on the etch front, leading to needle-like structures.
| Possible Cause | Recommended Action | Explanation |
| Chamber contamination | Run a chamber cleaning cycle. | Particulates from the chamber walls can fall onto the wafer and act as micromasks. |
| Mask material sputtering | Use a more robust mask material or optimize RF bias power. | Sputtered mask material can redeposit on the etch front and cause micromasking. Consider using hard masks like SiO2 or Si3N4. |
| Excessive by-product deposition | Optimize O2 flow and temperature. | If the deposition rate is too high, small islands of by-product can form and act as micromasks. |
Frequently Asked Questions (FAQs)
Q1: What are the etch by-products in cryogenic DRIE?
A1: In cryogenic DRIE using SF6 and O2 chemistry, the primary by-product is a passivation layer of silicon oxyfluoride (SiOxFy).[1][2] This layer forms on the cold surfaces of the wafer and is essential for achieving anisotropic etching by protecting the sidewalls from lateral etching by fluorine radicals.[3][4] The etch product, silicon tetrafluoride (SiF4), can also participate in and reinforce this passivation layer.[2]
Q2: How can I distinguish between the necessary passivation layer and problematic by-product deposition?
A2: The necessary passivation layer is a very thin film that forms uniformly on the sidewalls of the etched features. Problematic deposition is typically visible as a hazy film in unetched areas, "grassy" residue, or as discrete particles that can lead to micromasking. After the process, the desirable SiOxFy layer is expected to desorb as the wafer warms up to room temperature, leaving a clean surface.[5] Persistent residue after warming is indicative of a problem.
Q3: How does temperature affect by-product deposition?
A3: Temperature is a critical parameter. Lowering the temperature (typically to below -100°C) increases the condensation and formation of the SiOxFy passivation layer.[1] However, if the temperature is too low, it can lead to excessive deposition, which can inhibit the etch process altogether. Conversely, higher temperatures reduce the formation of the passivation layer, which can lead to more isotropic etching.
Q4: What is the role of O2 in by-product formation?
A4: Oxygen is the primary precursor for the formation of the SiOxFy passivation layer. The O2 flow rate directly controls the rate of deposition. Too little O2 will result in insufficient passivation and an isotropic etch profile, while too much O2 will lead to excessive deposition and can stop the etch process.
Q5: How often should I perform a chamber clean?
A5: The frequency of chamber cleaning depends on the process parameters and the number of wafers processed. As a general rule, a chamber clean is recommended after any long etch run or when you observe an increase in particulate-related defects. Many fabrication facilities recommend a short O2 plasma clean before each use of the DRIE tool.[6]
Experimental Protocols
Protocol 1: Standard Oxygen Plasma Chamber Clean
This protocol is a general procedure for cleaning the DRIE chamber to remove accumulated by-product deposits.
-
Unload all wafers from the process chamber and load a blank silicon "dummy" wafer.
-
Set the process parameters:
-
Gas: O2
-
Flow Rate: 50-100 sccm
-
Pressure: 10-20 mTorr
-
ICP Power: 800-1000 W
-
RF Bias Power: 10-20 W (to gently ionize the plasma)
-
Temperature: Room temperature (no cooling)
-
-
Run the plasma for 10-20 minutes.
-
Vent the chamber and remove the dummy wafer.
Protocol 2: Post-Cryo DRIE Wafer Cleaning
This protocol can be used to remove stubborn by-product residue from a wafer after the cryogenic etch process. This method is based on a patented cleaning process.[7]
-
Initial Rinse: Rinse the wafer with deionized (DI) water.
-
TMAH Solution: Immerse the wafer in an aqueous solution of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) (e.g., 2.5% solution) for 5-10 minutes at room temperature. This step helps to strip any remaining photoresist and dissolve the passivation layer.
-
DI Water Rinse: Thoroughly rinse the wafer with DI water.
-
Acidic Solution: Immerse the wafer in a dilute acidic solution (e.g., 1% HCl or H2SO4) for 1-2 minutes. This helps to remove any remaining metallic or inorganic residues.
-
Final DI Water Rinse: Rinse the wafer extensively with DI water.
-
Dry: Dry the wafer using a nitrogen gun or a spin-rinse dryer.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for by-product deposition issues.
Cryogenic DRIE By-Product Formation Pathway
Caption: Formation of SiOxFy by-products in cryogenic DRIE.
References
- 1. e-asct.org [e-asct.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 4. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. louisville.edu [louisville.edu]
- 7. US7531047B1 - Method of removing residue from a substrate after a DRIE process - Google Patents [patents.google.com]
Technical Support Center: Deep Reactive Ion Etching (DRIE)
Welcome to the DRIE Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Deep Reactive Ion Etching (DRIE) processes, with a specific focus on improving selectivity.
Frequently Asked Questions (FAQs)
Q1: What is selectivity in the context of DRIE, and why is it important?
A1: Selectivity in DRIE refers to the ratio of the etch rate of the target material (e.g., silicon) to the etch rate of the mask material.[1] It is a critical parameter because high selectivity allows for the etching of deep features with high aspect ratios without significant degradation of the mask.[2][3] Poor selectivity can lead to premature mask erosion, resulting in sloped sidewalls, loss of critical dimensions, and ultimately, device failure.
Q2: What are the primary DRIE processes, and how do they differ in terms of selectivity?
A2: The two main DRIE techniques are the Bosch process and the Cryogenic process.
-
Bosch Process: This method cycles between an etching step (typically using SF₆ plasma) and a passivation step (using a C₄F₈ plasma to deposit a protective polymer layer).[3][4] This process generally offers high etch rates and good selectivity, especially with photoresist and oxide masks.[3] A more advanced three-step Bosch process can achieve even higher selectivity.[2]
-
Cryogenic Etching: This technique involves etching at very low temperatures (below -100°C).[5] At these temperatures, a thin layer of silicon oxyfluoride (SiOxFy) forms on the sidewalls, acting as a passivation layer and preventing lateral etching.[3] Cryogenic etching is known for producing very smooth sidewalls and can achieve extremely high selectivity with certain hard masks.[6][7]
Q3: Which mask materials offer the best selectivity for DRIE?
A3: Hard masks generally provide significantly higher selectivity compared to photoresists.[6]
-
Silicon Dioxide (SiO₂): A commonly used hard mask with good selectivity. In cryogenic DRIE, a selectivity of 150:1 has been reported.[6]
-
Aluminum (Al): Can offer very high selectivity.[8] However, it can sometimes lead to the formation of "grass" or micromasking on the etched surface.[7]
-
Aluminum Oxide (Al₂O₃): Provides exceptionally high selectivity, with reported values as high as 66,000:1 in cryogenic DRIE.[6][7]
Photoresists are easier to apply and pattern but have lower selectivity.[6] Thick photoresists can also be prone to cracking at cryogenic temperatures.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during DRIE processes, with a focus on improving selectivity.
Issue 1: Low Selectivity Leading to Mask Erosion
Symptoms:
-
The mask is consumed before the desired etch depth is reached.
-
Sloped or tapered sidewalls in the etched features.
-
Loss of critical dimensions at the top of the features.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Mask Material | Switch to a hard mask with higher etch resistance, such as SiO₂, Al, or Al₂O₃.[6][7] |
| Incorrect Process Parameters | Optimize process parameters. For the Bosch process, this may involve adjusting the duration and power of the deposition and etch steps. For cryogenic etching, optimizing the temperature and gas flows is crucial.[9] |
| High Platen Power | Reduce the platen power (bias voltage). Higher ion energy increases the physical sputtering component of the etch, which can erode the mask more quickly.[10] |
| Gas Flow Imbalance (Bosch) | Increase the C₄F₈ flow rate or the duration of the passivation step to deposit a thicker, more protective polymer layer.[11] |
Issue 2: Sidewall Roughness (Scalloping) in Bosch Process
Symptoms:
-
Visible ripples or "scallops" on the sidewalls of the etched features.[2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Long Etch Cycles | Decrease the duration of both the etch and passivation steps while maintaining the same ratio. Shorter, more frequent cycles lead to smaller scallops. |
| High Etch Rate | Reduce the SF₆ flow rate or the RF power during the etch step to slow down the etch rate, allowing for more controlled material removal. |
| Insufficient Passivation | Increase the C₄F₈ flow or deposition time to ensure a more uniform and protective polymer layer on the sidewalls.[10] |
Issue 3: Undercutting or Bowing of Sidewalls
Symptoms:
-
Lateral etching beneath the mask, creating a wider feature at the top.
-
A curved or bowed profile along the sidewall.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Sidewall Passivation | In the Bosch process, increase the passivation step time or C₄F₈ flow. In cryogenic etching, ensure the temperature is low enough for effective passivation.[3] |
| High Chemical Etching Component | Decrease the SF₆ concentration or the process pressure to reduce the isotropic chemical etching by fluorine radicals. |
| Excessive Ion Bombardment Energy | Lower the platen power to reduce the directionality and energy of the ions, which can contribute to bowing. |
Experimental Protocols
Protocol 1: Optimizing a Two-Step Bosch Process for Improved Selectivity
This protocol outlines a general methodology for optimizing a standard two-step Bosch process.
-
Baseline Process: Begin with a standard recipe for your DRIE tool.
-
Mask Selection: Choose an appropriate mask material based on the required etch depth. For deep etches, a hard mask like SiO₂ is recommended.[2]
-
Parameter Variation:
-
Passivation Step: Systematically vary the C₄F₈ gas flow and the duration of the passivation step. Increased flow and time generally lead to better sidewall protection and higher selectivity.
-
Etch Step: Adjust the SF₆ gas flow and the duration of the etch step. A shorter, more aggressive etch step can sometimes improve anisotropy.
-
RF Power: Modify the platen and coil power. Lower platen power can reduce mask erosion.[10]
-
-
Characterization: After each run, measure the etch depth, mask erosion, and sidewall profile using a scanning electron microscope (SEM) and a profilometer.
-
Calculation: Calculate the selectivity for each set of parameters (Selectivity = Silicon Etch Rate / Mask Etch Rate).
-
Iteration: Repeat the process, narrowing the parameter range around the conditions that yield the best selectivity and desired profile.
Quantitative Data Summary
The following tables summarize key quantitative data related to DRIE selectivity.
Table 1: Selectivity of Different Mask Materials in Cryogenic DRIE
| Mask Material | Reported Selectivity | Reference |
| Silicon Dioxide (SiO₂) | 150:1 | [6] |
| Aluminum Oxide (Al₂O₃) | 66,000:1 | [6][7] |
Table 2: Example of a Three-Step Bosch Process for High Selectivity
| Parameter | Value | Reference |
| Mask Material | Photoresist (1.4 µm) | [2] |
| Achieved Etch Depth | > 450 µm | [2] |
| Resulting Selectivity | > 350 | [2] |
Visualizations
DRIE Process Workflow
Caption: General experimental workflow for a DRIE process.
Troubleshooting Logic for Low Selectivity
Caption: Troubleshooting flowchart for addressing low selectivity in DRIE.
References
- 1. louisville.edu [louisville.edu]
- 2. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep Reactive Ion Etching (DRIE) - Oxford Instruments [plasma.oxinst.com]
- 4. samcointl.com [samcointl.com]
- 5. murata.com [murata.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Deep Trenches in Silicon Structure using DRIE Method with Aluminum as an Etching Mask | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. corial.plasmatherm.com [corial.plasmatherm.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. mdpi.com [mdpi.com]
Minimizing mask undercut in deep reactive-ion etching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize mask undercut during deep reactive-ion etching (DRIE) experiments.
Troubleshooting Guide: Minimizing Mask Undercut
This guide provides solutions to common problems encountered during DRIE processes that can lead to mask undercut.
| Problem | Potential Cause | Recommended Solution |
| Excessive lateral etching directly under the mask edge. | Improper Mask Material Selection: The mask material's charge properties can significantly influence the passivation step in the Bosch process.[1][2] | For Bosch processes, consider using a silicon dioxide (SiO₂) mask, which has been shown to result in the least amount of undercut.[1] Avoid using silicon nitride (SiNₓ) masks, as they tend to cause the largest undercut in the Bosch process.[1] For cryogenic etching, hard masks like silicon dioxide or metals are often preferred. |
| Suboptimal Bosch Process Parameters: The balance between the etching and passivation steps is critical. An overly aggressive etch step or insufficient passivation can lead to increased undercut.[1] | Reduce the duration of the SF₆ etching step and/or increase the duration of the C₄F₈ passivation step. Shortened process times for both steps can lead to smaller scallops and less undercut.[1] | |
| High Chamber Pressure: Increased chamber pressure can lead to more isotropic etching profiles and consequently, larger undercut.[1] | Decrease the chamber pressure to promote a more directional etch. | |
| Excessive RF Bias Power: While counterintuitive, very high RF bias power can sometimes contribute to undercut by increasing ion scattering off the mask sidewalls. Conversely, insufficient bias power may not effectively remove the passivation layer at the bottom of the feature, leading to other issues. | Optimize the RF bias power. It has been reported that a higher bias power can lead to less undercut due to more directional ion bombardment.[3] However, this needs to be balanced to avoid other etching issues. | |
| Noticeable "scalloping" or waviness on the sidewalls leading to undercut. | Bosch Process Cycle Times: The alternating nature of the Bosch process inherently creates scallops. Long cycle times accentuate this effect. | Decrease the cycle time for both the etching and passivation steps. This will result in smaller, more frequent scallops, leading to a smoother sidewall and reduced undercut.[1] |
| Inconsistent undercut across the wafer or between different features. | Loading Effect: Variations in the density of features across the wafer can lead to localized differences in plasma chemistry and etch rates. | Adjust process parameters to be less sensitive to loading effects. This may involve optimizing gas flow rates and power settings. For cryogenic DRIE, be aware that pattern loading can affect the etch rate. |
| Mask material eroding or breaking down during the etch process. | Poor Mask Selectivity: The chosen mask material may not be robust enough for the etch chemistry and duration. | Select a mask material with high selectivity to the silicon etch. Hard masks like silicon dioxide and metals generally offer higher selectivity than photoresists.[4] Ensure the mask thickness is sufficient for the intended etch depth. |
Frequently Asked Questions (FAQs)
Q1: What is mask undercut in DRIE?
A1: Mask undercut is a non-ideal effect in deep reactive-ion etching where the etching process proceeds laterally underneath the protective mask layer. This results in a final feature that is wider at the top, just below the mask, than the intended dimensions defined by the mask opening.
Q2: How does the Bosch process contribute to mask undercut?
A2: The Bosch process consists of alternating steps of isotropic etching with sulfur hexafluoride (SF₆) and passivation with a fluorocarbon polymer like octafluorocyclobutane (B90634) (C₄F₈).[1] Undercut can occur if the isotropic etch step attacks the sidewall under the mask before it is adequately protected by the passivation layer. The balance between these two steps is crucial for minimizing undercut.
Q3: What is the role of mask material in minimizing undercut?
A3: The choice of mask material can have a significant impact on undercut, particularly in the Bosch process.[1] This is attributed to the electrical charge of the mask material, which can influence the deposition of the passivation layer.[2] In the Bosch process, silicon dioxide (SiO₂) masks have been found to produce the smallest undercut, while silicon nitride (SiNₓ) masks result in the largest.[1]
Q4: Can RF power be adjusted to control undercut?
A4: Yes, RF power is a critical parameter. A higher RF bias power generally leads to more directional ion bombardment, which can help in reducing undercut by preferentially etching the bottom surface over the sidewalls.[3] However, the optimal RF power will depend on the specific process and reactor.
Q5: How does chamber pressure affect mask undercut?
A5: Higher chamber pressure generally leads to a larger undercut.[1] This is because increased pressure reduces the mean free path of ions and radicals, leading to more scattering and a less directional, more isotropic etch profile.
Q6: What is cryogenic DRIE and how does it help with undercut?
A6: Cryogenic DRIE is an alternative to the Bosch process where the substrate is cooled to very low temperatures (e.g., -110°C). At these temperatures, a passivation layer of SiOxFy is formed from the etch gases (SF₆ and O₂), which protects the sidewalls from lateral etching. This can produce very smooth sidewalls with minimal undercut.
Q7: How can I measure the amount of undercut?
A7: Undercut is typically measured by cross-sectioning the etched feature and analyzing it with a scanning electron microscope (SEM). The lateral distance etched under the mask on each side of the feature is the undercut.
Data Presentation: Influence of Process Parameters on Mask Undercut
While extensive quantitative data is highly dependent on the specific DRIE system and process recipe, the following table summarizes the general trends observed when key parameters are varied to minimize mask undercut.
| Parameter | Change | Effect on Mask Undercut | Rationale |
| Mask Material | Switch from SiNₓ to SiO₂ (Bosch Process) | Decrease | The negative charge in SiO₂ masks is thought to attract positive ions (CFₓ⁺) that are crucial for depositing the protective passivation layer, leading to better sidewall protection.[2] |
| Bosch Process Etch/Passivation Cycle Time | Decrease | Decrease | Shorter cycles create smaller, more frequent scallops, resulting in a smoother sidewall and less pronounced undercut.[1] |
| Chamber Pressure | Decrease | Decrease | Lower pressure increases the mean free path of ions, leading to more directional etching and reduced lateral attack on the sidewalls.[1] |
| RF Bias Power | Increase (within optimal range) | Decrease | Higher bias power enhances the directionality of ion bombardment, which helps to preferentially remove the passivation layer at the bottom of the trench while leaving the sidewalls protected.[3] |
| SF₆ Flow Rate (Bosch Process Etch Step) | Decrease | Decrease | A lower flow of the etchant gas reduces the isotropic etching component, thereby minimizing lateral etching under the mask. |
| C₄F₈ Flow Rate (Bosch Process Passivation Step) | Increase | Decrease | A higher flow of the passivation gas leads to a thicker or more robust protective polymer layer on the sidewalls, preventing the etchant from attacking the silicon laterally. |
Experimental Protocols
Protocol 1: Bosch Process Optimization for Minimal Undercut
Objective: To systematically vary key Bosch process parameters to identify a recipe that minimizes mask undercut for a specific feature geometry.
Methodology:
-
Substrate Preparation: Prepare a series of silicon wafers with the desired mask material (e.g., 1 µm of PECVD SiO₂) patterned with the features of interest.
-
Baseline Process: Begin with a standard Bosch process recipe. A representative starting point could be:
-
Etch Step:
-
SF₆ Flow Rate: 130 sccm
-
RF Platen Power: 12 W
-
ICP Coil Power: 800 W
-
Pressure: 20 mTorr
-
Time: 5 seconds
-
-
Passivation Step:
-
C₄F₈ Flow Rate: 85 sccm
-
RF Platen Power: 0 W
-
ICP Coil Power: 800 W
-
Pressure: 15 mTorr
-
Time: 3 seconds
-
-
-
Parameter Variation: Create a design of experiments (DOE) where individual parameters are varied one at a time, while others are held constant. Suggested variations include:
-
RF Platen Power (Etch Step): Test values from 8 W to 20 W in 2 W increments.
-
Pressure (Etch and Passivation Steps): Test pressures from 10 mTorr to 30 mTorr in 5 mTorr increments.
-
Gas Flow Rates: Vary the SF₆/C₄F₈ flow rate ratio. For example, keep the total flow constant while adjusting the ratio.
-
Cycle Times: Vary the etch and passivation step times, for instance, from 2 seconds to 8 seconds.
-
-
Etching: Process each wafer with the different recipes for a fixed total time or to a target etch depth.
-
Analysis:
-
Cleave each wafer through the test features.
-
Use a scanning electron microscope (SEM) to image the cross-section of the etched features.
-
Measure the lateral undercut from the edge of the mask to the widest point of the etched feature just below the mask.
-
Record the etch depth and calculate the aspect ratio.
-
Tabulate the results to identify the process parameters that yield the minimum undercut for the desired etch depth.
-
Protocol 2: Quantification of Mask Undercut
Objective: To accurately measure the extent of mask undercut on a DRIE-processed sample.
Methodology:
-
Sample Preparation: Select the wafer that has undergone the DRIE process.
-
Cleaving: Carefully cleave the wafer across the center of the features to be measured. This can be done by scribing the backside of the wafer with a diamond or carbide scribe and gently applying pressure.
-
SEM Imaging:
-
Mount the cleaved sample on an SEM stub, ensuring the cross-section is perpendicular to the electron beam.
-
Coat the sample with a thin conductive layer (e.g., gold or carbon) if it is not sufficiently conductive, to prevent charging.
-
Load the sample into the SEM.
-
Locate the cross-sectioned features of interest.
-
Adjust magnification and focus to obtain a clear image of the mask, the silicon sidewall, and the undercut region. A magnification of 10,000x to 50,000x is typically required.
-
-
Measurement:
-
Use the measurement software of the SEM to draw a vertical line from the edge of the mask down to the bottom of the feature.
-
Draw a horizontal line from this vertical line to the point of maximum lateral etch under the mask. The length of this horizontal line is the undercut.
-
Repeat the measurement at several points along the feature and on multiple features to obtain an average value and standard deviation.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and minimizing mask undercut.
References
Technical Support Center: DRIE Process Control for Repeatable Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve repeatable results with their Deep Reactive Ion Etching (DRIE) processes.
Frequently Asked Questions (FAQs)
Q1: What is the Bosch process in DRIE?
The Bosch process is a widely used DRIE technique that enables the fabrication of high aspect ratio microstructures in silicon.[1] It is a cyclical process that alternates between two main steps:
-
Passivation Step: A fluorocarbon gas, typically C₄F₈, is used to deposit a chemically inert polymer layer on all surfaces of the silicon wafer.[2][3] This layer protects the sidewalls from being etched.
-
Etching Step: A fluorine-based gas, usually SF₆, is introduced to isotropically etch the silicon.[2][3] An applied bias directs ions to the bottom of the trench, where they remove the protective polymer layer, allowing the etch to proceed downwards.[4]
This cycle of passivation and etching is repeated to create deep, vertical structures.[2] The characteristic "scallops" on the sidewalls of DRIE-etched structures are a result of this alternating process.[4][5]
Q2: What are the key process parameters in a DRIE process and how do they affect the etch results?
Precise control of process parameters is crucial for achieving the desired etch profile and dimensions.[6] The key parameters include:
| Parameter | Effect on Etch Results |
| ICP (Inductively Coupled Plasma) Power | Primarily controls the plasma density and the generation of reactive species. Higher ICP power generally leads to a higher etch rate.[7] |
| Bias Power (Platen Power) | Controls the energy of the ions bombarding the wafer surface. Higher bias power increases the directionality of the etch, leading to more vertical sidewalls, but can also increase mask erosion and the risk of notching.[7][8] |
| Pressure | Affects the mean free path of the reactive species and ions. Lower pressure during the etch cycle can lead to smoother sidewalls and reduced scalloping.[8][9] |
| Gas Flow Rates (SF₆ and C₄F₈) | The ratio of SF₆ to C₄F₈ flow rates determines the balance between etching and passivation. A higher SF₆ flow increases the etch rate, while a higher C₄F₈ flow enhances passivation.[7] |
| Cycle Time (Etch vs. Passivation) | The duration of the etch and passivation steps influences the size of the scallops and the overall etch profile. Shorter cycle times generally result in smaller scallops.[9][10] |
| Wafer Temperature | Wafer cooling is essential to prevent the degradation of the passivation layer and ensure uniform etching.[2] Inadequate cooling can lead to a loss of profile control.[11] |
Q3: What is "micromasking" and how can it be prevented?
Micromasking occurs when unwanted particles or residues on the wafer surface act as a mask, preventing the underlying silicon from being etched and resulting in a rough, "grassy" surface.[12][13] To prevent micromasking:
-
Ensure the wafer backside and edges are clean before processing.[13]
-
Perform an oxygen plasma "descum" and a brief hydrofluoric acid (HF) dip before etching to remove any organic residues or native oxide.[13]
-
If using a photoresist mask, ensure it is completely developed and that there is no edge bead.[13]
-
For hard masks like Al₂O₃, ensure the mask etch is clean and all resist is stripped before the DRIE step.[12]
Troubleshooting Guide
Issue 1: Poor Verticality / Tapered Sidewalls
Symptoms: The etched sidewalls are not perpendicular to the surface, exhibiting a positive or negative taper.
Possible Causes & Solutions:
| Cause | Solution |
| Imbalance between Etching and Passivation | A profile that is too positively sloped (wider at the top) indicates excessive passivation. Decrease the C₄F₈ flow or the passivation step time.[14] A re-entrant or negatively sloped profile (wider at the bottom) suggests insufficient passivation. Increase the C₄F₈ flow or the passivation step time.[14] |
| Low Bias Power | Insufficient ion energy can lead to less directional etching. Increase the bias power to promote vertical ion bombardment.[7] |
| High Pressure | High pressure can lead to more scattering of ions, reducing their directionality. Try reducing the process pressure. |
Issue 2: Excessive Scalloping
Symptoms: The sidewalls of the etched features have large, pronounced ripples.
Possible Causes & Solutions:
| Cause | Solution |
| Long Cycle Times | Longer etch and passivation cycles lead to larger scallops.[9] Reduce the cycle times to minimize scallop size.[10] |
| High Etch Rate | A very high etch rate can contribute to larger scallops. Consider reducing the SF₆ flow or ICP power to slow down the etch rate. |
| High Pressure during Etch Step | Higher pressure can increase the isotropic nature of the etch. Lowering the pressure during the etch cycle can result in smoother sidewalls.[9] |
| Insufficient Passivation | A thinner or less robust passivation layer can be more easily removed during the etch step, leading to larger undercuts. Increasing the C₄F₈ flow or passivation time can help.[9] |
A post-DRIE smoothing step, such as a wet etch with a low concentration alkaline solution, can also be used to reduce scalloping.[15]
Issue 3: Aspect Ratio Dependent Etching (ARDE) or RIE Lag
Symptoms: Features with different widths etch to different depths. Typically, wider features etch deeper than narrower features.[4][16][17] This is due to limitations in the transport of reactive species into and out of high aspect ratio features.[17]
Possible Causes & Solutions:
| Cause | Solution |
| Depletion of Reactive Species | In high aspect ratio features, the concentration of fluorine radicals at the bottom of the trench is reduced.[17][18] |
| Ion Flux Reduction | The flux of ions reaching the bottom of the feature decreases as the aspect ratio increases.[17] |
Strategies to Minimize ARDE:
-
Process Parameter Optimization: An optimized two-step Bosch process has been shown to reduce etch lag to below 1.5%.[4][16][19]
-
Multi-Step Processes: A three-step Bosch process can be employed for fabricating deep structures with high aspect ratios.[4]
-
Ramping Parameters: Ramping process parameters, such as the etch step time, can help to compensate for the decrease in etch rate as the aspect ratio increases.[20]
Issue 4: Notching at the Dielectric Interface (e.g., on SOI wafers)
Symptoms: Lateral etching or undercutting occurs at the interface between the silicon device layer and the buried oxide (BOX) layer on a Silicon-On-Insulator (SOI) wafer.[18][21] This is often caused by charging effects at the insulating BOX layer.[22]
Possible Causes & Solutions:
| Cause | Solution |
| Charging of the Buried Oxide Layer | The insulating BOX layer can accumulate charge, which deflects incoming ions and leads to lateral etching.[22] |
Strategies to Prevent Notching:
-
Modified DRIE Process: A multi-step process involving the deposition of a conformal spacer oxide layer can be used to protect the sidewalls and prevent notching.[23][24]
-
Conductive Stop Layers: Using a conductive stop layer can help to dissipate the charge buildup.[25]
-
Process Optimization: Adjusting the ratio of the etching and passivation cycle times and the process pressure can help to minimize notching.[25]
Issue 5: Etch Stop
Symptoms: The etching process stops before reaching the desired depth.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Polymer Deposition | Too much passivation can lead to the formation of a thick polymer layer at the bottom of the trench that the ions are unable to break through. Reduce the C₄F₈ flow or the passivation time. |
| Micromasking | As described in the FAQs, contaminants on the surface can act as a mask and halt the etching process.[12][13] Ensure proper wafer cleaning and preparation. |
| Hard Mask Failure | If the etch mask erodes completely before the etch is finished, the underlying silicon will be exposed and may not etch as desired. Ensure the mask is sufficiently thick and has good selectivity for the DRIE process. |
| Chamber Conditioning | In a multi-user environment, the chamber chemistry can be affected by previous processes. Running a chamber conditioning recipe before your process can help ensure repeatable results.[26] |
Experimental Protocols
Protocol 1: Basic Chamber Conditioning
To ensure a stable and repeatable process, especially in a multi-user facility, it is recommended to condition the chamber before starting your DRIE process.
-
Load a dummy silicon wafer into the process chamber.
-
Run an oxygen plasma clean for 5-10 minutes to remove any residual fluorocarbon polymers.
-
Follow with a standard DRIE recipe for 10-15 minutes to coat the chamber walls with a fresh passivation layer. This helps to stabilize the plasma conditions for your actual process.[26]
Visualizations
Caption: A troubleshooting workflow for common DRIE process issues.
Caption: The cyclical nature of the Bosch process in DRIE.
References
- 1. Deep Reactive Ion Etch (DRIE) [isit.fraunhofer.de]
- 2. ninescrolls.com [ninescrolls.com]
- 3. youtube.com [youtube.com]
- 4. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) [mdpi.com]
- 5. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corial.plasmatherm.com [corial.plasmatherm.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Improvement of Performance through Minimizing Scallop Size in MEMS Based Micro Wind Turbine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 14. mfz140.ust.hk [mfz140.ust.hk]
- 15. researchgate.net [researchgate.net]
- 16. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. samcointl.com [samcointl.com]
- 19. [2104.02763] Reduced etch lag and high aspect ratios by deep reactive ion etching (DRIE) [arxiv.org]
- 20. ispc-conference.org [ispc-conference.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DRIE and Wet Etching for Silicon Micromachining
For Researchers, Scientists, and Drug Development Professionals
In the realm of silicon micromachining, the precise fabrication of microstructures is paramount for applications ranging from microelectromechanical systems (MEMS) to advanced microfluidic devices used in drug development. The two most prominent techniques employed for this purpose are Deep Reactive Ion Etching (DRIE) and anisotropic wet etching. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific needs.
At a Glance: DRIE vs. Wet Etching
Deep Reactive Ion Etching is a plasma-based, anisotropic dry etching technique that allows for the creation of deep, high-aspect-ratio features with nearly vertical sidewalls.[1][2] In contrast, wet etching utilizes liquid chemical etchants to remove silicon, and can be either isotropic (etching uniformly in all directions) or anisotropic (etching at different rates along different crystal planes).[3][4] Anisotropic wet etching, typically using alkaline solutions like potassium hydroxide (B78521) (KOH), is a cost-effective method for producing structures with defined crystallographic angles.[5][6]
The choice between DRIE and wet etching hinges on the specific requirements of the application, including the desired feature geometry, aspect ratio, and surface finish, as well as cost and throughput considerations.[7][8]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for DRIE (specifically the Bosch process) and anisotropic wet etching using KOH.
| Performance Metric | Deep Reactive Ion Etching (DRIE) - Bosch Process | Anisotropic Wet Etching (KOH) |
| Etch Rate | 1-20 µm/min[9] | 0.6 - 1.4 µm/min (for <100> Si at 80°C)[5][10] |
| Anisotropy | Highly Anisotropic (Vertical Sidewalls) | Anisotropic (Crystallographic Plane Dependent) |
| Aspect Ratio | Up to 160:1 for sub-micrometer features[11] | Lower, dependent on feature geometry and crystal planes |
| Selectivity (Si:SiO2) | ~100:1 to >1000:1 (with SF6 only)[12] | High, but SiO2 is slowly etched[1][13] |
| Sidewall Profile | Near 90° (vertical), with characteristic "scalloping"[8] | 54.7° angle with the surface for <100> Si[5][10] |
| Surface Roughness | Can be higher due to scalloping, but can be optimized[8][14] | Can be very smooth with optimized conditions[1][6] |
| Mask Material | Photoresist, Silicon Dioxide, Metals[15] | Silicon Nitride (preferred), Silicon Dioxide (for shorter etches)[1][5] |
| Complexity & Cost | More complex and expensive equipment[7][9] | Simpler setup, lower cost[1][7] |
Logical Relationship and Key Differences
The fundamental difference between DRIE and wet etching lies in the physical state of the etchant and the mechanism of material removal. DRIE is a physical-chemical process involving plasma, while wet etching is a purely chemical process.
Experimental Protocols
Deep Reactive Ion Etching (Bosch Process)
This protocol outlines a typical three-stage Bosch process for creating high-aspect-ratio structures in silicon.[15]
1. Wafer Preparation:
-
Start with a <100> p-type silicon wafer.[15]
-
Deposit a hard mask layer, such as 4 µm of thermal oxide.[15]
-
Use standard photolithography with a photoresist (e.g., Megaposit SPR220, 4 µm thick) to pattern the oxide mask.[15]
2. DRIE Process Parameters: The process consists of alternating passivation and etching steps. A three-stage process includes a breakthrough step to remove the passivation layer at the bottom of the feature.[15][16]
| Stage | Gas | Flow Rate (sccm) | Pressure (mTorr) | Coil Power (W) | Platen Power (W) | Time (s) |
| Passivation | C4F8 | Varies | 24-34 | Varies | Varies | 2-3.5 |
| Breakthrough | SF6, O2 | Varies | Varies | Varies | Varies | Varies |
| Etching | SF6 | Varies | 15-30 | Varies | 60-140 | 2-2.6 |
Note: Specific parameters for gas flow, power, and time need to be optimized for the desired etch depth, aspect ratio, and feature size.[17][18] The substrate is typically cooled to around 5°C during the process.[15]
3. Post-Etching Clean:
-
Perform an O2 plasma etch to remove any remaining fluorocarbon polymer from the passivation steps.[19]
Anisotropic Wet Etching (KOH)
This protocol describes a standard procedure for anisotropic etching of silicon using a KOH solution.[5][10]
1. Wafer and Mask Preparation:
-
Begin with a <100> silicon wafer.[5]
-
A hard mask of silicon nitride (Si3N4) is preferred due to its low etch rate in KOH. Silicon dioxide (SiO2) can be used for shorter etch durations.[1][5]
-
Pattern the hard mask using photolithography and a suitable etching method (e.g., RIE) to expose the underlying silicon.[5]
-
Remove the photoresist using acetone.[5]
2. Etching Solution Preparation:
-
Prepare a 30-40% KOH solution by weight in deionized (DI) water. For example, dissolve 1 kg of KOH pellets in 2.5 L of DI water.[10]
-
Optionally, add isopropyl alcohol (IPA) to the solution to improve surface smoothness.[1][5]
3. Etching Process:
-
Heat the KOH solution to the desired temperature, typically 80°C, in a glass container on a hot plate.[5][10]
-
Immerse the patterned wafer in the heated KOH solution. Bubbling will occur at the exposed silicon surfaces.[5]
-
The etch rate for <100> silicon in 40% KOH at 80°C is approximately 0.6-1 µm/min.[10]
-
Agitation can be used to improve etch uniformity.[10]
4. Post-Etching Procedure:
-
Rinse the wafer thoroughly with DI water and blow dry.[5]
-
Neutralize and dispose of the KOH solution according to safety protocols.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for silicon micromachining using either DRIE or wet etching.
Conclusion
Both DRIE and anisotropic wet etching are powerful techniques for silicon micromachining, each with a distinct set of advantages and disadvantages. DRIE offers unparalleled control over feature geometry, enabling the fabrication of high-aspect-ratio structures with vertical sidewalls, which is critical for many advanced MEMS and microfluidic devices.[8][20] However, this comes at the cost of higher process complexity and equipment expense.[7][9]
Anisotropic wet etching, particularly with KOH, provides a simpler, more cost-effective solution for creating structures defined by silicon's crystal planes.[1][10] While it does not offer the same design freedom as DRIE in terms of sidewall angles, it can produce exceptionally smooth surfaces and is well-suited for applications where crystallographically defined features are acceptable or desired.[6]
The selection of the appropriate technique should be guided by a thorough evaluation of the specific device requirements, including desired geometry, aspect ratio, surface finish, and budget constraints. This guide provides the foundational data and procedural outlines to assist researchers in making an informed decision.
References
- 1. contents.kocw.or.kr [contents.kocw.or.kr]
- 2. Deep Reactive Ion Etch (DRIE) [isit.fraunhofer.de]
- 3. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 4. xometry.com [xometry.com]
- 5. inrf.uci.edu [inrf.uci.edu]
- 6. scispace.com [scispace.com]
- 7. Wet Etching vs. Dry Etching | Cadence [resources.pcb.cadence.com]
- 8. wevolver.com [wevolver.com]
- 9. classweb.ece.umd.edu [classweb.ece.umd.edu]
- 10. filelist.tudelft.nl [filelist.tudelft.nl]
- 11. murata.com [murata.com]
- 12. Dry Silicon Etching | Queen's Advanced MicroEngineering Centre [qub.ac.uk]
- 13. microtechprocess.com [microtechprocess.com]
- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 15. Self-Controlled Cleaving Method for Silicon DRIE Process Cross-Section Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. researchgate.net [researchgate.net]
- 20. ninescrolls.com [ninescrolls.com]
A Researcher's Guide to Characterizing Sidewall Roughness in Deep Reactive Ion Etching (DRIE)
For researchers, scientists, and drug development professionals utilizing microfabricated devices, the surface quality of etched structures is paramount. In Deep Reactive Ion Etching (DRIE), a key fabrication process for creating high-aspect-ratio microstructures, sidewall roughness is a critical parameter that can significantly impact device performance. This guide provides a comparative overview of common techniques used to characterize sidewall roughness, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your application.
The Bosch process, a common DRIE technique, involves alternating steps of etching and passivation, which can result in characteristic sidewall scalloping.[1] This, along with other process-induced irregularities, contributes to the overall sidewall roughness, which can affect the mechanical strength, optical properties, and fluidic behavior of microdevices.[1] Accurate characterization of this roughness is therefore essential for process optimization and quality control.
Comparison of Key Characterization Techniques
The selection of a characterization technique depends on several factors, including the required resolution, the nature of the sample, and the specific roughness parameters of interest. The most common methods employed are Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and White-Light Interferometry.
| Technique | Principle of Operation | Information Provided | Advantages | Limitations |
| Scanning Electron Microscopy (SEM) | A focused beam of electrons is scanned across the sample surface, and the interaction of the electrons with the sample is used to generate an image. | High-resolution, 2D images of the sidewall topography. Provides qualitative assessment of features like scalloping and defects. | High throughput, large field of view, excellent depth of field for visualizing complex topographies. | Provides a 2D projection of a 3D surface, making quantitative height measurements challenging. Can be destructive if cross-sectioning is required.[2][3] |
| Atomic Force Microscopy (AFM) | A sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is used to create a 3D topographical map. | High-resolution, 3D topographical data, enabling quantitative measurement of roughness parameters such as RMS roughness (Rq) and average roughness (Ra).[4] | Provides direct, quantitative 3D measurements with sub-nanometer resolution.[5][6] Non-destructive.[4] | Slower scanning speed compared to SEM. The geometry of the AFM tip can limit the ability to accurately probe very deep and narrow trenches.[7] |
| White-Light Interferometry | A beam of white light is split into a reference beam and a measurement beam that reflects off the sample surface. The interference pattern created when the beams are recombined is analyzed to determine the surface topography. | 3D surface profiles over a relatively large area. Provides quantitative roughness parameters. | Non-contact and fast measurement.[8][9] Can measure a wide field of view.[8] | Limited to reflective surfaces.[8][9] May have difficulty with very steep sidewalls or complex geometries. Requires tilt correction.[8] |
Quantitative Data Summary
The following table summarizes experimental data on sidewall roughness in DRIE measured by various techniques. It is important to note that direct comparison can be challenging due to variations in DRIE process parameters, feature geometries, and measurement conditions across different studies.
| DRIE Process/Feature | Measurement Technique | Measured Parameter | Value | Source |
| SOI MEMS, 15 µm trench | Atomic Force Microscopy (AFM) | RMS Roughness (Rq) | 15.7 nm | [1] |
| SOI MEMS, 100 µm trench | Atomic Force Microscopy (AFM) | RMS Roughness (Rq) | 16.8 nm | [1] |
| Optimized ASE process | Atomic Force Microscopy (AFM) | Mean Roughness | 9.177 nm | [10] |
| Standard ASE process | Atomic Force Microscopy (AFM) | Mean Roughness | ~130 nm | [10] |
| DUV photolithography with standard etch | Atomic Force Microscopy (AFM) | RMS Roughness | 2.83 nm | [6] |
| DUV photolithography with low-polymer etch | Atomic Force Microscopy (AFM) | RMS Roughness | 1.23 nm | [6] |
| Electron-beam lithography with low-polymer etch | Atomic Force Microscopy (AFM) | RMS Roughness | 0.53 nm | [6] |
Experimental Protocols
Scanning Electron Microscopy (SEM)
Objective: To obtain high-resolution images of the DRIE sidewall for qualitative analysis of surface morphology.
Methodology:
-
Sample Preparation: For direct top-down or tilted views, the wafer can be mounted on an SEM stub. For cross-sectional imaging, the wafer must be cleaved. A common technique is to introduce a scribe line on the wafer surface and then gently apply pressure to fracture the wafer along the desired plane.
-
Imaging Parameters:
-
Accelerating Voltage: Typically in the range of 5-15 kV. Lower voltages can reduce charging effects on insulating samples.
-
Working Distance: A short working distance is generally preferred for higher resolution.
-
Detector: A secondary electron (SE) detector is typically used for topographical imaging.
-
Tilt: The sample stage can be tilted to obtain a better view of the sidewall. A tilt angle of 45-70 degrees is common.
-
-
Image Acquisition: Acquire images at various magnifications to capture both overall sidewall features and fine details.
Atomic Force Microscopy (AFM)
Objective: To obtain quantitative, 3D topographical data of the DRIE sidewall to calculate roughness parameters.
Methodology:
-
Sample Preparation: The wafer is typically cleaved to expose the sidewall of interest. The cleaved section is then mounted on an AFM sample puck.
-
Probe Selection: A sharp tip with a high aspect ratio is crucial for accurately imaging the bottom of deep features. Specialized "boot-shaped" or flared tips are available for sidewall imaging.
-
Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for delicate samples to minimize tip-sample interaction and potential damage.
-
Scan Parameters:
-
Scan Size: This will depend on the feature of interest and can range from a few hundred nanometers to several micrometers.
-
Scan Rate: Slower scan rates (e.g., 0.5-1 Hz) generally produce higher quality images.
-
Set Point: The setpoint should be adjusted to ensure consistent tip-sample interaction without damaging the surface.
-
-
Data Analysis: The acquired 3D data is processed to remove tilt and bow. Roughness parameters such as RMS roughness (Rq) and average roughness (Ra) are then calculated from the processed data. For more advanced analysis, 3D-AFM systems with a tilted Z-scanner can provide direct access to vertical and even undercut sidewalls.
White-Light Interferometry
Objective: To obtain a 3D surface profile of the DRIE sidewall for quantitative roughness analysis.
Methodology:
-
Sample Preparation: The sample must have a sufficiently reflective surface. If the native silicon sidewall is not reflective enough, a thin metallic coating may be applied. The sample needs to be placed on the stage and any tilt must be corrected.[8]
-
Measurement Setup:
-
Objective Lens: The choice of objective lens will determine the field of view and the lateral resolution.
-
Light Source: A white light source is used.
-
-
Data Acquisition: The interferometer scans vertically to find the position of best focus for each point on the surface, which corresponds to the peak of the interference signal. This information is used to construct the 3D surface map.
-
Data Analysis: The raw data is processed to remove any residual tilt or curvature. Roughness parameters are then calculated from the resulting 3D profile.
Alternative Characterization Techniques
While SEM, AFM, and white-light interferometry are the most common methods, other techniques can also provide valuable information about sidewall roughness:
-
Transmission Electron Microscopy (TEM): Offers extremely high resolution for analyzing the near-surface crystal structure and thin passivation layers on the sidewall. However, it requires extensive and destructive sample preparation (thin lamella).
-
Stylus Profilometry: A physical stylus is dragged across the surface to measure the topography. While it can provide quantitative roughness data, the tip size can limit resolution, and there is a risk of damaging the sample.
-
X-ray Reflectivity and Scattering: These techniques can provide statistical information about surface and interface roughness over a large area but do not provide a direct topographical image.
Logical Workflow for Sidewall Roughness Characterization
The following diagram illustrates a typical workflow for characterizing DRIE sidewall roughness, from initial process definition to detailed quantitative analysis.
Caption: Workflow for DRIE sidewall roughness characterization.
References
- 1. osti.gov [osti.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. pure.tudelft.nl [pure.tudelft.nl]
- 4. Automated measurement and analysis of sidewall roughness using three-dimensional atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afmhelp.com [afmhelp.com]
- 6. arxiv.org [arxiv.org]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. White light interferometer | Instruments used for roughness measurements | Solving the questions about profile and surface roughness measurements! Introduction to "Roughness" | KEYENCE International Belgium [keyence.eu]
- 9. How to analyze surface roughness using white light interferometry [eureka.patsnap.com]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
A Researcher's Guide to Validating Deep Silicon Etching: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise fabrication of microscale and nanoscale features in silicon is paramount. Deep Reactive Ion Etching (DRIE) is a critical technology in this domain, enabling the creation of high-aspect-ratio structures essential for microfluidics, biosensors, and other advanced applications. However, the success of these applications hinges on the accurate validation of etch depth and profile. This guide provides a comprehensive comparison of the primary techniques used for this validation, offering supporting data and experimental protocols to aid in the selection of the most appropriate method for your specific needs.
The anisotropic nature of deep silicon etching, often achieved through processes like the Bosch process, aims for vertical sidewalls.[1] However, various factors can lead to deviations from the ideal profile, including tapering, bowing, or footing. Validating the etch results is, therefore, a critical step to ensure device performance and reproducibility. The choice of a validation technique depends on a multitude of factors, including the required resolution, the aspect ratio of the etched features, the destructive or non-destructive nature of the analysis, and practical considerations such as speed and cost.
Comparative Analysis of Validation Techniques
To facilitate a clear comparison, the following table summarizes the key performance indicators of the most common techniques for validating etch depth and profile in deep silicon etching.
| Feature | Stylus Profilometry | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) | Scanning White Light Interferometry (SWLI) |
| Principle | A diamond-tipped stylus is dragged across the surface to measure topography.[2] | A focused beam of electrons scans the surface to produce high-resolution images.[3] | A sharp tip on a cantilever scans the surface, detecting changes in topography.[4] | Interference patterns from a broadband light source are analyzed to create a 3D surface map.[5] |
| Measurement Type | 2D profile (line scan) | 2D cross-section (image) | 3D topography (area scan) | 3D topography (area scan) |
| Destructive? | Potentially destructive (can scratch soft materials).[6] | Yes (requires cross-sectioning of the sample).[7] | Non-destructive.[4] | Non-destructive.[8] |
| Vertical Resolution | ~1 nm to 10 nm[2][9] | Sub-nanometer[3] | Sub-angstrom to nanometer[10] | Sub-nanometer[4] |
| Lateral Resolution | Limited by stylus tip radius (typically 2-12.5 µm).[2][11] | Sub-nanometer[3] | Limited by tip radius (typically 5-15 nm).[4] | ~100 nm[8] |
| Max. Etch Depth | Up to ~1 mm[2] | Dependent on sample preparation, can be several hundred micrometers. | Up to ~243.5 µm with specialized probes.[1][12] | Up to several millimeters.[8] |
| Max. Aspect Ratio | Low (~1:1), limited by stylus geometry.[11] | Very high, can visualize features with aspect ratios >10:1.[13] | High, with specialized tips can measure deep trenches.[14] | High, suitable for high-aspect-ratio trenches. |
| Measurement Speed | Relatively slow due to physical scanning.[15] | Slow, requires sample preparation and imaging time. | Slow, especially for large areas and high resolution. | Fast, capable of large area scans. |
| Key Advantages | Direct measurement, relatively simple and inexpensive. | High resolution, provides detailed cross-sectional profile. | Very high vertical resolution, non-destructive 3D imaging. | Fast, non-destructive, 3D imaging of large areas. |
| Key Limitations | Contact measurement can damage sample, limited lateral resolution and aspect ratio.[11] | Destructive, requires vacuum, can be complex to operate. | Slow scan speed, tip geometry can limit feature access. | Can be affected by transparent films and dissimilar materials. |
Decision-Making Workflow for Selecting a Validation Technique
The selection of an appropriate validation technique is a critical step in the experimental workflow. The following diagram, generated using Graphviz, illustrates a logical decision-making process based on key experimental requirements.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. nano.iitd.ac.in [nano.iitd.ac.in]
- 3. Scanning electron microscope - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. polytec.com [polytec.com]
- 6. nanoscience.com [nanoscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. anff.org.au [anff.org.au]
- 10. researchgate.net [researchgate.net]
- 11. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 12. Atomic force microscopy deep trench and sidewall imaging with an optical fiber probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. electrochem.org [electrochem.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. STYL-PRO [saif.iitb.ac.in]
A Researcher's Guide to Deep Reactive Ion Etching (DRIE) Systems: A Performance Comparison
For researchers, scientists, and drug development professionals navigating the complexities of microfabrication, selecting the optimal Deep Reactive Ion Etching (DRIE) system is a critical decision that directly impacts device performance and experimental outcomes. This guide provides an objective comparison of leading DRIE systems, supported by available performance data and detailed experimental protocols.
Deep Reactive Ion Etching (DRIE) is a highly anisotropic plasma etching process essential for creating deep, high-aspect-ratio microstructures in silicon and other substrates. This technology is a cornerstone of Micro-Electro-Mechanical Systems (MEMS) fabrication and is increasingly vital in fields such as microfluidics, photonics, and advanced packaging for drug delivery and diagnostic devices. The two predominant DRIE techniques are the Bosch process and the cryogenic process, each offering distinct advantages in terms of etch rate, sidewall quality, and process complexity.
Principles of DRIE: Bosch vs. Cryogenic Etching
The majority of commercially available DRIE systems utilize one of two primary methods for achieving anisotropic etching: the Bosch process or cryogenic etching.
The Bosch Process: Named after the German company Robert Bosch GmbH, this patented technique involves a time-multiplexed process that alternates between two steps: an etching step and a passivation step.[1] In the etching step, a fluorine-based plasma, typically derived from sulfur hexafluoride (SF₆), isotropically etches the silicon.[2] This is followed by a passivation step where a fluorocarbon polymer, usually from a C₄F₈ plasma, is deposited on all surfaces.[2] During the subsequent etch cycle, directional ion bombardment removes the protective polymer from the bottom of the feature, allowing the etch to proceed downwards, while the polymer on the sidewalls protects them from lateral etching. This cyclical nature results in the characteristic "scalloped" sidewalls, though modern systems have significantly reduced the scallop depth.[3]
Cryogenic Etching: In this method, the substrate is cooled to cryogenic temperatures, typically below -100°C.[4] At these low temperatures, a passivation layer of SiOxFy is formed on the sidewalls from the interaction of the etching species (SF₆) and oxygen (O₂).[2] This passivation layer inhibits lateral etching. The low temperature also reduces the chemical reactivity of the fluorine radicals with the silicon, further enhancing anisotropy. Cryogenic etching is known for producing exceptionally smooth sidewalls without the scallops characteristic of the Bosch process, making it ideal for applications sensitive to surface roughness, such as in optics and photonics.[5] However, it generally has a lower etch rate compared to the Bosch process.[6]
Performance Comparison of Commercial DRIE Systems
The selection of a DRIE system is often a trade-off between etch rate, selectivity, aspect ratio, and sidewall quality. The following tables summarize the reported performance metrics for leading commercial DRIE systems. It is important to note that these values are often achieved under specific process conditions and for particular feature geometries; therefore, they should be considered as a general guide.
| Manufacturer | System | Etch Rate (μm/min) | Selectivity (Si:Mask) | Max. Aspect Ratio | Uniformity (%) |
| Plasma-Therm | VERSALINE® DSE / DSEIII | 7 - >8[7][8] | Photoresist: 85:1 to >100:1[7][9]SiO₂: 275:1 to 340:1[7][9] | Up to 50:1[9] | Not specified |
| SPTS Technologies (a KLA Company) | Rapier™ | Up to 50[10] | Photoresist: >250:1[10] | >100:1[10] | ±5% or better[10] |
| Oxford Instruments | PlasmaPro 100 Estrelas | ~3 to >7 (Bosch)[7][11]~1 - 4 (Cryo)[5] | Photoresist: 46:1 (Cryo)[5] | >50:1 | Not specified |
| Lam Research | Syndion® GP | High etch rates[12] | High selectivity[6] | High aspect ratio[6] | High uniformity[6] |
| Applied Materials | Centura® Silvia Etch | High etch rates[13] | High selectivity[13] | <110:1[13] | Not specified |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. Performance metrics are highly dependent on the specific process recipe, feature size, and pattern density.
Detailed Experimental Protocols
The following sections provide generalized experimental protocols for the Bosch and cryogenic DRIE processes. Specific parameters will require optimization based on the DRIE system, desired feature geometry, and substrate properties.
Bosch Process for High-Aspect-Ratio Silicon Etching
The Bosch process is a cyclical process involving alternating steps of etching and passivation. The key to achieving high aspect ratios with vertical sidewalls is the precise control of the duration and parameters of each step.
Typical Experimental Parameters for a Bosch Process:
| Parameter | Etch Step | Passivation Step |
| Gases | SF₆, O₂ | C₄F₈ |
| SF₆ Flow Rate (sccm) | 100 - 500 | - |
| O₂ Flow Rate (sccm) | 10 - 50 | - |
| C₄F₈ Flow Rate (sccm) | - | 80 - 200 |
| ICP Power (W) | 1500 - 3000 | 1000 - 2000 |
| Bias Power (W) | 20 - 150 | 0 - 20 |
| Pressure (mTorr) | 20 - 100 | 10 - 50 |
| Step Time (s) | 2 - 10 | 2 - 8 |
| Substrate Temperature (°C) | 10 - 40 | 10 - 40 |
Note: These are representative values. The optimal parameters will vary significantly between different DRIE systems and applications.
Cryogenic Etching for Smooth Sidewalls
Cryogenic etching relies on low temperatures to form a passivation layer and achieve anisotropy. This process is particularly suited for applications requiring very smooth sidewalls.
Typical Experimental Parameters for a Cryogenic Process:
| Parameter | Value |
| Gases | SF₆, O₂ |
| SF₆ Flow Rate (sccm) | 50 - 200 |
| O₂ Flow Rate (sccm) | 5 - 20 |
| ICP Power (W) | 800 - 2000 |
| Bias Power (W) | 5 - 50 |
| Pressure (mTorr) | 5 - 20 |
| Substrate Temperature (°C) | -100 to -140 |
Note: Precise temperature control is critical for the success of the cryogenic process.
Visualizing DRIE Processes and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deep reactive ion etching of Si-based materials Oxford Instruments Plasma Technology PlasmaPro 100 | CEITEC - výzkumné centrum [ceitec.eu]
- 5. researchgate.net [researchgate.net]
- 6. lamresearch.com [lamresearch.com]
- 7. plasmatherm.com [plasmatherm.com]
- 8. DSEIII (PlasmaTherm/Deep Silicon Etcher) - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. samcointl.com [samcointl.com]
- 11. Oxford Deep Reactive Ion Etch (DRIE) System | Nanotechnology Core Facility | University of Illinois Chicago [ncf.uic.edu]
- 12. powerelectronicsnews.com [powerelectronicsnews.com]
- 13. appliedmaterials.com [appliedmaterials.com]
A Comparative Guide to Etch Uniformity in Deep Reactive Ion Etching (DRIE)
For Researchers, Scientists, and Drug Development Professionals
Deep Reactive Ion Etching (DRIE) is a cornerstone technology for fabricating high-aspect-ratio microstructures essential in a myriad of research and development applications, including microfluidics, MEMS, and advanced drug delivery systems. A critical performance metric in DRIE is etch uniformity across the wafer, as variations can significantly impact device performance and yield. This guide provides a comprehensive analysis of etch uniformity in DRIE, comparing it with alternative etching technologies, and offers detailed experimental protocols for its characterization.
Comparative Analysis of Etch Uniformity
The choice of etching technology significantly influences the achievable etch uniformity. This section compares the performance of the standard Bosch process DRIE with its main alternatives: cryogenic DRIE, non-Bosch DRIE, and wet etching techniques like Metal-Assisted Chemical Etching (MacEtch).
| Etching Technology | Typical Etch Uniformity (Across Wafer) | Key Advantages | Key Disadvantages |
| DRIE (Bosch Process) | ±3% to <1.5% (optimized)[1] | High etch rates, high aspect ratios, excellent anisotropy. | Sidewall scalloping, potential for aspect ratio dependent etching (ARDE) or RIE lag.[1] |
| Cryogenic DRIE | Better than 1%[2] | Smooth sidewalls (no scalloping), good anisotropy.[3][4] | Requires liquid nitrogen cooling, potentially lower etch rates than Bosch process.[5] |
| Non-Bosch DRIE | Process dependent, generally good for specific applications. | Smooth sidewalls, can produce tapered profiles. | Lower selectivity and etch rates compared to the Bosch process. |
| Wet Etching (e.g., MacEtch) | Highly dependent on catalyst uniformity and process control.[6][7] | Low cost, simple setup, can achieve very high aspect ratios.[8] | Can be difficult to control, potential for catalyst delamination and non-uniform etching.[7] |
Factors Influencing DRIE Etch Uniformity
The uniformity of the etch in a DRIE process is a complex interplay of various parameters. Understanding and controlling these factors are crucial for achieving consistent results across a wafer.
Experimental Protocols
Accurate and repeatable measurement of etch uniformity is critical for process development and quality control. The following are detailed protocols for two common characterization techniques: profilometry and scanning electron microscopy (SEM).
Protocol 1: Etch Depth Uniformity Measurement using a Stylus Profilometer
Objective: To quantify the variation in etch depth across a wafer.
Materials:
-
Etched silicon wafer
-
Wafer handling tweezers
-
Cleanroom wipes
Procedure:
-
System Initialization: Power on the profilometer and the control computer. Launch the measurement software and wait for system initialization.[12]
-
Sample Loading: Carefully place the etched wafer onto the profilometer stage using tweezers. Ensure the wafer is securely positioned and flat on the chuck.[9]
-
Stylus Positioning:
-
Use the software controls to move the stage and position a feature of interest under the stylus.
-
Turn on the illumination and use the video display to align the desired measurement start point under the stylus tip.[9]
-
-
Scan Parameter Setup:
-
Scan Length: Define a scan length that traverses the etched feature and extends onto the unetched surface on either side.
-
Scan Speed: Select an appropriate scan speed (e.g., 50 µm/s). Slower speeds can provide higher resolution.
-
Stylus Force: Set the stylus force to a low value (e.g., 1-5 mg) to avoid damaging the sample surface.[12]
-
Measurement Range: Choose a vertical range that is greater than the expected etch depth.
-
-
Performing the Scan:
-
Lower the stylus onto the wafer surface.
-
Initiate the scan. The profilometer will move the stylus across the defined scan length, recording the vertical displacement.
-
-
Data Analysis:
-
The software will generate a 2D profile of the scanned feature.
-
Use the analysis tools to level the data, removing any tilt from the sample mounting.
-
Place cursors on the unetched surface and at the bottom of the etched feature to measure the step height, which corresponds to the etch depth.
-
-
Wafer Mapping: Repeat the measurement at multiple predefined points across the wafer (e.g., center, top, bottom, left, right, and intermediate points) to map the etch depth uniformity.
-
Calculation of Non-Uniformity: Calculate the etch non-uniformity using the formula:
-
Non-uniformity (%) = [(Max Etch Depth - Min Etch Depth) / (2 * Average Etch Depth)] * 100
-
Protocol 2: Cross-Sectional Analysis of Etch Profile using Scanning Electron Microscopy (SEM)
Objective: To visually inspect the etch profile, including sidewall angle and scalloping, and to measure etch depth at specific locations.
Materials:
-
Etched silicon wafer
-
Diamond scribe or wafer cleaving tool
-
SEM sample stubs
-
Conductive carbon tape or silver paint
-
Sputter coater (for non-conductive samples)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Cleaving:
-
Sample Mounting:
-
Mount the cleaved wafer piece on an SEM stub using conductive carbon tape or silver paint, ensuring the cross-section is facing upwards and is perpendicular to the stub surface.[16]
-
-
Conductive Coating (if necessary):
-
If the sample is not sufficiently conductive, a thin layer of a conductive material (e.g., gold, palladium, or carbon) must be sputter-coated onto the sample to prevent charging under the electron beam.[16]
-
-
SEM Sample Loading:
-
Vent the SEM chamber and carefully load the sample stub into the sample holder.
-
Evacuate the chamber to the required vacuum level.
-
-
SEM Imaging:
-
Turn on the electron beam and set an appropriate accelerating voltage (e.g., 5-15 kV).[16]
-
Navigate to the cross-section of the etched feature.
-
Adjust the focus, brightness, and contrast to obtain a clear image.
-
Use the SEM's measurement tools to determine the etch depth, feature width, and sidewall angle.
-
Capture high-resolution images for documentation and further analysis.
-
-
Data Analysis:
-
Analyze the captured images to assess the etch profile (anisotropy), sidewall roughness (scalloping), and any etching artifacts.
-
Compare images from different locations on the wafer to qualitatively assess uniformity.
-
Logical Workflow for DRIE Process Optimization for Uniformity
Improving etch uniformity in DRIE is an iterative process that involves adjusting process parameters and observing their effect on the final etch results.
References
- 1. Reduced Etch Lag and High Aspect Ratios by Deep Reactive Ion Etching (DRIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. azonano.com [azonano.com]
- 6. Metal-Assisted Catalytic Etching (MACE) for Nanofabrication of Semiconductor Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Metal assisted chemical etching - Wikipedia [en.wikipedia.org]
- 9. docs.hackerfab.org [docs.hackerfab.org]
- 10. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 11. Profilometry – UHNF [uhnf.egr.uh.edu]
- 12. nano.iitd.ac.in [nano.iitd.ac.in]
- 13. pubs.aip.org [pubs.aip.org]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. researchgate.net [researchgate.net]
- 16. waferpro.com [waferpro.com]
Benchmarking DRIE Processes for High Aspect Ratio Microfabrication
Deep Reactive Ion Etching (DRIE) is a critical technology for creating high aspect ratio structures essential in MEMS, microfluidics, and advanced packaging. The selection of an optimal DRIE process is paramount for researchers, scientists, and drug development professionals who rely on precise microfabrication. This guide provides a comparative overview of the two primary DRIE techniques—the Bosch process and cryogenic etching—with a focus on their performance in achieving specific aspect ratios. Experimental data and detailed protocols are presented to aid in process selection and optimization.
Comparison of DRIE Processes: Bosch vs. Cryogenic
The two dominant methods in DRIE for achieving high aspect ratios are the time-multiplexed Bosch process and cryogenic etching. The Bosch process alternates between etching and passivation steps to achieve anisotropy, while cryogenic etching utilizes low temperatures to inhibit lateral etching.[1]
| Feature | Bosch Process | Cryogenic Etching |
| Principle | Alternating cycles of etching (e.g., SF6 plasma) and passivation (e.g., C4F8 plasma) to create vertical sidewalls.[2][3] | The substrate is cooled to cryogenic temperatures (e.g., -110°C) to slow down the chemical reaction that causes isotropic etching.[1] |
| Sidewall Profile | Characterized by "scalloping" due to the alternating steps. The roughness can be minimized by shortening the process cycles.[4] | Produces smoother sidewalls with no scalloping, which is advantageous for applications requiring high-quality optical or electrical properties.[5] |
| Aspect Ratio | Can achieve very high aspect ratios, with reports of up to 160:1 for sub-micrometer trenches.[6] | Also capable of very high aspect ratios, with demonstrations of over 120:1 for 35 nm trenches.[6] |
| Etch Rate | Generally offers higher etch rates, with rates exceeding 25 µm/min for lower aspect ratio features.[1][7] | Typically has a lower etch rate compared to the Bosch process.[8] |
| Selectivity | Exhibits excellent selectivity to the mask material, allowing for the use of photoresist masks for many applications.[9] | Can have lower selectivity to photoresist masks, which may crack at cryogenic temperatures, often necessitating the use of hard masks like metal or silicon dioxide.[10] |
| Complexity | Requires fast-switching gas systems and heated chamber components to manage polymer deposition.[3][5] | Requires a robust liquid nitrogen cooling system and can be prone to issues with etch by-products depositing on cold surfaces.[1] |
| Undercut | Prone to undercutting at the top of the feature, which can be mitigated by adjusting passivation parameters.[4] | Less prone to undercutting, leading to more vertical profiles. |
Quantitative Performance Data
The following table summarizes experimental data from various studies, highlighting the achievable aspect ratios with different DRIE processes and feature sizes.
| DRIE Process | Feature Width (µm) | Etch Depth (µm) | Aspect Ratio | Reference |
| Bosch | 3.0 | 291.9 | 97.3 | [4] |
| Bosch | 1.0 | ~70 | 70:1 | [11] |
| Bosch | 0.8 | 99.5 | 124:1 | [6] |
| Bosch | 0.374 | 40.1 | 107:1 | [10] |
| Bosch | 0.25 | 40 | 160:1 | [6] |
| Cryogenic | 0.035 | >4.2 | >120:1 | [6] |
Experimental Protocols
Standard Bosch Process for High Aspect Ratio Trenches
This protocol is a representative starting point for achieving high aspect ratios in silicon using a time-multiplexed Bosch process.
a. Substrate and Mask Preparation:
-
Start with a clean, single-crystal silicon wafer.
-
Deposit or grow a suitable mask layer. A 90 nm-thick chromium layer can serve as a hard mask for very deep etches.[12] For less demanding etches, a standard photoresist mask can be used.[13]
-
Pattern the mask using standard photolithography techniques to define the desired trench features.
b. DRIE System and Parameters:
-
Tool: Inductively Coupled Plasma (ICP) DRIE system (e.g., Oxford PlasmaLab100).[12]
-
Gases: SF6 for etching and C4F8 for passivation.[12]
-
Temperature: Maintain the substrate at a constant temperature, for example, 0°C.[12]
-
Process Cycles: The process consists of alternating etching and passivation steps. The duration of these steps is critical for controlling the sidewall profile and aspect ratio.
c. Etching and Passivation Cycle Parameters (Example):
-
Etch Step:
-
Passivation Step:
-
C4F8 Flow: 80-150 sccm
-
ICP Power: 800-2000 W
-
RF (Platen) Power: 0-10 W
-
Pressure: 10-40 mTorr
-
Duration: 2-4 seconds
-
d. Post-Processing and Characterization:
-
After the DRIE process, remove the mask material using an appropriate wet or dry etch.
-
Clean the wafer to remove any residual polymers from the passivation steps.
-
Characterize the etched features using a Scanning Electron Microscope (SEM) to measure the etch depth, trench width, and sidewall profile to determine the achieved aspect ratio.[12]
Cryogenic DRIE Process for Smooth Sidewalls
This protocol outlines a typical cryogenic DRIE process for achieving high aspect ratio features with smooth sidewalls.
a. Substrate and Mask Preparation:
-
Begin with a clean silicon wafer.
-
Due to the low process temperatures, a hard mask is often preferred. A 500 nm thermally grown silicon dioxide layer or a 100 nm electron-beam evaporated chromium layer can be used.[10]
-
Pattern the hard mask using photolithography and a suitable etching process.
b. DRIE System and Parameters:
-
Tool: ICP DRIE system equipped with a cryogenic stage.
-
Gases: SF6 and O2 are commonly used. The oxygen helps in the formation of a SiOxFy passivation layer on the sidewalls.[10]
-
Temperature: The wafer is cooled to approximately -110°C using liquid nitrogen.[1]
c. Etching Process Parameters (Example):
-
SF6 Flow: 30-100 sccm
-
O2 Flow: 5-20 sccm
-
ICP Power: 500-1500 W
-
RF (Platen) Power: 5-20 W
-
Pressure: 5-15 mTorr
d. Post-Processing and Characterization:
-
Once the etching is complete, the wafer is carefully brought back to room temperature.
-
The hard mask is removed using an appropriate etching method.
-
The wafer is cleaned.
-
SEM analysis is performed to evaluate the etch results, including depth, width, and sidewall smoothness, to calculate the aspect ratio.
Visualizations
Caption: Experimental workflow for benchmarking DRIE processes.
Caption: Relationship between DRIE parameters and aspect ratio.
References
- 1. Deep reactive-ion etching - Wikipedia [en.wikipedia.org]
- 2. wevolver.com [wevolver.com]
- 3. Comparison between Bosch and STiGer Processes for Deep Silicon Etching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. murata.com [murata.com]
- 7. corial.plasmatherm.com [corial.plasmatherm.com]
- 8. classweb.ece.umd.edu [classweb.ece.umd.edu]
- 9. samcointl.com [samcointl.com]
- 10. mtl.mit.edu [mtl.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. Towards the Fabrication of High-Aspect-Ratio Silicon Gratings by Deep Reactive Ion Etching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
SEM analysis techniques for DRIE-etched structures
A Comprehensive Guide to SEM Analysis Techniques for DRIE-Etched Structures
Deep Reactive Ion Etching (DRIE) is a critical fabrication process for creating high-aspect-ratio micro- and nanostructures, pivotal in MEMS, photonics, and advanced electronics. Characterizing the resulting topographies is essential for process control and device performance. Scanning Electron Microscopy (SEM) is a cornerstone technique for this analysis, offering high-resolution imaging of complex three-dimensional features. This guide provides a comparative analysis of various SEM techniques for evaluating DRIE-etched structures, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal analytical approach.
Comparison of SEM Imaging Modes for DRIE Analysis
The choice of SEM imaging mode is critical for extracting specific information from DRIE-etched structures. The two most common modes are Secondary Electron (SE) and Backscattered Electron (BSE) imaging. Each provides unique insights into the sample's topography and composition.
Secondary Electron (SE) Imaging
SE imaging is the most widely used mode for visualizing surface topography with high resolution.[1] Secondary electrons are low-energy electrons generated from the top few nanometers of the sample surface, making this technique highly sensitive to fine surface details.[1] For DRIE structures, SE imaging is ideal for:
-
Visualizing Sidewall Scalloping: The characteristic "scallops" formed during the Bosch process are well-resolved, allowing for qualitative assessment of sidewall roughness.[2][3]
-
High-Resolution Top-Down Imaging: Inspecting the top surface for etch defects, mask integrity, and feature dimensions.
-
Detailed Feature Morphology: Observing the fine details of complex microstructures.
Backscattered Electron (BSE) Imaging
BSEs are high-energy electrons from the primary beam that are elastically scattered from deeper within the sample.[1] The intensity of the BSE signal is strongly dependent on the atomic number (Z) of the elements in the sample, providing compositional contrast.[1] In the context of DRIE-etched silicon, BSE imaging is useful for:
-
Cross-Sectional Analysis: When imaging a cross-section, BSE can help differentiate between the silicon substrate and any deposited layers or contaminants, especially if there is a significant difference in atomic number.
-
Defect Analysis: Identifying residues from the etching process or contamination. While less common for pure silicon structures, it becomes crucial when analyzing metallized or multi-material DRIE structures.
The following table summarizes the key characteristics and applications of SE and BSE imaging for DRIE analysis.
| Feature | Secondary Electron (SE) Imaging | Backscattered Electron (BSE) Imaging |
| Primary Signal | Low-energy secondary electrons | High-energy backscattered electrons |
| Information Provided | High-resolution surface topography[1] | Compositional (atomic number) contrast[1] |
| Imaging Depth | Surface sensitive (top few nanometers)[1] | Deeper penetration (tens to hundreds of nanometers)[1] |
| Resolution | Typically higher than BSE | Generally lower than SE |
| Best For DRIE Analysis | Sidewall scalloping, surface morphology, high-resolution feature inspection[2][3] | Cross-sectional analysis of multi-material structures, defect and contaminant identification |
| Limitations | Prone to charging artifacts on non-conductive samples | Less sensitive to fine surface topography |
Quantitative Analysis: SEM vs. Atomic Force Microscopy (AFM)
While SEM provides excellent qualitative and dimensional information, Atomic Force Microscopy (AFM) is often considered the gold standard for quantitative measurements of surface roughness.[4][5]
| Parameter | SEM | AFM |
| Sidewall Roughness (SWR) | Qualitative assessment from images. Quantitative data requires image processing and is less direct. | Direct, high-resolution 3D measurement of surface topography, providing quantitative roughness parameters (e.g., Ra, Rq).[4] |
| Measurement Principle | Electron beam interaction with the sample surface. | Physical probing of the surface with a sharp tip. |
| Advantages for DRIE | Large depth of field for imaging high-aspect-ratio structures, faster imaging over large areas.[6] | Non-destructive, provides true 3D data with high vertical resolution.[4][6] |
| Limitations for DRIE | Indirect roughness measurement, potential for electron beam-induced artifacts.[4] | Tip geometry can limit access to the bottom of deep trenches, slower scan speeds.[6] |
For a comprehensive analysis, SEM and AFM are often used as complementary techniques. SEM provides a broad overview and is excellent for imaging the overall structure, while AFM delivers precise, quantitative data on sidewall roughness at specific locations.[7]
Experimental Protocols
1. Cross-Sectional Sample Preparation for SEM Imaging
Accurate cross-sectional imaging is crucial for measuring etch depth, sidewall angle, and observing the profile of DRIE structures.
Objective: To prepare a clean, artifact-free cross-section of a DRIE-etched silicon wafer for SEM analysis.
Materials:
-
DRIE-etched silicon wafer sample
-
Diamond scribe or wafer cleaving tool
-
Tweezers
-
Sample stubs for SEM
-
Conductive adhesive (carbon tape or silver paint)
-
Sputter coater with a conductive target (e.g., gold-palladium)
Procedure:
-
Cleaving:
-
Identify the desired line of fracture on the wafer. For precise cleaving, a shallow scribe line can be made on the backside of the wafer using a diamond scribe.
-
Carefully apply pressure to cleave the wafer along the scribe line. Specialized wafer cleaving tools can provide more controlled and precise breaks.[8][9]
-
-
Mounting:
-
Using tweezers, carefully place the cleaved sample onto an SEM stub with the cross-section of interest facing upwards.
-
Secure the sample to the stub using conductive carbon tape or a small amount of silver paint. Ensure good electrical contact between the sample and the stub to prevent charging.
-
-
Coating (for non-conductive or poorly conductive samples):
-
To prevent charging under the electron beam and improve signal-to-noise, a thin conductive coating is often necessary.
-
Place the mounted sample into a sputter coater.
-
Deposit a thin layer (typically 5-10 nm) of a conductive material, such as a gold-palladium alloy. This thin layer conforms to the surface topography without obscuring fine details.
-
-
Loading into SEM:
-
Carefully transfer the prepared sample into the SEM chamber.
-
2. SEM Imaging Protocol for DRIE Structures
Objective: To obtain high-quality SEM images of DRIE-etched structures for morphological and dimensional analysis.
Instrumentation:
-
Field Emission Scanning Electron Microscope (FE-SEM) is recommended for high-resolution imaging.
Typical SEM Parameters:
-
Accelerating Voltage: 2-10 kV. A lower accelerating voltage (e.g., 2-5 kV) is often preferred to reduce beam penetration and enhance surface detail, which is ideal for imaging sidewall scalloping.[1] Higher voltages (e.g., 10 kV) can provide a better signal-to-noise ratio for BSE imaging.
-
Probe Current: A low probe current (a few to tens of picoamperes) is recommended to minimize sample charging and potential beam-induced damage, especially for delicate structures.
-
Working Distance: A shorter working distance generally improves the resolution of the image.
-
Detector: Select the appropriate detector based on the desired information (SE for topography, BSE for compositional contrast).
Imaging Procedure:
-
Pump Down: Load the sample and allow the SEM chamber to pump down to the required vacuum level.
-
Initial Navigation: Start at a low magnification to navigate to the area of interest on the sample.
-
Focus and Stigmation: Increase the magnification and carefully focus the electron beam. Correct for any astigmatism to ensure a sharp image.
-
Image Acquisition:
-
For Top-Down Imaging: Use the SE detector to capture high-resolution images of the top surface of the DRIE structures.
-
For Cross-Sectional Imaging: Tilt the sample stage to an appropriate angle (e.g., 45-70 degrees) to get a clear view of the cross-section. Use the SE detector to visualize the sidewall profile and scalloping. If compositional information is needed, switch to the BSE detector.
-
-
Image Saving: Save the images in a high-resolution format (e.g., TIFF) for further analysis.
Visualization of Workflows
Workflow for Selecting an SEM Analysis Technique
Caption: Decision workflow for selecting the appropriate SEM technique.
Experimental Workflow for SEM Analysis of DRIE Structures
Caption: General experimental workflow for DRIE structure analysis.
References
- 1. covalentmetrology.com [covalentmetrology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Automated measurement and analysis of sidewall roughness using three-dimensional atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of DLRIE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the cationic lipid DLRIE (N-(2-Aminoethyl)-2,3-bis(dodecyloxy)-N,N-dimethylpropan-1-aminium bromide), also known as GAP-DLRIE, ensuring safe handling and disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available through public searches, this guide provides essential safety information based on general knowledge of cationic lipids and established laboratory safety protocols. It is critical to consult the specific SDS provided by your supplier for detailed and definitive guidance before commencing any work.
Cationic lipids, like this compound, are integral components in the formulation of liposomes for the delivery of nucleic acids in research and therapeutic development.[1][2] Understanding their properties and potential hazards is the first step toward a safe laboratory environment.
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE, which should be considered standard practice for handling cationic lipids.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against accidental splashes of the chemical or solutions containing it. |
| Skin (Hands) | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent used with this compound. |
| Skin (Body) | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended, especially when handling powders or creating aerosols. | Minimizes inhalation of any airborne particles or vapors. |
Operational Plan: A Step-by-Step Procedural Guide
A clear and concise operational plan is crucial for the safe and efficient handling of this compound. The following workflow outlines the key stages from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


